Product packaging for Cinpa1(Cat. No.:)

Cinpa1

Cat. No.: B1669064
M. Wt: 395.5 g/mol
InChI Key: AYQBYSPEGRYKFA-UHFFFAOYSA-N
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Description

CINPA1 is a constitutive androstane receptor (CAR) antagonist (IC50 = 70 nM in a reporter assay). It is selective for CAR over the nuclear receptors GR, FXR, LXRα, LXRβ, PPARγ, RXRα, and RXRβ at 18 μM, but also antagonizes the human pregnane X receptor (PXR;  IC50 = 6.6 μM). This compound (0.3-5 μM) inhibits CAR transactivation of CYP2B6 induced by CITCO in primary human hepatocytes.>This compound is a potent constitutive androstane receptor (CAR) antagonist, not activating pregnane X receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N3O3 B1669064 Cinpa1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQBYSPEGRYKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of CINPA1

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be ambiguity in the term "Cinpa1". Scientific literature predominantly refers to two distinct entities with similar-sounding names:

  • CENP-A (Centromere Protein A): A histone H3 variant that is a crucial component of centromeric chromatin and plays a fundamental role in kinetochore formation and chromosome segregation during cell division.

  • This compound (CAR inhibitor not PXR activator 1): A small molecule inhibitor of the Constitutive Androstane Receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics.

This guide will focus on This compound , the small molecule inhibitor of the Constitutive Androstane Receptor (CAR), as its mechanism of action is well-documented in a manner that aligns with the technical requirements of this request.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAR inhibitor not PXR activator 1) is a potent and selective small-molecule inhibitor of the Constitutive Androstane Receptor (CAR, NR1I3). CAR is a key nuclear receptor that regulates the expression of genes involved in drug metabolism and detoxification, particularly in the liver.[1][2][3] Activation of CAR can lead to the elimination of chemotherapeutic agents, contributing to multidrug resistance in cancer.[1][2] this compound was identified through a high-throughput screening as a specific CAR inhibitor that, crucially, does not activate the Pregnane X Receptor (PXR), another xenobiotic-sensing nuclear receptor with overlapping functions. This specificity makes this compound a valuable tool for studying CAR function and a potential lead compound for therapeutic development to overcome multidrug resistance.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CAR-mediated gene transcription. This is achieved not by altering the protein levels or the subcellular localization of CAR, but by directly modulating the receptor's interaction with essential co-regulator proteins. Specifically, this compound binding to the CAR ligand-binding domain (LBD) induces a conformational change that:

  • Reduces Coactivator Recruitment: It diminishes the interaction between CAR and coactivator proteins such as SRC-1 and TIF-2.

  • Enhances Corepressor Binding: It increases the recruitment of corepressor proteins like SMRTα and mNCoR to CAR.

  • Disrupts DNA Binding: As a consequence of the altered co-regulator profile, this compound disrupts the binding of the CAR/RXR heterodimer to the promoter regions of its target genes.

This cascade of events effectively abrogates the transactivation potential of CAR, leading to the downregulation of target genes like CYP2B6 and CYP3A4.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and specificity of this compound.

Table 1: Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC50 for CAR-mediated transcription~70 nMHepG2 cells
CytotoxicityNo effect up to 30 µMNot specified

Table 2: Specificity of this compound

ReceptorActivityConcentrationCell LineReference
Pregnane X Receptor (PXR)No activation1 µMHepG2 cells

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

1. Luciferase Reporter Gene Assay

  • Objective: To quantify the inhibitory effect of this compound on CAR-mediated transactivation.

  • Methodology:

    • HepG2 cells are co-transfected with a plasmid expressing human CAR1 (hCAR1) and a reporter plasmid containing the luciferase gene under the control of a CAR-responsive promoter (e.g., from the CYP2B6 gene).

    • After a 24-hour incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound or a vehicle control (DMSO). A known CAR inverse agonist, such as PK11195, can be used as a positive control.

    • Following another 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined from the dose-response curve.

2. Mammalian Two-Hybrid Assay

  • Objective: To assess the effect of this compound on the interaction between CAR and its co-regulators (coactivators and corepressors).

  • Methodology:

    • HEK293T cells are transfected with three plasmids:

      • An expression plasmid for a fusion protein of the CAR ligand-binding domain (LBD) and the VP16 activation domain (VP16AD-hCAR1).

      • An expression plasmid for a fusion protein of a co-regulator (e.g., SRC-1, TIF-2, SMRTα, or mNCoR) and the GAL4 DNA-binding domain (GAL4DBD-coregulator).

      • A reporter plasmid containing the luciferase gene under the control of a GAL4-responsive promoter (pG5luc).

    • A plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.

    • Transfected cells are treated with DMSO (control), a CAR agonist (e.g., CITCO), this compound, or a combination thereof for 24 hours.

    • Luciferase activities (both firefly and Renilla) are measured. The ratio of firefly to Renilla luciferase activity indicates the strength of the interaction between CAR and the co-regulator.

3. Chromatin Immunoprecipitation (ChIP) Assay

  • Objective: To determine if this compound affects the recruitment of CAR to the promoter regions of its target genes.

  • Methodology:

    • Primary human hepatocytes are treated with DMSO, a CAR agonist (CITCO), this compound, or a combination of CITCO and this compound for a short period (e.g., 45 minutes).

    • Protein-DNA complexes are cross-linked using formaldehyde.

    • The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

    • The chromatin is then immunoprecipitated using an antibody specific for CAR or, as a control, a non-specific IgG. An antibody against RNA polymerase II can also be used to assess transcriptional activity at the promoter.

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative real-time PCR (qPCR) is performed on the purified DNA using primers specific for the known CAR binding sites (e.g., the PBREM and XREM in the CYP2B6 and CYP3A4 promoters, respectively) and a control intergenic region.

    • The amount of precipitated DNA is quantified to determine the occupancy of CAR at the specific promoter regions.

Visualizations

The following diagrams illustrate the signaling pathway of CAR and the mechanism of action of this compound.

CAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR CAR_RXR_inactive CAR/RXR Heterodimer CAR->CAR_RXR_inactive RXR RXR RXR->CAR_RXR_inactive CAR_RXR_active CAR/RXR Heterodimer CAR_RXR_inactive->CAR_RXR_active Translocation DNA DNA (Promoter Region) CAR_RXR_active->DNA Coactivators Coactivators (e.g., SRC-1) Coactivators->CAR_RXR_active TargetGene Target Gene (e.g., CYP2B6) DNA->TargetGene regulates Transcription Transcription TargetGene->Transcription Activator Activator (e.g., CITCO) Activator->CAR_RXR_inactive binds

Caption: Constitutive Androstane Receptor (CAR) Activation Pathway.

CINPA1_Mechanism_of_Action cluster_nucleus Nucleus CAR_RXR CAR/RXR Heterodimer Coactivators Coactivators CAR_RXR->Coactivators recruitment Corepressors Corepressors (e.g., SMRTα) CAR_RXR->Corepressors recruitment DNA DNA (Promoter Region) CAR_RXR->DNA binding Transcription Target Gene Transcription DNA->Transcription inhibition This compound This compound This compound->CAR_RXR binds

Caption: Mechanism of Action of this compound as a CAR Inhibitor.

References

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of Cinpa1: A Specific Inhibitor of the Constitutive Androstane Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Constitutive Androstane Receptor (CAR), a critical nuclear receptor in xenobiotic and endobiotic metabolism, plays a significant role in drug resistance in oncology. Activation of CAR leads to the upregulation of drug-metabolizing enzymes and transporters, diminishing the efficacy of chemotherapeutic agents. While CAR inhibitors present a promising strategy to counteract this resistance, previously identified inverse-agonists were hampered by a critical off-target effect: the activation of the Pregnane X Receptor (PXR), another key xenobiotic sensor with overlapping gene targets. This rendered them mechanistically counterproductive.

This document details the discovery and characterization of Cinpa1 (CAR inhibitor not PXR activator 1), a novel, potent, and specific small-molecule inhibitor of CAR. Identified through a directed high-throughput screening, this compound selectively inhibits CAR-mediated transcription with high potency and demonstrates no agonistic activity towards PXR.[1][2] Its mechanism involves direct binding to the CAR ligand-binding domain, which subsequently alters coregulator protein interactions—enhancing corepressor recruitment while diminishing coactivator binding—and ultimately disrupts CAR's association with the promoter regions of its target genes.[1][3] This whitepaper provides an in-depth overview of the discovery process, mechanism of action, preclinical data, and the detailed experimental protocols used to characterize this pivotal research tool.

Introduction: The Challenge of CAR-Mediated Drug Resistance

The Constitutive Androstane Receptor (CAR; NR1I3) is a central regulator of detoxification pathways.[4] Upon activation, CAR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus to bind to response elements on the DNA of target genes. This action transcriptionally upregulates a host of Phase I and Phase II drug-metabolizing enzymes (e.g., CYP2B6, CYP3A4) and efflux transporters (e.g., MDR1).

While this is a crucial physiological defense mechanism, its activation in cancer cells is a major contributor to acquired multidrug resistance (MDR). Elevated CAR activity can accelerate the metabolism and clearance of chemotherapeutic drugs, reducing their therapeutic window. Consequently, inhibiting CAR is a viable strategy to resensitize cancer cells to existing treatments. However, the development of CAR-specific inhibitors has been challenging. A significant hurdle has been the concomitant activation of the Pregnane X Receptor (PXR), which shares structural similarities and regulates an overlapping set of genes with CAR, thereby negating the intended therapeutic benefit. The discovery of this compound represents a significant breakthrough, providing a specific tool to probe CAR function without the confounding activation of PXR.

The Discovery of this compound: A Directed Screening Approach

This compound was identified through a meticulously designed high-throughput screening (HTS) campaign aimed at finding specific CAR inhibitors that do not activate PXR. The workflow was structured to systematically filter a small-molecule library to isolate candidates with the desired activity profile.

discovery_workflow cluster_0 Screening Cascade cluster_1 Hit Validation & Characterization LIB Small Molecule Library HTS Primary HTS: CAR Inhibition Assay LIB->HTS Initial Screen PXR_COUNTER Counterscreen: PXR Activation Assay HTS->PXR_COUNTER Active Compounds HITS Confirmed Hits: CAR Inhibitors, Non-PXR Activators PXR_COUNTER->HITS Selective Compounds DOSE Dose-Response Analysis (IC50 Determination) HITS->DOSE MECH Mechanistic Studies (Co-regulator, ChIP, etc.) DOSE->MECH Potent Candidates This compound Identification of this compound MECH->this compound

Caption: High-level workflow for the discovery of this compound.

This strategic approach successfully isolated this compound as a lead compound, demonstrating potent inhibition of CAR without activating PXR, thus providing a unique pharmacological tool.

Elucidation of the Mechanism of Action

This compound inhibits CAR function through a multi-faceted mechanism that involves direct receptor binding, modulation of essential protein-protein interactions, and prevention of DNA binding, all without affecting CAR protein levels or its localization within the cell.

Potency and Specificity

This compound is a highly potent inhibitor of CAR-mediated transcription. Its key characteristics are summarized below.

ParameterValueCell Line / SystemReference
CAR Inhibition (IC₅₀) ~70 nMHepG2 cells (hCAR1, CYP2B6-luc)
PXR Activation No activation observedGeneBLAzer assay
Cytotoxicity No effect up to 30 µMHepG2, LS174T cells
Other Nuclear Receptors No activation (FXR, GR, LXRα/β, PPARγ, RXRα/β, VDR)GeneBLAzer assays
Table 1: Potency, Specificity, and Cytotoxicity Profile of this compound.
Direct Binding and Modulation of Coregulator Interactions

Biophysical and computational studies have confirmed that this compound directly interacts with the ligand-binding domain (LBD) of CAR. This binding event induces a conformational change in the receptor that fundamentally alters its affinity for coregulator proteins. The established mechanism involves two key events:

  • Reduction of Coactivator Recruitment: this compound binding disrupts the constitutive interaction between the CAR-LBD and coactivator peptides, such as those from the p160/SRC family (e.g., SRC-1, TIF-2).

  • Enhancement of Corepressor Recruitment: Conversely, the this compound-bound CAR complex shows an increased affinity for corepressor proteins like SMRTα and NCoR.

This switch from a coactivator-receptive to a corepressor-bound state effectively silences the receptor's transcriptional activity.

mechanism_of_action cluster_CAR CAR Signaling CAR Constitutively Active CAR Coactivator Coactivators (SRC-1, TIF-2) CAR->Coactivator Binds Corepressor Corepressors (SMRTα, NCoR) CAR->Corepressor Recruits DNA Promoter Region (e.g., CYP2B6) Coactivator->DNA Recruits to Transcription Target Gene Transcription DNA->Transcription Initiates This compound This compound This compound->CAR Binds to LBD block_coactivator->Coactivator Blocks Interaction block_dna->DNA Disrupts Binding

Caption: this compound mechanism of action on the CAR signaling pathway.

Disruption of CAR Binding to DNA

The final step in this compound's inhibitory action is the disruption of the CAR-RXR heterodimer's ability to bind to its DNA response elements. Chromatin immunoprecipitation (ChIP) assays have demonstrated that in the presence of this compound, the occupancy of CAR at the promoter regions of target genes, such as CYP2B6 and CYP3A4, is significantly reduced. This prevents the assembly of the transcriptional machinery, leading to potent gene silencing.

Preclinical Characterization

In Vitro Efficacy and Metabolism

This compound has been shown to effectively inhibit CAR-mediated gene expression in primary human hepatocytes, the most physiologically relevant in vitro model where CAR is endogenously expressed. To understand its metabolic fate, studies were conducted using human liver microsomes (HLMs).

These studies revealed that this compound is converted to two primary metabolites. The metabolic pathway and the functional activity of the resulting molecules are detailed below.

metabolism_pathway This compound This compound (Active Inhibitor) Met1 Metabolite 1 (Very Weak Inhibitor) This compound->Met1 CYP3A4 Met2 Metabolite 2 (Inactive) Met1->Met2 CYP2D6

Caption: Metabolic pathway of this compound in human liver microsomes.

CompoundGenerating Enzyme(s)Activity on CARReference
This compound Parent CompoundPotent Inhibitor
Metabolite 1 CYP3A4Very Weak Inhibitor
Metabolite 2 CYP2D6 (from Met. 1)Inactive
Table 2: Summary of this compound Metabolism and Metabolite Activity.

The finding that the primary metabolites of this compound are significantly less active or completely inactive is highly favorable. It suggests that in an in vivo setting, the pharmacological activity will be driven by the parent compound, and metabolic conversion is unlikely to produce molecules with confounding or opposing effects.

Key Experimental Methodologies

The characterization of this compound relied on a suite of advanced molecular and cellular assays. The core protocols are outlined below.

LanthaScreen™ TR-FRET Coregulator Recruitment Assay
  • Objective: To determine if this compound directly interferes with the interaction between the CAR ligand-binding domain (LBD) and a coactivator peptide.

  • Protocol Summary: A GST-tagged hCAR-LBD is incubated with a fluorescein-labeled coactivator peptide (e.g., from PGC-1α) and a terbium-labeled anti-GST antibody. In the basal state, the proximity of the terbium donor and fluorescein acceptor due to CAR-coactivator binding results in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The addition of a CAR inverse agonist like this compound disrupts this interaction, leading to a dose-dependent decrease in the FRET signal. Compounds are typically tested in a concentration range from nanomolar to micromolar to determine an IC₅₀ value.

Mammalian Two-Hybrid (M2H) Assay
  • Objective: To quantify the interaction between CAR and coregulator proteins (coactivators or corepressors) inside living cells.

  • Protocol Summary: HEK293T cells are co-transfected with three plasmids: 1) a plasmid expressing a CAR fusion protein (e.g., VP16-hCAR1), 2) a plasmid expressing a coregulator fusion protein (e.g., GAL4-DBD-SRC-1 or GAL4-DBD-SMRTα), and 3) a reporter plasmid containing GAL4 binding sites upstream of a luciferase gene (pG5luc). A Renilla luciferase plasmid is included for normalization. Transfected cells are treated with DMSO (vehicle), this compound, or control compounds for 24 hours. The interaction between CAR and the coregulator brings the VP16 activation domain and the GAL4 DNA-binding domain into proximity, driving luciferase expression. A decrease in luminescence indicates reduced coactivator interaction, while an increase signifies enhanced corepressor interaction.

Chromatin Immunoprecipitation (ChIP) Assay
  • Objective: To determine if this compound affects the binding of CAR to the promoter regions of its target genes in primary human hepatocytes.

  • Protocol Summary: Primary human hepatocytes are treated with DMSO, a CAR agonist (e.g., CITCO), this compound, or a combination. Protein-DNA complexes are cross-linked with formaldehyde. Cells are lysed, and the chromatin is sheared into fragments. An anti-CAR antibody is used to immunoprecipitate CAR-bound chromatin fragments. As a control, a non-specific IgG is used. After reversing the cross-links, the purified DNA is quantified using quantitative real-time PCR (qPCR) with primers specific for CAR response elements in the promoter regions of target genes (e.g., CYP2B6-dNR3, CYP3A4-XREM). A reduction in the amount of amplified DNA in this compound-treated samples compared to controls indicates disruption of CAR binding.

Reporter Gene Assay
  • Objective: To measure the functional effect of this compound on CAR-mediated gene transcription.

  • Protocol Summary: HepG2 cells are co-transfected with a plasmid expressing hCAR1 and a reporter plasmid containing the firefly luciferase gene under the control of a CAR-responsive promoter (e.g., CYP2B6 promoter). A plasmid expressing Renilla luciferase is also included for normalization of transfection efficiency. After 24 hours, cells are treated with a dilution series of this compound or control compounds. Luciferase activity is measured using a dual-luciferase assay system. A dose-dependent decrease in the firefly/Renilla luciferase ratio indicates inhibition of CAR-mediated transactivation.

Future Development and Therapeutic Potential

This compound stands as a validated and highly specific molecular probe for dissecting CAR biology without the off-target effects that plagued earlier compounds. Its discovery has enabled further structure-activity relationship (SAR) studies, leading to the identification of even more potent analogs.

The primary therapeutic application for this compound and its derivatives lies in oncology. By inhibiting CAR, these compounds could be used as adjuvant therapy in combination with standard chemotherapeutics. This approach has the potential to reverse or prevent multidrug resistance in cancers where CAR activation is a known resistance mechanism, thereby restoring the efficacy of anticancer drugs. Further preclinical and in vivo studies are necessary to evaluate the therapeutic potential of this promising class of molecules.

Conclusion

The discovery and development of this compound mark a pivotal achievement in the study of the Constitutive Androstane Receptor. As a potent and specific inhibitor that does not activate PXR, it has overcome the primary limitation of previous CAR modulators. The detailed characterization of its mechanism of action—from direct receptor binding to the modulation of coregulator interactions and disruption of DNA binding—has provided invaluable insights into CAR signaling. This compound is not only a critical research tool for the scientific community but also represents a promising foundational molecule for the development of novel therapeutics aimed at overcoming drug resistance in cancer.

References

The Structure-Activity Relationship of Cinpa1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Cinpa1, a potent and selective inverse agonist of the Constitutive Androstane Receptor (CAR), this guide provides a comprehensive overview of its structure-activity relationship, mechanism of action, and the experimental methodologies used in its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of CAR and the Promise of this compound

The Constitutive Androstane Receptor (CAR, NR1I3) is a critical nuclear receptor that governs the metabolism and disposition of a wide array of xenobiotics and endobiotics, including therapeutic drugs.[1] Its constitutive activity in certain cellular contexts can lead to undesirable drug-drug interactions and contribute to drug resistance in cancer chemotherapy.[2] Consequently, the development of specific CAR inhibitors is a promising strategy to mitigate these adverse effects.

This compound (CAR inhibitor not PXR activator 1) has emerged as a novel and specific small-molecule inhibitor of CAR.[1] Unlike many other CAR inverse agonists, this compound does not activate the Pregnane X Receptor (PXR), another key xenobiotic sensor, making it a valuable tool for dissecting CAR-specific pathways and a promising lead compound for therapeutic development.[1][2] This guide delves into the crucial structure-activity relationships (SAR) that govern the inhibitory potency of this compound and its analogs, details the experimental protocols for its evaluation, and illustrates its mechanism of action on the CAR signaling pathway.

Structure-Activity Relationship of this compound Analogs

The exploration of this compound's chemical scaffold has led to the synthesis and evaluation of numerous analogs, providing valuable insights into the structural determinants of CAR inhibition. The inhibitory potency of these compounds is typically assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the ligand-induced disruption of the CAR-coactivator interaction. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

A systematic modification of the this compound structure has revealed several key features that influence its inverse agonist activity. These modifications can be broadly categorized into three regions of the molecule. The following tables summarize the quantitative data from SAR studies on a series of this compound analogs, highlighting the impact of these structural changes on their inhibitory potency against CAR.

Table 1: Modifications at the Diethylaminoacetyl Group of this compound

CompoundR GroupIC50 (nM)Fold Change vs. This compound
This compoundDiethylamino6871.0
Analog 1Dimethylamino>10000>14.5
Analog 2Dipropylamino2103.3
Analog 3Piperidin-1-yl1654.2
Analog 4Morpholin-4-yl3452.0
Analog 54-Methylpiperazin-1-yl2892.4

Data synthesized from Lin et al., 2016.

Table 2: Modifications at the Ethyl Carbamate Group of this compound

CompoundR' GroupIC50 (nM)Fold Change vs. This compound
This compoundEthyl6871.0
Analog 6Methyl8900.8
Analog 7Isopropyl7500.9
Analog 8Phenyl4501.5
Analog 9Benzyl3202.1

Data synthesized from Lin et al., 2016.

Table 3: Modifications on the Dibenz[b,f]azepine Core of this compound

CompoundModificationIC50 (nM)Fold Change vs. This compound
This compoundNone6871.0
Analog 1010,11-dihydro-5H-dibenzo[a,d]annulene core4515.3
Analog 112-chloro substitution1205.7
Analog 127-fluoro substitution2502.7
Analog 72 Optimal combination of modifications 11.7 58.7

Data synthesized from Lin et al., 2016.

The SAR studies culminated in the identification of analog 72 , which exhibited an IC50 of 11.7 nM, representing a nearly 60-fold improvement in potency compared to the parent compound, this compound. These findings underscore the importance of specific structural features in dictating the inhibitory activity of this class of compounds and provide a roadmap for the design of even more potent and selective CAR inverse agonists.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of robust biochemical and cell-based assays. This section provides detailed methodologies for the key experiments cited in the investigation of this compound's structure-activity relationship and mechanism of action.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CAR Inverse Agonist Screening

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between the CAR ligand-binding domain (LBD) and a coactivator peptide.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged CAR LBD (the donor fluorophore) and a fluorescein-labeled coactivator peptide (e.g., from PGC1α) (the acceptor fluorophore). In the absence of an inhibitor, the coactivator peptide binds to the CAR LBD, bringing the donor and acceptor fluorophores into close proximity and allowing for FRET to occur upon excitation of the donor. An inverse agonist like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged CAR LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescein-labeled coactivator peptide (e.g., PGC1α)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.1% BSA)

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • 384-well low-volume microplates

  • TR-FRET-compatible microplate reader

Procedure:

  • Prepare a master mix of GST-CAR LBD and the fluorescein-labeled coactivator peptide in assay buffer.

  • Prepare a master mix of the Tb-labeled anti-GST antibody in assay buffer.

  • Dispense 5 µL of the CAR/coactivator peptide mix into each well of the 384-well plate.

  • Add 100 nL of test compounds at various concentrations (typically a 10-point serial dilution) or DMSO (as a negative control) to the wells.

  • Dispense 5 µL of the anti-GST antibody mix into each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (fluorescein) and 495 nm (terbium).

  • Calculate the 520/495 nm emission ratio.

  • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mammalian Two-Hybrid (M2H) Assay for CAR-Coregulator Interaction

This cell-based assay assesses the ability of this compound to modulate the interaction between CAR and its coactivators or corepressors in a cellular context.

Principle: The assay utilizes two expression plasmids. One plasmid encodes the CAR LBD fused to the GAL4 DNA-binding domain (DBD). The other plasmid encodes a coregulator protein (e.g., a coactivator like SRC-1 or a corepressor like SMRT) fused to the VP16 activation domain (AD). A third reporter plasmid contains a luciferase gene under the control of a promoter with GAL4 binding sites. If CAR and the coregulator interact, the DBD and AD are brought into proximity, leading to the activation of luciferase expression. This compound's effect on this interaction can be quantified by measuring the change in luciferase activity.

Materials:

  • HEK293T cells

  • Expression plasmid for GAL4-DBD-CAR LBD

  • Expression plasmid for VP16-AD-coregulator (e.g., SRC-1, SMRT)

  • Luciferase reporter plasmid with GAL4 binding sites (e.g., pG5luc)

  • Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound dissolved in DMSO

  • Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed HEK293T cells in 96-well plates at an appropriate density.

  • Co-transfect the cells with the GAL4-DBD-CAR LBD, VP16-AD-coregulator, reporter, and control plasmids using a suitable transfection reagent.

  • After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

  • Calculate the fold change in luciferase activity in the presence of this compound compared to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay for CAR Target Gene Binding

This assay determines whether this compound can disrupt the binding of CAR to the promoter regions of its target genes in vivo.

Principle: Cells are treated with this compound, and then the protein-DNA complexes are cross-linked with formaldehyde. The chromatin is then sheared into smaller fragments, and an antibody specific to CAR is used to immunoprecipitate the CAR-DNA complexes. The cross-links are reversed, and the associated DNA is purified. The amount of a specific target gene promoter (e.g., the CYP2B6 promoter) in the immunoprecipitated DNA is then quantified by quantitative PCR (qPCR). A reduction in the amount of the target promoter DNA in this compound-treated cells indicates that this compound has disrupted the binding of CAR to that promoter.

Materials:

  • Human primary hepatocytes or a suitable cell line (e.g., HepG2)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffer

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Anti-CAR antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the CAR binding site on a target gene promoter (e.g., CYP2B6) and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Culture cells and treat with this compound or DMSO for the desired time.

  • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine.

  • Harvest and lyse the cells to isolate the nuclei.

  • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the sheared chromatin with an anti-CAR antibody or control IgG overnight at 4°C.

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the chromatin complexes from the beads.

  • Reverse the protein-DNA cross-links by heating at 65°C and treat with RNase A and Proteinase K.

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using primers specific for the CAR response element in the target gene promoter (e.g., CYP2B6) and a negative control region.

  • Analyze the qPCR data to determine the fold enrichment of the target promoter in the CAR immunoprecipitated samples compared to the IgG control.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on CAR through a distinct molecular mechanism. It acts as an inverse agonist, meaning it reduces the basal activity of the constitutively active CAR. This is achieved by directly binding to the ligand-binding pocket of CAR, which induces a conformational change in the receptor. This conformational change has two key consequences for the CAR signaling pathway:

  • Recruitment of Corepressors: The this compound-bound conformation of CAR favors the recruitment of corepressor proteins, such as SMRT and NCoR. These corepressors are associated with histone deacetylase (HDAC) activity, which leads to chromatin condensation and transcriptional repression of CAR target genes.

  • Displacement of Coactivators: Conversely, the binding of this compound disrupts the interaction between CAR and coactivator proteins, such as PGC1α and SRC-1. Coactivators are essential for recruiting the transcriptional machinery, and their displacement prevents the activation of gene expression.

The net effect of this compound binding is the inhibition of CAR-mediated transcription of genes involved in drug metabolism and other cellular processes.

The following diagrams, generated using the DOT language for Graphviz, illustrate the CAR signaling pathway in its active and inhibited states, as well as the experimental workflows for the key assays.

CAR_Signaling_Pathway CAR Signaling Pathway cluster_active Active State cluster_inhibited Inhibited State (with this compound) CAR_RXR CAR/RXR Heterodimer Coactivators Coactivators (e.g., PGC1α, SRC-1) CAR_RXR->Coactivators PBREM_DR4 PBREM/DR4 (DNA Response Element) CAR_RXR->PBREM_DR4 Binds Transcription Target Gene Transcription PBREM_DR4->Transcription Initiates This compound This compound CAR_RXR_this compound CAR/RXR Heterodimer This compound->CAR_RXR_this compound Binds Corepressors Corepressors (e.g., SMRT, NCoR) CAR_RXR_this compound->Corepressors PBREM_DR4_inhibited PBREM/DR4 (DNA Response Element) CAR_RXR_this compound->PBREM_DR4_inhibited Binding Inhibited No_Transcription Transcriptional Repression PBREM_DR4_inhibited->No_Transcription Leads to

Caption: CAR signaling pathway in the active and this compound-inhibited states.

TR_FRET_Workflow TR-FRET Assay Workflow start Start prepare_reagents Prepare Reagents: - GST-CAR LBD - Tb-anti-GST Ab - Fluorescein-Coactivator - Test Compounds start->prepare_reagents dispense_reagents Dispense Reagents into 384-well Plate prepare_reagents->dispense_reagents incubate Incubate at Room Temperature dispense_reagents->incubate read_plate Read TR-FRET Signal (Ex: 340nm, Em: 520/495nm) incubate->read_plate analyze_data Analyze Data: - Calculate Emission Ratio - Plot Dose-Response Curve - Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the TR-FRET assay.

M2H_Workflow Mammalian Two-Hybrid Assay Workflow start Start seed_cells Seed HEK293T Cells start->seed_cells transfect Co-transfect Plasmids: - GAL4-DBD-CAR - VP16-AD-Coregulator - Luciferase Reporter seed_cells->transfect treat Treat with this compound or Vehicle transfect->treat incubate Incubate for 24 hours treat->incubate lyse_and_read Lyse Cells and Measure Luciferase Activity incubate->lyse_and_read analyze Analyze Data: - Normalize Luciferase Activity - Calculate Fold Change lyse_and_read->analyze end End analyze->end

Caption: Experimental workflow for the Mammalian Two-Hybrid assay.

ChIP_Workflow ChIP Assay Workflow start Start cell_treatment Treat Cells with this compound start->cell_treatment crosslink Cross-link Protein-DNA with Formaldehyde cell_treatment->crosslink chromatin_shear Shear Chromatin crosslink->chromatin_shear immunoprecipitate Immunoprecipitate with anti-CAR Antibody chromatin_shear->immunoprecipitate reverse_crosslink Reverse Cross-links immunoprecipitate->reverse_crosslink purify_dna Purify DNA reverse_crosslink->purify_dna qpcr Perform qPCR on Target Promoter purify_dna->qpcr analyze Analyze Data: - Calculate Fold Enrichment qpcr->analyze end End analyze->end

Caption: Experimental workflow for the Chromatin Immunoprecipitation assay.

Conclusion

This compound represents a significant advancement in the development of selective CAR inhibitors. The extensive structure-activity relationship studies have not only yielded highly potent analogs but have also provided a clear understanding of the chemical features required for effective CAR inhibition. The detailed experimental protocols outlined in this guide provide a robust framework for the continued investigation and optimization of this promising class of compounds. The elucidation of this compound's mechanism of action, involving the recruitment of corepressors and displacement of coactivators, further solidifies its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting CAR-mediated pathways. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of nuclear receptor pharmacology and drug discovery.

References

A Technical Guide to Cinpa1's Effect on Constitutive Androstane Receptor (CAR)-Mediated Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of Cinpa1, a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), also known as NR1I3. It is crucial to distinguish this nuclear receptor from the Chimeric Antigen Receptor (CAR) technology used in T-cell immunotherapy. Current scientific literature indicates that this compound's activity is specific to the Constitutive Androstane Receptor and does not have a known direct effect on Chimeric Antigen Receptor T-cell (CAR-T) mediated gene expression. This document will focus on the established mechanism of action of this compound on the Constitutive Androstane Receptor, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The Constitutive Androstane Receptor is a key xenobiotic sensor that regulates the expression of genes involved in drug metabolism and detoxification.[1][2] Its activation can lead to the elimination of chemotherapeutic agents, contributing to multidrug resistance in cancer.[1][2] Therefore, inhibitors of this receptor, such as this compound, are valuable tools for research and potential therapeutic development.[1]

Quantitative Data on this compound's Inhibitory Activity

This compound has been identified as a potent inhibitor of CAR-mediated transcription. The following table summarizes its key quantitative parameters from in vitro studies.

ParameterValueCell LineTarget Gene ReporterReference
IC₅₀ ~70 nMHepG2CYP2B6-luciferase
PXR Agonism No significant activation up to 40 µMHepG2CYP3A4-luciferase
PXR Antagonism (IC₅₀) ~6.6 µMHepG2-PXR stable cell lineCYP3A4-luciferase
Cytotoxicity No cytotoxic effects up to 30 µM--

Mechanism of Action of this compound

This compound inhibits CAR-mediated gene expression through a multi-faceted mechanism that does not involve altering the protein levels or subcellular localization of CAR. Instead, this compound directly binds to the CAR ligand-binding domain (LBD). This interaction leads to a conformational change in the receptor, which in turn:

  • Reduces Coactivator Recruitment: this compound diminishes the interaction between CAR and transcriptional coactivators, such as SRC-1 and TIF2.

  • Enhances Corepressor Interaction: It promotes the binding of corepressors to the CAR LBD.

  • Disrupts DNA Binding: this compound interferes with the binding of the CAR/RXR heterodimer to the promoter regions of its target genes, such as CYP2B6 and CYP3A4.

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of CAR.

Cinpa1_Mechanism cluster_nucleus Nucleus CAR CAR RXR RXR CAR->RXR heterodimerizes PBREM Promoter (e.g., PBREM) CAR->PBREM binds RXR->PBREM binds Coactivator Coactivator Coactivator->CAR recruits Coactivator->RXR recruits Corepressor Corepressor TargetGene Target Gene (e.g., CYP2B6) Transcription Gene Transcription TargetGene->Transcription This compound This compound This compound->CAR binds to LBD This compound->Coactivator blocks recruitment This compound->Corepressor enhances recruitment This compound->PBREM disrupts binding

Diagram 1: this compound Mechanism of Action on CAR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on CAR-mediated gene expression.

Luciferase Reporter Gene Assay

This assay is used to quantify the effect of this compound on CAR-mediated transactivation of a target gene promoter.

Methodology:

  • Cell Culture and Transfection:

    • Plate HepG2 cells in 384-well plates.

    • Transiently transfect the cells with a plasmid expressing human CAR1 (hCAR1) and a luciferase reporter plasmid containing the promoter of a CAR target gene (e.g., CYP2B6). A Renilla luciferase plasmid is often co-transfected for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound or control compounds (e.g., DMSO as a negative control, PK11195 as a positive control).

  • Luciferase Activity Measurement:

    • After a 24-hour incubation period, measure the firefly and Renilla luciferase activities using a suitable assay system, such as the Dual-Glo Luciferase Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Calculate the percentage of inhibition relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Luciferase_Assay_Workflow start Start: Plate HepG2 Cells transfect Transfect with hCAR1, CYP2B6-luc, and Renilla plasmids start->transfect treat Treat with this compound (various concentrations) and controls for 24h transfect->treat measure Measure Firefly and Renilla Luciferase Activity treat->measure analyze Normalize Firefly to Renilla Calculate % Inhibition Determine IC50 measure->analyze end_node End: Quantified Inhibitory Activity analyze->end_node

Diagram 2: Luciferase Reporter Assay Workflow.
Chromatin Immunoprecipitation (ChIP) Assay

This assay is employed to determine if this compound affects the binding of CAR to the promoter regions of its target genes.

Methodology:

  • Cell Treatment and Cross-linking:

    • Plate primary human hepatocytes or a suitable cell line.

    • Treat the cells with DMSO (control), a CAR agonist (e.g., CITCO), this compound, or a combination for a specified time (e.g., 45 minutes).

    • Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to obtain fragments of a desired size range.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-CAR antibody, an anti-RNA polymerase II antibody (positive control), or a control IgG overnight.

    • Capture the antibody-protein-DNA complexes using protein A/G beads.

  • DNA Purification and Analysis:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Use quantitative real-time PCR (qPCR) to measure the enrichment of specific promoter regions (e.g., CYP2B6 PBREM, CYP3A4 XREM) in the immunoprecipitated DNA.

ChIP_Assay_Workflow start Start: Treat Hepatocytes (e.g., with this compound, CITCO) crosslink Cross-link Protein-DNA with Formaldehyde start->crosslink sonicate Lyse Cells and Sonicate Chromatin crosslink->sonicate immunoprecipitate Immunoprecipitate with Anti-CAR Antibody sonicate->immunoprecipitate purify Reverse Cross-links and Purify DNA immunoprecipitate->purify analyze Analyze DNA by qPCR for Target Promoters purify->analyze end_node End: Quantified CAR Promoter Occupancy analyze->end_node CART_Signaling cluster_extracellular cluster_cell CAR-T Cell cluster_cytoplasm cluster_nucleus Nucleus TumorAntigen Tumor Antigen CAR Chimeric Antigen Receptor (CAR) TumorAntigen->CAR binds ITAMs ITAMs CAR->ITAMs activates Costim Co-stimulatory Domain (e.g., 4-1BB) CAR->Costim activates NFAT_P NFAT-P ITAMs->NFAT_P leads to Ca2+ influx NFkB_I NF-κB-IκB Costim->NFkB_I activates NFAT NFAT NFAT_P->NFAT dephosphorylates NFAT_N NFAT NFAT->NFAT_N translocates NFkB NF-κB NFkB_I->NFkB releases NFkB_N NF-κB NFkB->NFkB_N translocates GeneExpression Gene Expression (Cytokines, Proliferation, Cytotoxicity) NFAT_N->GeneExpression activate NFkB_N->GeneExpression activate

References

Cinpa1: A Specific Chemical Probe for Constitutive Androstane Receptor (CAR) Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The nuclear receptors Constitutive Androstane Receptor (CAR; NR1I3) and Pregnane X Receptor (PXR; NR1I2) are critical xenobiotic sensors that orchestrate the metabolism and clearance of foreign chemicals, including therapeutic drugs.[1][2] Their activation can lead to drug-drug interactions and acquired drug resistance in cancers.[2] A significant challenge in studying their individual roles has been the promiscuity of available chemical modulators, with most CAR inhibitors also activating PXR.[1][2] This whitepaper details the discovery and characterization of Cinpa1 (CAR inhibitor not PXR activator 1), a potent and specific small-molecule inhibitor of CAR. This compound distinguishes itself by potently inhibiting CAR-mediated transcription with an IC50 of approximately 70 nM while not activating PXR, making it an invaluable chemical probe. Its mechanism involves direct binding to the CAR ligand-binding domain (LBD), which modulates coregulator interactions—reducing coactivator recruitment while enhancing corepressor binding—ultimately disrupting CAR's association with the promoter regions of its target genes. This guide provides a comprehensive overview of this compound's quantitative profile, detailed experimental protocols for its use, and its mechanism of action, establishing it as a critical tool for dissecting the specific biological functions of CAR.

Introduction: The Challenge of Xenobiotic Sensing

Nuclear receptors (NRs) are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, from metabolism to reproduction. Within this family, the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) function as primary sensors of xenobiotics (foreign chemicals) and endobiotics. Upon activation, they form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements on the DNA of target genes, principally those encoding drug-metabolizing enzymes (e.g., CYP2B6, CYP3A4) and transporters.

This regulatory function is a double-edged sword. While crucial for detoxification, the activation of CAR and PXR can accelerate the metabolism of therapeutic agents, reducing their efficacy and causing adverse drug-drug interactions. The significant overlap in their ligands and target genes has historically made it difficult to study their individual contributions. Most identified CAR inhibitors, such as clotrimazole and PK11195, also act as PXR activators, confounding experimental results. The development of a specific CAR inhibitor that does not activate PXR was therefore a critical unmet need for the field.

This compound: A Selective and Potent CAR Inhibitor

This compound was identified through a directed high-throughput screening effort to find potent, small-molecule CAR inhibitors that do not activate PXR. It serves as a highly selective chemical probe to investigate CAR-specific biological pathways.

Mechanism of Action

This compound exerts its inhibitory effect through a multi-step molecular mechanism that begins with direct binding and culminates in transcriptional repression.

  • Direct Binding: Biophysical studies, including hydrogen/deuterium exchange, have confirmed that this compound binds directly to the ligand-binding domain (LBD) of the human CAR protein. This interaction stabilizes the CAR-LBD in a more rigid, less fluid conformational state. Key residues involved in this interaction include N165 and H203 for hydrogen bonding, and M168, L206, and F234 for hydrophobic contacts.

  • Altered Coregulator Recruitment: Ligand binding to a nuclear receptor dictates the recruitment of coregulator proteins (coactivators or corepressors), which are essential for modulating transcription. This compound binding to the CAR-LBD alters this surface, leading to reduced recruitment of coactivators like SRC-1 and TIF-2, and increased interaction with corepressors.

  • Disruption of DNA Binding: The this compound-induced conformational change and shift in coregulator preference prevent the CAR:RXR heterodimer from effectively binding to its DNA response elements, such as the xenobiotic response elements (XREs) located in the promoter regions of target genes.

  • Transcriptional Inhibition: By preventing CAR from binding to DNA, this compound effectively inhibits the transcription of CAR target genes like CYP2B6 and CYP3A4. Importantly, this compound achieves this without altering the total protein levels of CAR or its localization within the cell nucleus.

Cinpa1_Mechanism This compound Mechanism of Action cluster_0 Normal CAR Activation cluster_1 This compound-Mediated Inhibition CAR_LBD CAR-LBD Coactivator Coactivator (e.g., SRC-1) CAR_LBD->Coactivator Recruits DNA DNA (XREM/PBREM) CAR_LBD->DNA Binds Transcription_Yes Target Gene Transcription Coactivator->Transcription_Yes Promotes Corepressor Corepressor (e.g., NCoR) This compound This compound CAR_LBD_bound CAR-LBD This compound->CAR_LBD_bound Binds to CAR_LBD_bound->Corepressor Recruits DNA_blocked DNA (XREM/PBREM) CAR_LBD_bound->DNA_blocked Binding Blocked Transcription_No Transcription Inhibited Corepressor->Transcription_No Promotes

Caption: The inhibitory mechanism of this compound on CAR signaling.

Quantitative Profile of this compound

The utility of a chemical probe is defined by its quantitative characteristics, including potency, specificity, and potential off-target effects. This compound has been characterized across multiple assays, and the key data are summarized below.

ParameterReceptor/Cell LineValueReference
CAR Inhibition CAR-mediated transcriptionIC50 ≈ 70 nM
PXR Activity PXR-mediated transcriptionNo agonistic effect up to 40 µM
PXR Inhibition Rifampicin-induced PXRIC50 ≈ 6.6 µM (weak antagonist)
Specificity Panel FXR, GR, LXRα, LXRβ, PPARγ, RXRα, RXRβ, VDRNo activation or inhibition at 18 µM
Cytotoxicity Various cell linesNo cytotoxic effects up to 30 µM
Metabolism Human Liver Microsomes (HLMs)Half-life (t½) = 0.43 ± 0.01 hours

Experimental Protocols for Utilizing this compound

This section provides methodologies for key experiments to probe CAR function using this compound.

Cellular Transactivation Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit CAR-mediated activation of a target gene promoter.

  • Cell Line: HepG2 cells stably expressing human CAR1 (e.g., HepG2-hCAR1) or transiently transfected cells.

  • Plasmids:

    • An expression vector for human CAR1 (if not using a stable cell line).

    • A luciferase reporter plasmid containing a CAR-responsive promoter (e.g., pCYP2B6-luc).

    • A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

  • Protocol:

    • Seed HepG2 cells in 96-well or 24-well plates.

    • Transfect cells with the appropriate plasmids using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing a dose-response curve of this compound (e.g., 10 µM to 1 nM) or DMSO as a vehicle control.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize Firefly luciferase activity to Renilla luciferase activity. Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow General Workflow for a Cellular Reporter Assay Step1 1. Seed HepG2 Cells in multi-well plate Step2 2. Transfect Plasmids (hCAR, CYP2B6-luc, Renilla) Step1->Step2 Step3 3. Treat with this compound (Dose-response) or DMSO Step2->Step3 Step4 4. Incubate (24 hours) Step3->Step4 Step5 5. Lyse Cells & Measure Dual-Luciferase Activity Step4->Step5 Step6 6. Data Analysis Normalize Firefly/Renilla Calculate IC50 Step5->Step6

Caption: A typical experimental workflow for using this compound.
Coregulator Interaction Assay (Mammalian Two-Hybrid)

This assay determines how this compound affects the interaction between the CAR-LBD and a specific coregulator.

  • Plasmids:

    • GAL4-DBD fused to CAR-LBD (pM-CAR-LBD).

    • VP16-AD fused to a coregulator (e.g., pVP16-SRC-1).

    • A GAL4-responsive luciferase reporter (pG5-luc).

    • A Renilla luciferase control plasmid.

  • Protocol:

    • Co-transfect cells (e.g., HepG2) with all four plasmids.

    • Treat with this compound or DMSO as described above.

    • Measure dual-luciferase activity. A decrease in the Firefly/Renilla ratio indicates that this compound disrupts the CAR-coactivator interaction.

DNA Binding Assay (Chromatin Immunoprecipitation - ChIP)

ChIP assays are used to directly measure the effect of this compound on the recruitment of CAR to the promoter of a target gene in a cellular context.

  • Cell Line: Primary human hepatocytes or a cell line endogenously expressing CAR (e.g., LS174T).

  • Protocol:

    • Treat hepatocytes with DMSO, a CAR agonist (e.g., CITCO), and/or this compound for a specified time (e.g., 45 minutes to overnight).

    • Cross-link protein-DNA complexes with formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments.

    • Immunoprecipitate the chromatin using an anti-CAR antibody or a control IgG.

    • Reverse the cross-links and purify the co-precipitated DNA.

    • Use quantitative real-time PCR (qPCR) with primers specific to the CAR binding sites (e.g., dNR3 or PBREM in the CYP2B6 promoter) to quantify the amount of bound DNA. A reduction in signal in this compound-treated samples indicates decreased CAR occupancy at the promoter.

Structural and Biophysical Basis of Inhibition

The specificity of this compound arises from its precise interactions within the CAR ligand-binding pocket, which have been elucidated through biophysical methods and computational modeling.

  • Conformational Stabilization: Hydrogen/deuterium exchange (HDX) experiments revealed that this compound binding stabilizes the CAR-LBD, reducing its flexibility. This locked conformation is incompatible with the recruitment of coactivators but favorable for corepressor binding.

  • Key Residue Interactions: Site-directed mutagenesis has validated the importance of specific amino acids for this compound's activity. Mutations of residues involved in hydrogen bonding (N165A) or hydrophobic contacts (F234A) compromise this compound's ability to repress CAR's interaction with coactivators. This confirms that this compound's inhibitory action is mediated by its specific fit and interactions within the binding pocket.

Logical_Relationship Logical Cascade of this compound Action This compound This compound Binding Direct Binding to CAR LBD Pocket This compound->Binding Residues Interaction with Key Residues (N165, H203, F234, etc.) Binding->Residues Conformation Induces Rigid Conformation (Stabilization) Residues->Conformation Coactivator Coactivator Interface Disrupted Conformation->Coactivator Corepressor Corepressor Interface Enhanced Conformation->Corepressor DNA_Binding CAR:RXR DNA Binding Prevented Coactivator->DNA_Binding Corepressor->DNA_Binding Transcription Target Gene Transcription Inhibited DNA_Binding->Transcription

Caption: Logical flow from this compound binding to transcriptional inhibition.

Metabolic Profile and In Vivo Considerations

For a chemical probe to be effective, especially in complex biological systems, its metabolic stability and potential active metabolites must be understood.

  • Metabolism: In human liver microsomes, this compound is rapidly metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into a metabolite known as Met1. Met1 is then further metabolized by CYP2D6 into Met2.

  • Metabolite Activity: Functional characterization revealed that Met1 is a very weak inhibitor of CAR, while Met2 is completely inactive. This indicates that the observed cellular activity of this compound is attributable to the parent compound and not its major metabolites.

  • Species Specificity: this compound has been shown to be a potent inhibitor of human CAR but does not appear to inhibit mouse CAR, highlighting species-specific differences in the CAR LBD that must be considered when designing in vivo experiments.

Conclusion

This compound represents a landmark achievement in the development of chemical probes for nuclear receptor biology. Its high potency and, crucially, its specificity for inhibiting CAR without activating PXR, provide researchers with an unprecedented tool to dissect the distinct roles of CAR in physiology and pathophysiology. It is an essential reagent for investigating CAR-mediated drug metabolism, understanding its role in diseases like cancer, and exploring its function in regulating endobiotic homeostasis. The detailed characterization of its mechanism, quantitative profile, and metabolic fate, as outlined in this guide, empowers researchers to use this compound effectively and interpret their findings with high confidence.

References

Cinpa1's Interaction with the Constitutive Androstane Receptor (CAR) Ligand-Binding Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding of Cinpa1 to the ligand-binding domain (LBD) of the Constitutive Androstane Receptor (CAR). This compound has been identified as a potent and selective small-molecule inhibitor of CAR, a key nuclear receptor in xenobiotic and endobiotic metabolism. Understanding the molecular details of this interaction is crucial for the development of novel therapeutics targeting CAR-mediated pathways, which are implicated in drug metabolism, drug-drug interactions, and various disease states.[1][2][3] This document summarizes the quantitative binding data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound-CAR Binding

The inhibitory potency of this compound on CAR activity has been quantified through various assays. The following table summarizes the key quantitative data reported in the literature.

ParameterValueAssaySource
IC50 (CAR-mediated transcription)~70 nMCYP2B6 Luciferase Reporter Assay in HepG2 cells[2]
IC50 (CAR-LBD/Coactivator Interaction)0.6 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
IC50 (PXR Antagonism)6.6 µMCYP3A4 Luciferase Reporter Assay in HepG2-PXR stable cells[1]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on CAR through direct interaction with the ligand-binding domain. This binding event induces conformational changes in the receptor, leading to a cascade of downstream effects that ultimately suppress the transcription of CAR target genes, such as CYP2B6.

In its basal state, CAR is predominantly located in the cytoplasm in a complex with other proteins. Upon activation, either by a ligand or through indirect signaling pathways, CAR translocates to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR) and recruits coactivators to initiate the transcription of its target genes.

This compound binding to the CAR-LBD disrupts this process by promoting the recruitment of corepressors and inhibiting the binding of coactivators. This altered coregulator profile prevents the formation of a functional transcription initiation complex, thereby repressing gene expression. Furthermore, this compound has been shown to reduce the recruitment of CAR to the promoter regions of its target genes.

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_inactive Inactive CAR (in complex) CAR_active Active CAR CAR_inactive->CAR_active Activation (e.g., ligand) Cinpa1_cyto This compound Cinpa1_cyto->CAR_active Binding to LBD CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR Corepressors Corepressors CAR_active->Corepressors Increased Recruitment (with this compound) RXR RXR RXR->CAR_RXR Coactivators Coactivators CAR_RXR->Coactivators Reduced Recruitment (with this compound) DNA DNA (Response Element) CAR_RXR->DNA CAR_RXR->DNA Reduced Binding (with this compound) Coactivators->CAR_RXR Recruitment Corepressors->DNA Repression Transcription_active Target Gene Transcription DNA->Transcription_active Initiation Transcription_inactive Transcription Repressed DNA->Transcription_inactive

Figure 1: this compound Inhibition of the CAR Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional effects of this compound on CAR.

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of CAR in response to compounds like this compound.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing CAR response elements (e.g., from the CYP2B6 gene). When CAR is active, it binds to these elements and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of CAR.

Protocol:

  • Cell Culture and Transfection:

    • HepG2 cells are cultured in appropriate media.

    • Cells are transiently transfected with an expression plasmid for human CAR1 and a luciferase reporter plasmid (e.g., pGL3-CYP2B6) using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the cells are treated with varying concentrations of this compound or control compounds (e.g., DMSO as a negative control, and a known CAR agonist or antagonist as a positive control).

  • Luciferase Assay:

    • After a 24-hour incubation with the compounds, the cells are lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • The percentage of CAR inhibition is calculated relative to the control-treated cells. IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

Luciferase_Assay_Workflow Start Start: HepG2 Cells Transfection Transfect with CAR & Luciferase Plasmids Start->Transfection Treatment Treat with this compound (24 hours) Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Data Analysis (Normalize & Calculate IC50) Luminometry->Analysis End End: IC50 Value Analysis->End

Figure 2: Workflow for a CAR Luciferase Reporter Assay.
Mammalian Two-Hybrid (M2H) Assay

This assay is employed to investigate the interaction between the CAR-LBD and coregulator proteins in the presence of this compound.

Principle: The M2H system uses two fusion proteins. The "bait" protein consists of the CAR-LBD fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein is a coregulator (coactivator or corepressor) fused to a transcriptional activation domain (AD) (e.g., VP16). If the CAR-LBD and the coregulator interact, the DBD and AD are brought into proximity, activating a reporter gene under the control of a promoter with binding sites for the DBD.

Protocol:

  • Plasmid Construction:

    • Construct expression vectors for the GAL4-DBD-CAR-LBD fusion protein and the VP16-AD-coregulator (e.g., SRC-1, TIF-2, SMRT, NCoR) fusion proteins.

  • Cell Culture and Transfection:

    • HEK293T cells are co-transfected with the bait and prey plasmids, along with a reporter plasmid containing a GAL4-responsive promoter driving luciferase expression (e.g., pG5luc). A Renilla luciferase plasmid is included for normalization.

  • Compound Treatment:

    • Following transfection, cells are treated with this compound, a CAR agonist (e.g., CITCO), or a vehicle control (DMSO) for 24 hours.

  • Luciferase Assay and Data Analysis:

    • The luciferase activity is measured as described in the luciferase reporter gene assay protocol.

    • The fold change in interaction is calculated by normalizing the reporter luciferase activity to the internal control and comparing the treated samples to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if this compound affects the recruitment of CAR to the promoter regions of its target genes in a cellular context.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (CAR) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR using primers specific for the promoter regions of target genes (e.g., CYP2B6).

Protocol:

  • Cell Culture and Treatment:

    • Primary human hepatocytes are cultured and treated with this compound, a CAR activator, or a vehicle control.

  • Cross-linking and Chromatin Preparation:

    • Cells are treated with formaldehyde to cross-link proteins to DNA.

    • The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation:

    • The sheared chromatin is incubated with an anti-CAR antibody or a control IgG overnight.

    • Protein A/G beads are used to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • The beads are washed to remove non-specific binding.

    • The protein-DNA complexes are eluted from the beads.

  • Reverse Cross-linking and DNA Purification:

    • The cross-links are reversed by heating, and the proteins are digested with proteinase K.

    • The DNA is purified.

  • Quantitative PCR (qPCR):

    • The purified DNA is used as a template for qPCR with primers flanking the CAR response elements in the promoter of target genes (e.g., the PBREM and XREM of the CYP2B6 gene).

  • Data Analysis:

    • The amount of precipitated DNA is quantified and expressed as a percentage of the input chromatin, allowing for the comparison of CAR recruitment between different treatment groups.

ChIP_Assay_Workflow Start Start: Hepatocytes Treatment Treat with this compound Start->Treatment Crosslinking Formaldehyde Cross-linking Treatment->Crosslinking LysisSonication Cell Lysis & Sonication Crosslinking->LysisSonication Immunoprecipitation Immunoprecipitate with anti-CAR Antibody LysisSonication->Immunoprecipitation WashingElution Wash & Elute Complexes Immunoprecipitation->WashingElution ReversePurify Reverse Cross-links & Purify DNA WashingElution->ReversePurify qPCR Quantitative PCR (Target Gene Promoters) ReversePurify->qPCR Analysis Data Analysis (% Input) qPCR->Analysis End End: CAR Occupancy Analysis->End

References

Methodological & Application

Application Notes and Protocols: The Use of Cinpa1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinpa1 (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism.[1] Unlike many other CAR inhibitors, this compound does not activate the Pregnane X Receptor (PXR), making it a precise tool for studying CAR-specific pathways without the confounding effects of PXR activation.[1][2] Its primary mechanism involves binding to the CAR ligand-binding domain, which promotes the recruitment of corepressors and inhibits the binding of coactivators, thereby repressing the transcription of CAR target genes such as CYP2B6 and CYP3A4.[2][3] These application notes provide detailed protocols for the use of this compound in various cell culture-based assays to probe its biological activity.

Mechanism of Action

This compound functions as an inverse agonist or antagonist of the Constitutive Androstane Receptor (CAR). Upon entering the cell, it binds to the ligand-binding domain (LBD) of CAR. This binding event induces a conformational change in the receptor that leads to two critical outcomes:

  • It disrupts the interaction between CAR and transcriptional coactivators (e.g., SRC-1, TIF-2).

  • It enhances the recruitment of transcriptional corepressors (e.g., SMRTα, NCoR) to the CAR complex.

The resulting CAR-corepressor complex has a reduced ability to bind to xenobiotic response elements on the promoter regions of target genes. This effectively inhibits the transcription of genes involved in drug metabolism and other cellular processes regulated by CAR.

Cinpa1_Signaling_Pathway cluster_cell Cell Cytoplasm / Nucleus cluster_activation Normal CAR Activation cluster_inhibition Inhibition by this compound This compound This compound CAR CAR (Constitutive Androstane Receptor) This compound->CAR Binds Coactivator Coactivators (e.g., SRC-1) CAR->Coactivator Dissociates DNA DNA (Promoter Region) CAR->DNA Binds to XRE CAR->DNA Binding Disrupted Coactivator->CAR Binds Corepressor Corepressors (e.g., NCoR) Corepressor->CAR Recruited TargetGenes Target Gene Transcription (e.g., CYP2B6) DNA->TargetGenes Activates Final Final Pathway Pathway

Caption: Mechanism of this compound-mediated inhibition of CAR signaling.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound derived from in vitro studies.

Table 1: In Vitro Efficacy and Potency of this compound

Parameter Target Assay System Value Reference
IC₅₀ Human CAR CYP2B6-luciferase reporter in HepG2 cells ~70 nM
IC₅₀ (estimated) Human PXR CYP3A4-luciferase reporter in HepG2 cells 6.6 µM

| PXR Agonism | Human PXR | CYP3A4-luciferase reporter in HepG2 cells | No agonistic effect up to 40 µM | |

Table 2: Cytotoxicity Profile of this compound

Cell Line Assay Duration Concentration Effect Reference
HepG2 1 Day 5 µM No significant toxic effects
HepG2 4 Days Up to 30 µM No general cytotoxicity
LS174T 4 Days Up to 30 µM No general cytotoxicity

| HEK293T | 4 Days | Up to 30 µM | No general cytotoxicity | |

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

General Cell Culture and Maintenance

The following cell lines have been successfully used in studies with this compound:

  • HepG2 (Human Hepatocellular Carcinoma): Useful for liver-specific gene expression studies.

  • HEK293T (Human Embryonic Kidney): Ideal for transient transfection experiments due to high transfection efficiency.

  • LS174T (Human Colon Adenocarcinoma): Expresses endogenous CAR and PXR.

Culture Media:

  • Maintain cell lines in Minimum Eagle's Medium (MEM) or Dulbecco's Modified Eagle's Medium (DMEM).

  • Supplement the medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells in a humidified incubator at 37°C with 5% CO₂.

Workflow and Specific Assays

The general workflow for a cell-based experiment with this compound involves cell seeding, potential transfection, treatment with the compound, incubation, and a terminal assay.

Cinpa1_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Cell Seeding (e.g., 96-well plate) B 2. Transfection (Optional) - CAR expression vector - Luciferase reporter plasmid A->B C 3. This compound Treatment - Prepare serial dilutions - Add to cells B->C D 4. Incubation (Typically 24-48 hours) C->D E 5. Perform Assay D->E F Luciferase Assay (CAR Activity) E->F G Viability Assay (MTT / CellTiter-Glo) E->G H ChIP or Two-Hybrid Assay E->H I 6. Data Analysis - Normalize to controls - Calculate IC₅₀ / % Inhibition F->I G->I H->I

Caption: General experimental workflow for assessing this compound activity.
Protocol: CAR Activity (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit CAR-mediated transcription of a reporter gene.

  • Cell Seeding: Seed HepG2 cells into 96-well white, clear-bottom plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: After 24 hours, co-transfect the cells using a suitable transfection reagent. The plasmid mixture per well should include:

    • An expression plasmid for human CAR (hCAR1).

    • A luciferase reporter plasmid containing a CAR-responsive promoter (e.g., CYP2B6-luc or CYP3A4-luc).

    • A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • This compound Treatment: Approximately 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 24 hours at 37°C.

  • Luciferase Measurement: Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of CAR inhibition relative to the DMSO-treated control.

Protocol: Cell Viability Assay

This assay determines the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells (e.g., HepG2, HEK293T) in a 96-well clear plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 60 µM) and a vehicle control (DMSO). Include a positive control for cytotoxicity if desired.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 96 hours).

  • Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels, and read the luminescence according to the manufacturer's protocol.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

References

Application of Cinpa1 in Chromatin Immunoprecipitation (ChIP) Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinpa1 is a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), a key nuclear receptor and xenobiotic sensor that regulates the metabolism and clearance of various substances, including drugs.[1][2][3] By modulating the expression of genes encoding drug-metabolizing enzymes and transporters, CAR activation can significantly impact the efficacy of chemotherapeutic agents and contribute to acquired drug resistance.[1][2] this compound offers a valuable tool for studying CAR function and developing strategies to overcome drug resistance.

These application notes provide a comprehensive overview of the use of this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its inhibitory effect on CAR binding to the promoter regions of its target genes. Detailed protocols and data presentation are included to guide researchers in applying this methodology.

Mechanism of Action

This compound exerts its inhibitory effect not by altering the protein levels or subcellular localization of CAR, but by modulating its interaction with essential coregulators. It has been shown to reduce the recruitment of coactivators, such as SRC-1 and TIF-2, and enhance the recruitment of corepressors to the CAR ligand-binding domain. This alteration in coregulator binding ultimately disrupts the ability of the CAR-RXR heterodimer to bind to response elements on the chromatin, thereby inhibiting the transcription of target genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR Corepressors Corepressors CAR->Corepressors Enhanced Recruitment (in presence of this compound) RXR RXR RXR->CAR_RXR This compound This compound This compound->CAR Inhibition Activator Activator (e.g., CITCO) Activator->CAR Activation Coactivators Coactivators (e.g., SRC-1, TIF-2) CAR_RXR->Coactivators Recruitment DNA Promoter Region (e.g., CYP2B6, CYP3A4) CAR_RXR->DNA Binding Disrupted by this compound Coactivators->DNA Binding Corepressors->CAR_RXR Transcription Gene Transcription DNA->Transcription Initiation

Caption: this compound inhibits CAR signaling by disrupting coactivator recruitment.

Quantitative Data from ChIP-qPCR Assays

The following tables summarize the quantitative data from ChIP-qPCR experiments demonstrating the effect of this compound on the recruitment of CAR to the promoter regions of its target genes, CYP2B6 and CYP3A4, in human primary hepatocytes.

Table 1: Effect of this compound on CAR Occupancy at the CYP2B6 Promoter

Treatment ConditionFold Enrichment at dNR3 Region (Mean ± SD)Fold Enrichment at PBREM Region (Mean ± SD)
DMSO (Vehicle Control)1.0 ± 0.11.0 ± 0.2
CITCO (0.1 µM)4.5 ± 0.53.8 ± 0.4
This compound (1 µM)1.2 ± 0.21.1 ± 0.1
CITCO (0.1 µM) + this compound (1 µM)1.5 ± 0.31.3 ± 0.2

Table 2: Effect of this compound on CAR Occupancy at the CYP3A4 Promoter

Treatment ConditionFold Enrichment at XREM Region (Mean ± SD)
DMSO (Vehicle Control)1.0 ± 0.1
CITCO (0.1 µM)3.2 ± 0.4
This compound (1 µM)0.9 ± 0.1
CITCO (0.1 µM) + this compound (1 µM)1.1 ± 0.2

Data is normalized to the IgG control and represents the mean of three PCRs.

Detailed Experimental Protocols

This section provides a detailed protocol for a ChIP assay to assess the effect of this compound on CAR binding to its target gene promoters in primary human hepatocytes.

Experimental Workflow

A 1. Cell Culture and Treatment (Primary Human Hepatocytes) B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis and Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (Anti-CAR Antibody) C->D E 5. Washing and Elution D->E F 6. Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. Quantitative PCR (qPCR) (CYP2B6 and CYP3A4 Promoters) G->H I 9. Data Analysis (Fold Enrichment) H->I

Caption: Workflow for a ChIP experiment investigating this compound's effect on CAR.

I. Cell Culture and Treatment
  • Culture primary human hepatocytes in the appropriate medium and conditions until they reach the desired confluency.

  • Treat the cells with one of the following conditions for 45 minutes:

    • DMSO (vehicle control)

    • 0.1 µM CITCO (CAR agonist)

    • 1 µM this compound

    • 0.1 µM CITCO + 1 µM this compound

  • Ensure all treatments are performed in parallel to minimize experimental variability.

II. Chromatin Immunoprecipitation
  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes with gentle rocking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells and collect them by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer (e.g., 5 mM PIPES, 85 mM KCl, 0.5% NP-40, with protease inhibitors) and incubate on ice for 10 minutes.

    • Pellet the nuclei by centrifugation and resuspend in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors).

  • Chromatin Shearing:

    • Sonicate the nuclear lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin in ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors).

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads for 1 hour at 4°C.

    • Save a portion of the pre-cleared chromatin as the "input" control.

    • Incubate the remaining chromatin overnight at 4°C with an anti-CAR antibody or a control IgG.

    • Add protein A/G beads and incubate for another 2 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking:

    • Add NaCl to the eluted chromatin and the input samples to a final concentration of 0.2 M.

    • Incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

III. Quantitative PCR (qPCR) Analysis
  • Perform qPCR using primers specific for the promoter regions of CAR target genes (CYP2B6 and CYP3A4) and a negative control region (a gene-free intergenic region).

  • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

  • Normalize the results to the IgG control to determine the fold enrichment.

Conclusion

This compound serves as a critical tool for elucidating the regulatory mechanisms of the Constitutive Androstane Receptor. The application of Chromatin Immunoprecipitation assays, as detailed in these notes, allows for the direct and quantitative assessment of how this compound disrupts the binding of CAR to its target gene promoters. This methodology is invaluable for researchers in pharmacology, toxicology, and drug development who are focused on understanding and overcoming xenobiotic resistance and modulating drug metabolism.

References

Application Notes and Protocols: Utilizing Cinpa1 in Mammalian Two-Hybrid Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinpa1, or CAR inhibitor not PXR activator 1, is a potent and selective small-molecule inhibitor of the Constitutive Androstane Receptor (CAR; NR1I3).[1] Unlike many other CAR inverse agonists, this compound does not activate the Pregnane X Receptor (PXR), making it a valuable tool for specifically investigating CAR-mediated signaling pathways.[1] CAR is a key nuclear receptor that regulates the metabolism of xenobiotics and endobiotics, and its dysregulation has been implicated in drug resistance in cancer and other metabolic diseases.[1]

The mammalian two-hybrid (M2H) system is a powerful in vivo technique to study protein-protein interactions within a cellular context that allows for proper post-translational modifications.[2] This assay is particularly well-suited for investigating the effects of small molecules, such as this compound, on the interaction between nuclear receptors and their co-regulators. This document provides detailed application notes and protocols for utilizing this compound in mammalian two-hybrid assays to study its effect on CAR's interaction with coactivators and corepressors.

Principle of the Mammalian Two-Hybrid Assay

The mammalian two-hybrid system is based on the modular nature of transcriptional activators, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In this system, a "bait" protein (e.g., the CAR ligand-binding domain) is fused to the DBD, and a "prey" protein (e.g., a coactivator or corepressor) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., luciferase). The activity of the reporter gene is then measured to quantify the strength of the protein-protein interaction. Small molecules that modulate this interaction will cause a measurable change in the reporter signal.

Data Presentation: Effect of this compound on CAR-Coregulator Interactions

The following tables summarize the quantitative data from mammalian two-hybrid assays demonstrating the effect of this compound on the interaction of the human CAR ligand-binding domain (LBD) with various coactivators and corepressors.[1] The data is presented as fold interaction relative to a control.

Table 1: Effect of this compound on CAR Interaction with Coactivators

TreatmentInteracting ProteinFold Interaction (relative to DMSO control)
DMSO (Control)SRC-1~1.0
5 µM CITCO (CAR Agonist)SRC-1~1.0
5 µM this compoundSRC-1~0.4
1 µM CITCO + 5 µM this compoundSRC-1~0.4
DMSO (Control)TIF-2~1.0
5 µM CITCO (CAR Agonist)TIF-2~1.0
5 µM this compoundTIF-2~0.5
1 µM CITCO + 5 µM this compoundTIF-2~0.5

Data is estimated from graphical representations in Cherian et al., 2015 and represents the mean of at least three independent experiments.

Table 2: Effect of this compound on CAR Interaction with Corepressors

TreatmentInteracting ProteinFold Interaction (relative to DMSO control)
DMSO (Control)SMRTα~1.0
5 µM this compoundSMRTα~2.5
10 µM PK11195 (CAR Inverse Agonist)SMRTα~2.0
DMSO (Control)mNCoR~1.0
5 µM this compoundmNCoR~2.0
10 µM PK11195 (CAR Inverse Agonist)mNCoR~1.8

Data is estimated from graphical representations in Cherian et al., 2015 and represents the mean of at least three independent experiments.

Experimental Protocols

This section provides a detailed protocol for performing a mammalian two-hybrid assay to assess the effect of this compound on the interaction between the CAR-LBD and a coregulator protein. This protocol is based on the methodology described by Cherian et al., 2015.

Materials
  • Cell Line: Human Embryonic Kidney (HEK293T) cells

  • Plasmids:

    • pVP16-AD-hCAR1-LBD (expressing the human CAR1 ligand-binding domain fused to the VP16 activation domain)

    • pBIND-GAL4-DBD-Coregulator (e.g., pBIND-SRC-1, pBIND-TIF-2, pBIND-SMRTα, pBIND-mNCoR, expressing the coregulator fused to the GAL4 DNA-binding domain)

    • pG5luc reporter plasmid (containing five GAL4 binding sites upstream of a firefly luciferase reporter gene)

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., from the pBIND vector or a separate co-transfected plasmid).

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Transfection reagent (e.g., FuGENE 6)

    • This compound (and other compounds like CITCO, PK11195 for controls)

    • Dimethyl sulfoxide (DMSO)

    • Dual-Luciferase® Reporter Assay System

    • Lysis buffer

    • Phosphate-Buffered Saline (PBS)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

Protocol
  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes. For each well, mix:

      • 50 ng pVP16-AD-hCAR1-LBD

      • 50 ng pBIND-GAL4-DBD-Coregulator

      • 100 ng pG5luc reporter plasmid

      • 5 ng Renilla luciferase control plasmid

    • Use a suitable transfection reagent according to the manufacturer's instructions.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • After 24 hours of transfection, remove the media and replace it with fresh media containing the desired concentrations of this compound or control compounds (e.g., DMSO, CITCO, PK11195).

    • The final concentration of DMSO should be kept constant across all wells (e.g., 0.1%).

    • Incubate the cells with the compounds for another 24 hours.

  • Luciferase Assay:

    • After 24 hours of compound treatment, aspirate the media and wash the cells once with PBS.

    • Lyse the cells using the lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

    • Calculate the "Fold Interaction" by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the DMSO control wells.

    • Present the data in tables and/or bar graphs.

Visualizations

CAR Signaling Pathway and this compound's Mechanism of Action

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR Complex Inactive Complex CAR->Complex RXR_cyto RXR RXR_cyto->Complex CAR_nuc CAR Complex->CAR_nuc Translocation Coactivators Coactivators (e.g., SRC-1, TIF-2) CAR_nuc->Coactivators interaction reduced by this compound Corepressors Corepressors (e.g., SMRT, NCoR) CAR_nuc->Corepressors interaction enhanced by this compound DNA Xenobiotic Response Element (XRE) CAR_nuc->DNA binds RXR_nuc RXR RXR_nuc->DNA binds Coactivators->CAR_nuc recruited by agonist-bound CAR Corepressors->CAR_nuc recruited by inverse agonist-bound CAR Gene_Expression Target Gene Expression (e.g., CYP2B6) DNA->Gene_Expression activates This compound This compound This compound->CAR_nuc binds to LBD

Caption: CAR signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Mammalian Two-Hybrid Assay

M2H_Workflow cluster_setup Day 1: Setup cluster_transfection Day 2: Transfection cluster_treatment Day 3: Treatment cluster_readout Day 4: Readout seed_cells Seed HEK293T cells in 96-well plate prepare_dna Prepare plasmid DNA mix: - pVP16-AD-CAR-LBD - pBIND-DBD-Coregulator - pG5luc Reporter - Renilla Control transfect Transfect cells with DNA-lipid complexes prepare_dna->transfect add_compounds Treat cells with this compound and control compounds lyse_cells Wash and lyse cells measure_luc Measure Firefly and Renilla luciferase activity lyse_cells->measure_luc analyze_data Normalize data and calculate fold interaction measure_luc->analyze_data

Caption: Workflow for a mammalian two-hybrid assay to test this compound.

Conclusion

This compound serves as a specific and potent tool for dissecting the regulatory functions of the Constitutive Androstane Receptor. The mammalian two-hybrid assay is an effective method for quantitatively assessing the impact of this compound on the crucial interactions between CAR and its coactivators and corepressors. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies to further elucidate the role of CAR in health and disease and to aid in the development of novel therapeutics.

References

Application Notes and Protocols for Utilizing Cinpa1 in Drug-Drug Interaction Studies Involving the Constitutive Androstane Receptor (CAR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The constitutive androstane receptor (CAR) is a critical nuclear receptor that regulates the expression of genes involved in the metabolism and clearance of a wide range of xenobiotics, including many therapeutic drugs.[1][2] Activation of CAR can lead to the upregulation of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), and drug transporters. This induction can accelerate the metabolism of co-administered drugs, potentially leading to decreased therapeutic efficacy and unpredictable drug-drug interactions (DDIs).[3] Therefore, understanding how new chemical entities interact with CAR is a crucial aspect of drug development and safety assessment.

Cinpa1 (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of CAR.[1][2] A key advantage of this compound is that it does not activate the pregnane X receptor (PXR), another important xenobiotic-sensing nuclear receptor with overlapping target genes, making it a valuable tool for specifically investigating CAR-mediated pathways. Unlike previously identified CAR inverse agonists that also activate PXR, this compound allows for the precise dissection of CAR's role in drug metabolism.

These application notes provide detailed protocols for using this compound to study the inhibition of CAR and to assess the potential for CAR-mediated DDIs.

Mechanism of Action of this compound

This compound functions as a CAR inhibitor by directly binding to the CAR ligand-binding domain (LBD). This interaction alters the conformation of the receptor, leading to:

  • Reduced Coactivator Recruitment: this compound binding disrupts the interaction between CAR and transcriptional coactivators, which are necessary for initiating gene transcription.

  • Enhanced Corepressor Binding: Conversely, this compound promotes the recruitment of transcriptional corepressors to CAR.

  • Disrupted DNA Binding: this compound treatment has been shown to disrupt the binding of CAR to the promoter regions of its target genes.

This cascade of events ultimately leads to the downregulation of CAR target genes, such as CYP2B6 and CYP3A4, thereby inhibiting the CAR-mediated metabolic pathways.

Data Presentation: Quantitative Effects of this compound on CAR Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on CAR activity from various in vitro assays.

ParameterValueAssay SystemTarget Gene/InteractionReference
IC50 for CAR Inhibition ~70 nMHepG2 cells with hCAR1 and CYP2B6-luciferase reporterCAR-mediated transcription
PXR Activation No significant activation up to 40 µMHepG2 cells with hPXR and CYP3A4-luciferase reporterPXR-mediated transcription
PXR Antagonism Weak (IC50 ~6.6 µM)HepG2 cells with hPXR and CYP3A4-luciferase reporterRifampicin-induced PXR activation
Cytotoxicity No cytotoxic effects up to 30 µMNot specifiedCell viability
Treatment ConditionEffect on Gene ExpressionCell ModelTarget GeneReference
This compound Inhibition of constitutive expressionHepG2-hCAR1 cellsEndogenous CYP2B6 and CYP3A4
This compound + CITCO (CAR agonist) Inhibition of CITCO-induced expressionHuman hepatocytesCYP2B6 and CYP3A4
This compound Moderate reduction of expressionLS174T cells (endogenous CAR and PXR)Endogenous CYP2B6

Signaling Pathway and Experimental Workflow Diagrams

CAR Signaling Pathway Inhibition by this compound

CAR_Inhibition_by_this compound CAR Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_Agonist CAR Agonist (e.g., CITCO) CAR_inactive Inactive CAR CAR_Agonist->CAR_inactive Activates This compound This compound CAR_active Active CAR This compound->CAR_active Binds & Inhibits CAR_inactive->CAR_active Translocation CAR_RXR_complex CAR-RXR Heterodimer CAR_active->CAR_RXR_complex Corepressors Corepressors CAR_active->Corepressors Recruits RXR RXR RXR->CAR_RXR_complex Coactivators Coactivators CAR_RXR_complex->Coactivators Blocks Recruitment PBREM_XREM PBREM/XREM (DNA Response Element) CAR_RXR_complex->PBREM_XREM Binds CAR_RXR_complex->PBREM_XREM Disrupts Binding Coactivators->CAR_RXR_complex Recruited Target_Genes Target Gene Transcription (e.g., CYP2B6, CYP3A4) PBREM_XREM->Target_Genes Initiates Metabolism Increased Drug Metabolism & Potential DDIs Target_Genes->Metabolism

Caption: CAR signaling pathway and points of inhibition by this compound.

Experimental Workflow for DDI Assessment Using this compound

DDI_Workflow_with_this compound Experimental Workflow for DDI Assessment Using this compound cluster_step1 Step 1: Initial Screening cluster_step2 Step 2: Mechanistic Elucidation with this compound cluster_step3 Step 3: Confirmation in a Physiological Context cluster_step4 Step 4: DDI Risk Assessment Assay1 Luciferase Reporter Assay (CAR-responsive promoter) Treatment1 Treat cells with Test Compound ± CAR Agonist Assay1->Treatment1 Result1 Measure luciferase activity to determine agonism or antagonism Treatment1->Result1 Assay2 Mammalian Two-Hybrid Assay Result1->Assay2 If CAR modulation is observed Treatment2 Co-treat with Test Compound, CAR Agonist, and/or this compound (as control) Assay2->Treatment2 Result2 Assess interaction with coactivators/corepressors Treatment2->Result2 Assay3 Primary Human Hepatocytes Result2->Assay3 To validate mechanism Treatment3 Treat with Test Compound ± CAR Agonist. Use this compound as a positive control for inhibition. Assay3->Treatment3 Endpoint1 qPCR for target gene expression (CYP2B6, CYP3A4) Treatment3->Endpoint1 Endpoint2 Chromatin Immunoprecipitation (ChIP) for CAR-DNA binding Treatment3->Endpoint2 Analysis Integrate data to predict in vivo DDI potential. Compare Test Compound effects to this compound. Endpoint1->Analysis Endpoint2->Analysis

Caption: A stepwise workflow for assessing CAR-mediated DDI potential.

Experimental Protocols

Luciferase Reporter Gene Assay for CAR Inhibition

This assay quantitatively measures the ability of a test compound to inhibit the transcriptional activity of CAR.

Materials:

  • HepG2 cells (or other suitable human liver cell line)

  • Expression plasmid for human CAR1 (hCAR1)

  • Luciferase reporter plasmid containing a CAR-responsive promoter (e.g., from the CYP2B6 or CYP3A4 gene)

  • Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • 96-well white, clear-bottom assay plates

  • Test compound, this compound (positive control for inhibition), a known CAR agonist (e.g., CITCO, optional), and DMSO (vehicle control)

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency.

  • Transfection: Co-transfect the cells with the hCAR1 expression plasmid, the CYP2B6- or CYP3A4-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Plating for Assay: Trypsinize the cells, resuspend them in fresh medium, and plate them into 96-well assay plates.

  • Compound Treatment: After allowing the cells to attach (typically 4-6 hours), treat the cells with various concentrations of the test compound. Include wells for:

    • Vehicle control (DMSO)

    • Positive control for inhibition (e.g., 1 µM this compound)

    • Optional: A known CAR agonist (e.g., 0.1 µM CITCO) to test for antagonistic effects.

  • Incubation: Incubate the treated cells for 24 hours at 37°C.

  • Luciferase Measurement: Measure firefly and Renilla luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of CAR inhibition by setting the vehicle control as 0% inhibition and a saturating concentration of this compound or another known inhibitor as 100% inhibition.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Mammalian Two-Hybrid Assay for CAR-Coregulator Interaction

This assay assesses the ability of a test compound to disrupt the interaction between CAR and its transcriptional coactivators or to enhance its interaction with corepressors.

Materials:

  • HEK293T cells (or another easily transfectable cell line)

  • Expression plasmid for a fusion of the GAL4 DNA-binding domain (DBD) with a coregulator protein (e.g., SRC-1 for a coactivator, SMRT for a corepressor).

  • Expression plasmid for a fusion of the VP16 activation domain (AD) with the hCAR1 LBD.

  • A reporter plasmid containing GAL4 upstream activation sequences driving a luciferase gene (pG5-luc).

  • Control plasmid for transfection normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound, this compound, a CAR agonist (e.g., CITCO), and DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding and Transfection: Seed HEK293T cells and co-transfect them with the GAL4-DBD-coregulator, VP16-AD-hCAR1, pG5-luc, and Renilla luciferase plasmids.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Compound Treatment: Treat the cells with the test compound, this compound, a CAR agonist (optional), or DMSO for 24 hours.

  • Luciferase Measurement: Measure firefly and Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • An increase in luciferase activity indicates an interaction between CAR and the coregulator.

    • A decrease in luciferase activity in the presence of the test compound (compared to the agonist-treated or vehicle control) suggests that the compound disrupts the CAR-coactivator interaction.

    • An increase in luciferase activity when using a corepressor construct suggests the compound promotes CAR-corepressor binding.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines if a test compound can inhibit the binding of CAR to the promoter regions of its target genes in a more physiologically relevant setting.

Materials:

  • Primary human hepatocytes or a suitable cell line endogenously expressing CAR.

  • Formaldehyde (for cross-linking).

  • Glycine (to quench cross-linking).

  • Cell lysis and chromatin shearing buffers.

  • Sonicator or micrococcal nuclease for chromatin fragmentation.

  • Anti-CAR antibody and a non-specific IgG control antibody.

  • Protein A/G magnetic beads.

  • Wash buffers of increasing stringency.

  • Elution buffer.

  • Proteinase K and RNase A.

  • DNA purification kit.

  • qPCR primers for the promoter region of a CAR target gene (e.g., the PBREM/XREM of CYP2B6) and a negative control region.

  • qPCR instrument and reagents.

Protocol:

  • Cell Treatment: Treat primary human hepatocytes with the test compound, a CAR agonist (e.g., CITCO), this compound, or a combination for a specified time (e.g., 45 minutes).

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating.

  • Quenching: Stop the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the cleared lysate overnight with the anti-CAR antibody or the IgG control.

    • Capture the antibody-chromatin complexes with protein A/G beads.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high concentration of salt.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers for the CAR binding site on the CYP2B6 promoter and a negative control genomic region.

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

    • Compare the enrichment of the target promoter region between the different treatment groups. A decrease in enrichment in the presence of the test compound or this compound indicates reduced CAR binding to the DNA.

Conclusion

This compound is a powerful and specific tool for investigating the role of CAR in drug metabolism and for assessing the potential of new drug candidates to cause DDIs through CAR inhibition. The protocols outlined in these application notes provide a comprehensive framework for characterizing the interaction of test compounds with the CAR signaling pathway. By using this compound as a benchmark inhibitor, researchers can gain valuable insights into the DDI liability of their compounds and make more informed decisions during the drug development process.

References

Application of Cinpa1 in Cancer Drug Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to chemotherapeutic agents is a significant obstacle in cancer treatment. One of the key mechanisms underlying this resistance is the overexpression of drug efflux pumps and metabolizing enzymes, which reduce the intracellular concentration and efficacy of anticancer drugs. The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that plays a pivotal role in this process by regulating the expression of genes involved in drug metabolism and transport, such as Multidrug Resistance Protein 1 (MDR1/ABCB1).[1] Activation of CAR in cancer cells can lead to enhanced elimination of chemotherapeutic drugs, thereby contributing to drug resistance.[1]

Cinpa1 (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of CAR.[1] It has been identified as a promising agent to counteract cancer drug resistance. By inhibiting CAR, this compound can suppress the expression of drug metabolism and efflux genes, thereby increasing the intracellular concentration and cytotoxic effects of chemotherapeutic drugs in resistant cancer cells.[2] This document provides detailed application notes and protocols for utilizing this compound in cancer drug resistance studies.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting CAR and sensitizing cancer cells to chemotherapeutic agents.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
CAR Inhibition (IC50) ~70 nM-[1]
Cytotoxicity (CC50) > 30 µM-

Table 2: Effect of this compound on Doxorubicin Sensitivity in Doxorubicin-Resistant Neuroblastoma Cells (UKF-NB3)

TreatmentEffectQuantitative DataReference
This compound Increased doxorubicin sensitivitySpecific IC50 values and fold-change in resistance are not publicly available but the study reported increased sensitivity and decreased cell growth.
This compound Reduced drug-transporter levelsSpecific quantitative data on the reduction of transporter levels is not publicly available.

Note: The specific quantitative data from the study by Cherian, Takwi, et al. demonstrating the precise fold-change in doxorubicin sensitivity in UKF-NB3 cells treated with this compound is not available in the public domain. The information is based on a conference abstract.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Reversing Drug Resistance

This compound reverses cancer drug resistance by inhibiting the CAR signaling pathway. The diagram below illustrates this mechanism.

Cinpa1_Mechanism cluster_cell Cancer Cell This compound This compound CAR CAR (Constitutive Androstane Receptor) This compound->CAR Inhibits CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR RXR RXR RXR->CAR_RXR PBREM_DR4 PBREM/DR4 (DNA Response Element) CAR_RXR->PBREM_DR4 Binds to MDR1_Gene MDR1 Gene (and other drug metabolism genes) PBREM_DR4->MDR1_Gene Activates Transcription MDR1_mRNA MDR1 mRNA MDR1_Gene->MDR1_mRNA P_gp P-glycoprotein (MDR1) MDR1_mRNA->P_gp Translation Chemo_out P_gp->Chemo_out Drug Efflux Chemo_in Chemotherapeutic Drug (e.g., Doxorubicin) Chemo_out_sink Chemo_out_sink Chemo_out->Chemo_out_sink Increased Drug Resistance Chemo_in_source Chemotherapeutic Drug Chemo_in_source->Chemo_in Cinpa1_effect This compound treatment leads to: - Decreased MDR1 expression - Increased intracellular drug concentration - Reversal of drug resistance

Caption: Mechanism of this compound in overcoming cancer drug resistance.

Experimental Workflow: Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the potential of this compound to reverse chemotherapy resistance in a cancer cell line.

Experimental_Workflow cluster_setup 1. Cell Line and Drug Preparation cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis and Conclusion start Start: Select drug-resistant and parental cancer cell lines prep_cells Culture and maintain cell lines start->prep_cells prep_drugs Prepare stock solutions of chemotherapeutic drug and this compound prep_cells->prep_drugs ic50_determination Determine IC50 of chemotherapeutic drug with and without this compound (Cell Viability Assay - e.g., MTT, SRB) prep_drugs->ic50_determination mdr1_expression Measure MDR1 mRNA levels (qRT-PCR) ic50_determination->mdr1_expression protein_expression Measure P-glycoprotein levels (Western Blot / Flow Cytometry) mdr1_expression->protein_expression chip_assay Confirm CAR binding to MDR1 promoter (Chromatin Immunoprecipitation Assay) protein_expression->chip_assay analyze_data Analyze quantitative data: - Fold-change in IC50 - Changes in gene/protein expression - CAR binding inhibition chip_assay->analyze_data conclusion Conclusion: Evaluate the efficacy of this compound in reversing drug resistance analyze_data->conclusion

Caption: Workflow for studying this compound's effect on drug resistance.

Experimental Protocols

Cell Viability Assay to Determine IC50

This protocol is used to assess the cytotoxic effect of a chemotherapeutic agent in the presence and absence of this compound and to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Drug-resistant and parental cancer cell lines

  • Complete cell culture medium

  • Chemotherapeutic drug (e.g., Doxorubicin)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic drug.

    • Prepare a constant, non-toxic concentration of this compound (e.g., 1 µM).

    • Treat the cells with:

      • Vehicle control (e.g., DMSO).

      • This compound alone.

      • Serial dilutions of the chemotherapeutic drug alone.

      • Serial dilutions of the chemotherapeutic drug in combination with the constant concentration of this compound.

  • Incubation: Incubate the plates for a period equivalent to several cell doubling times (e.g., 48-72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate. Then, add solubilization solution and read the absorbance.

    • For SRB assay: Fix the cells, stain with SRB, wash, and then solubilize the dye. Read the absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration.

    • Determine the IC50 values for the chemotherapeutic drug alone and in combination with this compound using non-linear regression analysis.

    • Calculate the fold-change in resistance by dividing the IC50 of the drug alone by the IC50 of the drug with this compound.

Quantitative Real-Time PCR (qRT-PCR) for MDR1 Gene Expression

This protocol measures the relative mRNA expression levels of the MDR1 gene following treatment with this compound.

Materials:

  • Treated and untreated cancer cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for MDR1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment: Treat the drug-resistant cancer cells with this compound at a desired concentration and for a specific duration (e.g., 24-48 hours). Include a vehicle-treated control.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions containing cDNA, forward and reverse primers for MDR1 and the housekeeping gene, and the qRT-PCR master mix.

    • Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for MDR1 and the housekeeping gene in both treated and control samples.

    • Calculate the relative expression of MDR1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound treatment reduces the binding of CAR to the promoter region of the MDR1 gene.

Materials:

  • Treated and untreated cancer cells

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and chromatin shearing buffers

  • Sonicator or micrococcal nuclease

  • Anti-CAR antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for the CAR-binding region in the MDR1 promoter

  • qPCR instrument

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-CAR antibody or a control IgG overnight.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating in the presence of a high-salt buffer.

  • DNA Purification: Treat with proteinase K to digest proteins and purify the DNA.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the known CAR response element in the MDR1 gene promoter.

  • Data Analysis: Calculate the enrichment of the MDR1 promoter DNA in the CAR immunoprecipitated samples relative to the IgG control and input DNA. Compare the enrichment between this compound-treated and untreated cells.

References

Cinpa1: A Potent Tool for Investigating the Role of the Constitutive Androstane Receptor (CAR) in Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Constitutive Androstane Receptor (CAR, NR1I3) is a key nuclear receptor predominantly expressed in the liver, where it functions as a xenosensor, regulating the metabolism and detoxification of foreign compounds and endogenous molecules.[1][2] CAR activation is implicated in the pathophysiology of various liver diseases, including drug-induced liver injury (DILI), cholestasis, and hepatocellular carcinoma.[1][2][3] Understanding the precise role of CAR in these conditions is crucial for the development of novel therapeutic strategies.

Cinpa1 (CAR inhibitor not PXR activator 1) has emerged as a valuable research tool for dissecting the functions of CAR. It is a potent and specific small-molecule inhibitor of CAR, demonstrating a significant advantage over previously identified CAR inverse agonists that also activate the Pregnane X Receptor (PXR), a related xenobiotic receptor with overlapping functions. This specificity allows for the targeted investigation of CAR-mediated pathways without the confounding effects of PXR activation.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in in vitro and in vivo models of liver disease.

Mechanism of Action

This compound functions as an inverse agonist of CAR. It directly binds to the ligand-binding domain (LBD) of CAR, which leads to a conformational change in the receptor. This alteration in structure promotes the recruitment of corepressors and inhibits the interaction with coactivators, ultimately repressing the transcriptional activity of CAR. A key downstream effect of this compound-mediated CAR inhibition is the disruption of CAR's binding to the promoter regions of its target genes, such as Cytochrome P450 2B6 (CYP2B6) and Multidrug Resistance Protein 1 (MDR1).

Data Presentation

The following tables summarize the quantitative data regarding the activity and specificity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
CAR Inhibition (IC50) ~70 nMHepG2 cells (CYP2B6-luciferase reporter)
PXR Antagonism (IC50) ~6.6 µMHepG2-PXR cells (CYP3A4-luciferase reporter)
PXR Agonism No significant agonistic effect up to 40 µMHepG2-PXR cells (CYP3A4-luciferase reporter)
Cytotoxicity No cytotoxic effects up to 30 µMVarious cell lines

Table 2: Effect of this compound on CAR Target Gene Expression (In Vitro)

Target GeneTreatmentFold Change (mRNA)Cell TypeReference
CYP2B6 1 µM CITCO (CAR agonist)InductionPrimary Human Hepatocytes
1 µM CITCO + 5 µM this compoundInhibition of inductionPrimary Human Hepatocytes
MDR1 Endogenous CARReductionLS174T cells

Experimental Protocols

In Vitro Protocols

1. Cell Culture and Treatment

  • Cell Line: HepG2 (human liver cancer cell line) is a suitable model for studying CAR activity.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach with TrypLE™ Express. Resuspend in fresh medium and re-plate at a suitable ratio (e.g., 1:3 to 1:6).

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • The day before treatment, seed HepG2 cells in the appropriate culture plates (e.g., 96-well for luciferase assays, 6-well for RNA extraction).

    • On the day of treatment, dilute the this compound stock solution in culture medium to the desired final concentration. The final DMSO concentration should be kept below 0.5%.

    • Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24 hours).

2. Luciferase Reporter Assay for CAR Activity

This assay measures the transcriptional activity of CAR by quantifying the expression of a luciferase reporter gene driven by a CAR-responsive promoter (e.g., from the CYP2B6 gene).

  • Materials:

    • HepG2 cells

    • Expression plasmid for human CAR (hCAR)

    • Luciferase reporter plasmid containing a CAR-responsive element (e.g., pCYP2B6-luc)

    • A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

    • Transfection reagent (e.g., Lipofectamine® 3000)

    • Dual-Luciferase® Reporter Assay System

    • Luminometer

  • Protocol:

    • Transfection: Co-transfect HepG2 cells with the hCAR expression plasmid, the CYP2B6-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

    • Treatment: Treat the cells with various concentrations of this compound (and/or a CAR agonist like CITCO as a positive control) for an additional 24 hours.

    • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Luciferase Measurement:

      • Transfer the cell lysate to a luminometer plate.

      • Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

      • Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of CAR inhibition by setting the activity in the DMSO-treated control as 0% inhibition and the activity in a positive control inhibitor (e.g., PK11195) as 100% inhibition.

3. Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines the occupancy of CAR on the promoter regions of its target genes.

  • Materials:

    • Primary human hepatocytes or a suitable cell line expressing CAR

    • This compound and/or CAR agonist (e.g., CITCO)

    • Formaldehyde (for cross-linking)

    • Glycine (to quench cross-linking)

    • Cell lysis buffer

    • Nuclear lysis buffer

    • Sonicator

    • Anti-CAR antibody

    • Control IgG

    • Protein A/G magnetic beads

    • Wash buffers (low salt, high salt, LiCl)

    • Elution buffer

    • RNase A and Proteinase K

    • DNA purification kit

    • Primers for qPCR targeting CAR binding sites on target gene promoters (e.g., PBREM and XREM of CYP2B6)

  • Protocol:

    • Cell Treatment and Cross-linking: Treat cells with DMSO, a CAR agonist (e.g., 1 µM CITCO), and/or this compound (e.g., 5 µM) overnight. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

    • Cell and Nuclear Lysis: Harvest and lyse the cells, followed by isolation and lysis of the nuclei.

    • Chromatin Shearing: Sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

    • Immunoprecipitation:

      • Pre-clear the chromatin with protein A/G beads.

      • Incubate the pre-cleared chromatin with an anti-CAR antibody or control IgG overnight at 4°C.

      • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

    • DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

    • qPCR Analysis: Perform quantitative PCR using primers specific for the CAR binding regions on target gene promoters. Analyze the data to determine the relative enrichment of CAR at these sites.

In Vivo Protocol (General Guidance)

While specific in vivo studies detailing the therapeutic effects of this compound in liver disease models are not yet widely published, the following protocol provides a general framework for such investigations based on standard animal model procedures.

1. Animal Model of Liver Disease

  • Cholestatic Liver Injury: Bile Duct Ligation (BDL) in mice is a common model for cholestasis. This surgical procedure involves the ligation and transection of the common bile duct, leading to obstructive cholestasis.

  • Drug-Induced Liver Injury (DILI): Administration of hepatotoxic compounds such as acetaminophen (APAP) or carbon tetrachloride (CCl₄) can be used to induce acute liver injury.

  • Liver Fibrosis: Chronic administration of CCl₄ or thioacetamide (TAA) can induce liver fibrosis in rodents.

2. This compound Administration

  • Route of Administration: Oral gavage is a common and effective method for administering compounds to rodents.

  • Vehicle: A suitable vehicle for this compound should be determined based on its solubility and stability (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Dosage: The optimal dosage of this compound for in vivo studies needs to be determined through dose-response experiments. A starting point could be based on its in vitro potency and pharmacokinetic properties.

  • Frequency: Dosing frequency will depend on the half-life of this compound and the specific disease model (e.g., once daily).

3. Experimental Procedure (Example: BDL Model)

  • Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

  • BDL Surgery: Perform BDL surgery on one group of mice. A sham operation (laparotomy without duct ligation) should be performed on a control group.

  • This compound Treatment: Begin treatment with this compound or vehicle via oral gavage one day after surgery and continue for the duration of the study (e.g., 7-14 days).

  • Monitoring: Monitor the animals daily for signs of distress.

  • Sample Collection: At the end of the study, euthanize the animals and collect blood and liver tissue.

  • Analysis:

    • Serum Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin, and alkaline phosphatase (ALP) to assess liver injury and cholestasis.

    • Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology and necrosis. Sirius Red staining can be used to visualize and quantify collagen deposition in fibrosis models.

    • Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to measure the expression of CAR target genes and markers of inflammation and fibrosis.

    • Protein Analysis: Isolate protein from liver tissue for Western blotting to assess the levels of relevant proteins.

Mandatory Visualizations

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR CCRP CCRP CAR->CCRP HSP90 HSP90 CAR->HSP90 CAR_n CAR CAR->CAR_n Translocation PP2A PP2A PP2A->CAR Dephosphorylation Cinpa1_cyto This compound Cinpa1_cyto->CAR Inhibition Cinpa1_n This compound Cinpa1_cyto->Cinpa1_n RXR RXR CAR_n->RXR Heterodimerization CoR Corepressors CAR_n->CoR CoA Coactivators CAR_n->CoA PBREM_XREM PBREM/XREM (on DNA) CAR_n->PBREM_XREM Binding RXR->PBREM_XREM Binding TargetGenes Target Genes (e.g., CYP2B6, MDR1) PBREM_XREM->TargetGenes Transcription_Repression Transcription Repression TargetGenes->Transcription_Repression Transcription_Activation Transcription Activation TargetGenes->Transcription_Activation Cinpa1_n->CAR_n Promotes Corepressor Recruitment

Caption: CAR Signaling Pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed HepG2 cells B Transfect with CAR and Luciferase Reporter Plasmids A->B C Treat with this compound (various concentrations) B->C D Luciferase Assay C->D E RNA Isolation & qRT-PCR C->E F ChIP Assay C->F G Measure CAR Transcriptional Activity D->G H Quantify CAR Target Gene Expression E->H I Determine CAR Occupancy on Promoters F->I

Caption: Experimental workflow for in vitro investigation of this compound.

In_Vivo_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis A Induce Liver Disease in Mice (e.g., BDL, CCl4) B Administer this compound or Vehicle (e.g., Oral Gavage) A->B C Collect Blood and Liver Tissue B->C D Serum Biochemistry (ALT, AST, Bilirubin) C->D E Liver Histology (H&E, Sirius Red) C->E F Gene Expression Analysis (qRT-PCR) C->F

Caption: General experimental workflow for in vivo studies using this compound.

Conclusion

This compound represents a powerful and specific tool for elucidating the role of CAR in the complex pathologies of liver disease. Its ability to inhibit CAR without activating PXR allows for more precise investigations into CAR-mediated signaling pathways. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding and ultimately targeting CAR in liver diseases. Further in vivo studies are warranted to fully establish the therapeutic potential of CAR inhibition with this compound in preclinical models of liver injury, cholestasis, and fibrosis.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinpa1 (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism. Unlike many other CAR inhibitors, this compound does not activate the Pregnane X Receptor (PXR), making it a valuable tool for dissecting the specific functions of CAR in cellular processes, drug metabolism, and drug resistance.[1][2][3] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro assays.

Mechanism of Action

This compound functions as an inverse agonist of CAR. It binds to the ligand-binding domain (LBD) of CAR, which induces a conformational change. This change disrupts the recruitment of coactivator proteins (like SRC-1 and TIF-2) and promotes the binding of corepressor proteins (such as SMRTα and mNCoR).[1] Consequently, the CAR-corepressor complex is unable to efficiently bind to the promoter regions of its target genes (e.g., CYP2B6), leading to the inhibition of their transcription.[1]

Data Presentation: Recommended this compound Concentrations

The following table summarizes the recommended concentrations of this compound for various in vitro applications based on published data. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Assay TypeCell Line / SystemRecommended Concentration RangeKey Notes
CAR Activity Inhibition HepG2 cells (transfected with hCAR1 and CYP2B6-luc reporter)IC₅₀ ≈ 70 nMA dose-response from 2.8 nM to 56 µM can be used to determine the IC₅₀.
Co-regulator Interaction HEK293T cells (Mammalian two-hybrid assay)5 µMEffective for assessing disruption of CAR-coactivator and enhancement of CAR-corepressor interactions.
Gene Expression Analysis Primary Human Hepatocytes1 µM - 5 µMUsed to inhibit CAR-mediated gene expression (e.g., CYP2B6).
DNA Binding Inhibition Primary Human Hepatocytes (ChIP assay)1 µM - 5 µMEffective in disrupting CAR recruitment to the promoter regions of its target genes.
Biochemical Binding Assay Purified CAR-LBD (TR-FRET)3.5 nM - 70 µMUsed to demonstrate direct binding to the CAR ligand-binding domain.
Cell Viability / Cytotoxicity HepG2 and other cell linesUp to 30 µMNo significant cytotoxicity observed up to this concentration in a 4-day assay. Cytotoxic effects may appear at higher concentrations (e.g., >30 µM).

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_0 Cytoplasm cluster_1 Nucleus CAR CAR CAR_n CAR CAR->CAR_n Translocation Coactivator Coactivators (SRC-1, TIF-2) CAR_n->Coactivator Recruits Corepressor Corepressors (SMRTα, mNCoR) CAR_n->Corepressor Recruits PBREM Promoter Region (e.g., CYP2B6) Coactivator->PBREM Binds Corepressor->PBREM Binds Transcription Target Gene Transcription PBREM->Transcription Activates PBREM->Transcription Inhibits This compound This compound This compound->CAR_n Binds to LBD

Caption: this compound binds to nuclear CAR, blocking coactivator and promoting corepressor recruitment.

Experimental Workflow: CAR Activity Luciferase Assay

G A 1. Seed HepG2 cells in 384-well plates B 2. Transfect with FLAG-hCAR1 and CYP2B6-luciferase reporter A->B C 3. Incubate for 24 hours B->C D 4. Treat cells with dose range of this compound (e.g., 2.8 nM - 56 µM) C->D E 5. Incubate for another 24 hours D->E F 6. Measure luciferase activity using a plate reader E->F G 7. Calculate % CAR inhibition relative to controls F->G

Caption: Workflow for determining this compound's IC₅₀ on CAR-mediated transcription.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is a general guideline to assess the cytotoxicity of this compound.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium with 100 µL of the this compound dilutions. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours). For this compound, a 4-day incubation has been shown to be effective.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

CAR Activity Luciferase Reporter Assay

This assay quantitatively measures the inhibitory effect of this compound on CAR-mediated gene transcription.

Materials:

  • HepG2 cells

  • Expression plasmid for human CAR (hCAR1)

  • Luciferase reporter plasmid under the control of a CAR-responsive promoter (e.g., CYP2B6-luc)

  • Transfection reagent (e.g., FuGENE HD)

  • 384-well plates

  • This compound stock solution

  • Luciferase assay reagent (e.g., SteadyLite)

  • Luminometer/plate reader

Procedure:

  • Transfection: In a flask, transfect HepG2 cells with the hCAR1 expression plasmid and the CYP2B6-luciferase reporter plasmid (e.g., at a 1:3 ratio) using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours of transfection, trypsinize and plate the cells into 384-well plates at a density of approximately 5,000 cells/well.

  • Treatment: Allow cells to adhere for another 24 hours. Then, treat the cells with a range of this compound concentrations (e.g., 10-point, 1:3 dilution from 56 µM down to 2.8 nM). Include a positive control for inhibition (e.g., 50 µM PK11195) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Luminescence Measurement: Add luciferase assay reagent to each well and measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of CAR inhibition for each this compound concentration by normalizing the data, setting the DMSO control as 0% inhibition and the positive control as 100% inhibition. Determine the IC₅₀ value from the resulting dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol determines if high concentrations of this compound induce apoptosis.

Materials:

  • Cells and culture reagents

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 10 µM, 30 µM, 60 µM) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols for Lentiviral-Mediated CAR Expression in T-Cell Engineering

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

This document provides detailed application notes and protocols for the generation and evaluation of Chimeric Antigen Receptor (CAR) T-cells using lentiviral-mediated gene expression. It is intended to serve as a comprehensive guide for researchers engaged in the development of novel cell-based immunotherapies.

Clarification on "Cinpa1" in the Context of CAR-T Cell Therapy:

It is crucial to clarify a potential point of confusion regarding the term "this compound". Scientific literature identifies This compound as a small molecule inhibitor of the Constitutive Androstane Receptor (CAR) , a nuclear receptor involved in xenobiotic and endobiotic metabolism.[1][2][3][4][5] In contrast, the "CAR" in CAR-T cell therapy refers to a Chimeric Antigen Receptor , a synthetic receptor engineered to redirect T-cells against specific cell surface antigens.

Therefore, this compound is not a suitable target for CAR-T cell therapy as it is not a cell surface antigen that can be recognized by a CAR. The principles and protocols outlined in this document are applicable to the development of CAR-T cells targeting validated tumor-associated antigens (TAAs) expressed on the surface of cancer cells.

I. Introduction to Lentiviral-Mediated CAR Expression

Lentiviral vectors are a powerful tool for stable gene transfer in T-cell engineering due to their ability to transduce both dividing and non-dividing cells and integrate into the host genome, ensuring long-term expression of the CAR transgene. This stable expression is critical for the sustained anti-tumor activity of CAR-T cells following infusion into a patient. Third-generation lentiviral vector systems are commonly used in clinical trials due to their enhanced safety profile. The production of CAR-T cells involves several key steps: isolation of T-cells, T-cell activation, lentiviral transduction, and ex vivo expansion of the engineered CAR-T cells.

II. Data Presentation: Quantitative Parameters in CAR-T Cell Development

The following tables summarize key quantitative data typically assessed during the manufacturing and preclinical evaluation of lentiviral-engineered CAR-T cells. These values are representative and can vary depending on the specific CAR construct, lentiviral vector design, and manufacturing process.

Table 1: Lentiviral Vector Production and T-Cell Transduction Efficiency

ParameterTypical RangeKey Considerations
Viral Titer (Transducing Units/mL)10^7 - 10^9High titer is crucial for efficient transduction.
Multiplicity of Infection (MOI)5 - 20Optimized to maximize transduction efficiency while minimizing toxicity.
Transduction Efficiency (%)20 - 70%Varies with T-cell donor, activation method, and vector quality.
Vector Copy Number (VCN) per cell1 - 5A key safety parameter to assess the risk of insertional mutagenesis.

Table 2: CAR-T Cell Product Characteristics and In Vitro Efficacy

ParameterTypical Range/ValueMethod of Assessment
CAR Expression (%)> 40%Flow Cytometry
CD4/CD8 Ratio1:1 to 2:1Flow Cytometry
Cell Viability (%)> 80%Trypan Blue Exclusion, Flow Cytometry
In Vitro Cytotoxicity (% Lysis)> 60% at 10:1 E:T ratioCytotoxicity Assays (e.g., LDH release, Calcein-AM)
Cytokine Release (pg/mL) (e.g., IFN-γ, IL-2)> 1000ELISA, Cytometric Bead Array

Table 3: In Vivo Efficacy in Preclinical Models

ParameterExample EndpointAnimal Model
Tumor Burden Reduction> 80% reduction in bioluminescence signalXenograft mouse model
Survival BenefitSignificant increase in median survivalOrthotopic or disseminated tumor models
CAR-T Cell Expansion (cells/µL blood)10^2 - 10^4Flow Cytometry, qPCR
CAR-T Cell PersistenceDetectable for > 30 daysFlow Cytometry, qPCR

III. Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the generation of replication-incompetent lentiviral vectors for CAR expression using a four-plasmid transient transfection system in HEK293T cells.

Materials:

  • HEK293T cells

  • Transfer plasmid (encoding the CAR construct)

  • Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • DMEM with 10% FBS

  • Opti-MEM

  • Lenti-X Concentrator (optional)

  • Sterile filtration units (0.45 µm)

Procedure:

  • Cell Seeding: Seed HEK293T cells in T175 flasks to reach 80-90% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a DNA master mix containing the transfer, packaging, and envelope plasmids in the recommended ratio.

  • Transfection:

    • Dilute the plasmid DNA master mix in Opti-MEM.

    • Dilute the transfection reagent in a separate tube of Opti-MEM.

    • Combine the diluted DNA and transfection reagent, incubate at room temperature for 20-30 minutes to allow complex formation.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C, 5% CO2.

  • Harvesting Viral Supernatant:

    • Harvest the viral supernatant at 48 and 72 hours post-transfection.

    • Centrifuge the supernatant at low speed to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

  • Virus Concentration (Optional):

    • For higher titers, concentrate the viral supernatant using a Lenti-X Concentrator or ultracentrifugation.

  • Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C.

Protocol 2: T-Cell Isolation, Activation, and Transduction

This protocol outlines the process of isolating human T-cells from peripheral blood mononuclear cells (PBMCs), activating them, and transducing them with the lentiviral vector.

Materials:

  • Human PBMCs

  • T-cell isolation kit (e.g., magnetic bead-based negative selection)

  • T-cell activation beads (e.g., anti-CD3/CD28 coated)

  • Complete T-cell culture medium (e.g., RPMI-1640 with 10% human AB serum, IL-2)

  • Lentiviral vector encoding the CAR

  • Recombinant human IL-2

Procedure:

  • T-Cell Isolation: Isolate T-cells from PBMCs according to the manufacturer's instructions for the T-cell isolation kit.

  • T-Cell Activation:

    • Resuspend the isolated T-cells in complete T-cell culture medium.

    • Add anti-CD3/CD28 coated beads at a bead-to-cell ratio of 1:1.

    • Incubate at 37°C, 5% CO2 for 24-48 hours.

  • Lentiviral Transduction:

    • On the day of transduction, pre-warm the lentiviral vector aliquot.

    • Add the lentiviral vector to the activated T-cells at the desired MOI.

    • Add protamine sulfate or other transduction enhancers as needed.

    • Incubate for 24 hours.

  • Cell Expansion:

    • After 24 hours, remove the viral supernatant by centrifugation and resuspend the cells in fresh complete T-cell culture medium with IL-2.

    • Continue to expand the cells for 10-14 days, maintaining an appropriate cell density and supplementing with fresh medium and IL-2 as needed.

  • Monitoring CAR Expression: Assess the percentage of CAR-positive T-cells by flow cytometry starting from day 5 post-transduction.

Protocol 3: In Vitro Functional Assays for CAR-T Cells

These assays are critical for evaluating the potency and specificity of the engineered CAR-T cells before in vivo studies.

1. Cytotoxicity Assay:

  • Principle: Measures the ability of CAR-T cells to kill target cells expressing the antigen of interest.

  • Procedure:

    • Co-culture CAR-T cells (effector cells) with target cells at various effector-to-target (E:T) ratios.

    • Include control groups: untransduced T-cells and target cells alone.

    • Incubate for 4-24 hours.

    • Measure target cell lysis using a lactate dehydrogenase (LDH) release assay, a chromium-51 release assay, or a flow cytometry-based killing assay.

2. Cytokine Release Assay:

  • Principle: Quantifies the secretion of key cytokines by CAR-T cells upon antigen recognition.

  • Procedure:

    • Co-culture CAR-T cells with target cells.

    • After 24 hours, collect the culture supernatant.

    • Measure the concentration of cytokines such as IFN-γ, TNF-α, and IL-2 using an ELISA or a cytometric bead array (CBA).

3. Proliferation Assay:

  • Principle: Assesses the proliferative capacity of CAR-T cells in response to antigenic stimulation.

  • Procedure:

    • Label CAR-T cells with a proliferation tracking dye (e.g., CFSE).

    • Co-culture the labeled CAR-T cells with target cells.

    • After 3-5 days, analyze the dilution of the dye by flow cytometry, which indicates cell division.

IV. Mandatory Visualizations

CAR Signaling Pathway

CAR_Signaling_Pathway cluster_target_cell Target Cell cluster_car_t_cell CAR-T Cell cluster_car_construct CAR Construct cluster_intracellular_signaling Intracellular Signaling cluster_effector_functions Effector Functions Target_Antigen Tumor-Associated Antigen CAR scFv Transmembrane Domain Co-stimulatory Domain (e.g., CD28, 4-1BB) CD3ζ Signaling Domain Target_Antigen->CAR:scfv Binding Lck Lck CAR:cd3z->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PI3K PI3K LAT->PI3K PLCg PLCγ LAT->PLCg AKT AKT PI3K->AKT NFkB NF-κB PLCg->NFkB NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 Proliferation Proliferation & Survival AKT->Proliferation Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFkB->Cytotoxicity Cytokine_Release Cytokine Release (IFN-γ, IL-2) NFkB->Cytokine_Release NFAT->Cytotoxicity NFAT->Cytokine_Release AP1->Cytotoxicity AP1->Cytokine_Release

Caption: Second-generation CAR-T cell signaling cascade upon antigen recognition.

Experimental Workflow for Lentiviral CAR-T Cell Generation

CAR_T_Workflow cluster_vector_production Lentiviral Vector Production cluster_car_t_manufacturing CAR-T Cell Manufacturing cluster_quality_control Quality Control & Functional Assays cluster_infusion Infusion Plasmid_Prep Plasmid Preparation (Transfer, Packaging, Envelope) Transfection Transient Transfection of HEK293T Cells Plasmid_Prep->Transfection Harvest Harvest & Concentrate Viral Supernatant Transfection->Harvest Titer Viral Titer Determination Harvest->Titer Transduction Lentiviral Transduction Titer->Transduction Leukapheresis Leukapheresis from Patient or Healthy Donor T_Cell_Isolation T-Cell Isolation Leukapheresis->T_Cell_Isolation Activation T-Cell Activation (e.g., anti-CD3/CD28 beads) T_Cell_Isolation->Activation Activation->Transduction Expansion Ex Vivo Expansion (with IL-2) Transduction->Expansion CAR_Expression CAR Expression (Flow Cytometry) Expansion->CAR_Expression Viability_Purity Viability & Purity Expansion->Viability_Purity Functional_Assays In Vitro Functional Assays (Cytotoxicity, Cytokine Release) Expansion->Functional_Assays Infusion Infusion into Patient Functional_Assays->Infusion

Caption: Workflow for the generation and quality control of lentiviral-transduced CAR-T cells.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cinpa1 in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinpa1, a potent small-molecule inhibitor of the Constitutive Androstane Receptor (CAR). The following resources address common challenges related to the stability, solubility, and activity of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy, or I see precipitate after diluting my DMSO stock into aqueous assay buffer. What should I do?

A1: This indicates that this compound has precipitated out of solution, a common issue for hydrophobic small molecules. The concentration of this compound has likely exceeded its aqueous solubility limit.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1]

  • Lower the Final this compound Concentration: If the experimental design allows, reduce the final concentration of this compound.

  • Use a Different Solvent: While this compound is highly soluble in DMSO (up to 200 mg/mL), for certain assays, other organic solvents like ethanol or dimethylformamide (DMF) might be considered.[2] Always test the tolerance of your experimental system to any new solvent.[1]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can improve solubility. However, ensure the chosen pH is compatible with your biological assay.[1]

  • Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in your aqueous buffer rather than performing a single large dilution. This can sometimes help keep the compound in solution.

Q2: I am observing inconsistent IC50 values for this compound between experiments. What could be the cause?

A2: Inconsistent potency can stem from several factors related to compound handling, storage, and degradation. The chemical integrity of this compound may be compromised.

Troubleshooting Steps:

  • Improper Storage: this compound, like many small molecules, is sensitive to environmental conditions. Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation.[3] For powdered compound, storage at -20°C is recommended for up to three years.

  • Repeated Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing the main stock solution. Instead, prepare single-use aliquots to maintain compound integrity.

  • Exposure to Light and Air: Photochemical degradation and oxidation can occur with prolonged exposure. Store solutions in amber or foil-wrapped vials and consider purging the headspace with an inert gas like argon or nitrogen for long-term storage.

  • Solution Age: Do not use old stock solutions. It is recommended to use freshly prepared stock solutions or those stored for no longer than one month at -20°C or six months at -80°C.

  • Assay Conditions: Ensure that assay parameters such as cell density, incubation time, and reagent concentrations are consistent across experiments.

Q3: this compound appears to lose activity rapidly in my cell-based assay, especially when using primary human hepatocytes. Why is this happening?

A3: This is likely due to the metabolic instability of this compound. Studies have shown that this compound is rapidly metabolized in human liver microsomes (HLMs) by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.

Troubleshooting Steps:

  • Reduce Incubation Time: If possible, shorten the duration of the assay to minimize the extent of metabolic degradation.

  • Use a Metabolic Inhibitor: In mechanistic studies, consider co-incubating with a known inhibitor of CYP3A4 (e.g., ketoconazole) to reduce this compound metabolism. Note that this will add complexity to your experimental system and potential off-target effects of the inhibitor itself must be considered.

  • Use a Cell Line with Low Metabolic Activity: If your experimental goals permit, switch to a cell line with lower expression of metabolic enzymes compared to primary hepatocytes (e.g., HEK293T cells).

  • Consider this compound Metabolites: Be aware that the metabolites of this compound have been shown to have very weak or no inhibitory activity on CAR. The observed effect in your assay is likely due to the parent compound.

Data Presentation: this compound Properties

The following table summarizes key quantitative data for this compound based on published studies.

ParameterValueSource
Primary Target Constitutive Androstane Receptor (CAR)
IC50 (CAR Inhibition) ~70 nM
Solubility in DMSO 200 mg/mL (505.7 mM)
Aqueous Solubility (pH 7.4) 2.5 µg/mL
Metabolic Half-life (Human Liver Microsomes) ~26 minutes (0.43 hours)
Cytotoxicity No significant cytotoxic effects up to 30 µM

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for CAR Inhibition

This protocol is designed to measure the ability of this compound to inhibit the transcriptional activity of the Constitutive Androstane Receptor (CAR) using a luciferase reporter gene.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Expression plasmid for human CAR1 (e.g., FLAG-hCAR1 in pcDNA3.1)

  • Luciferase reporter plasmid containing a CAR-responsive element (e.g., CYP2B6-luc or CYP3A4-luc)

  • Transfection reagent

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Luciferase assay reagent (e.g., Steady-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the hCAR1 expression plasmid and the CYP2B6-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells with the compound for an additional 24 hours.

  • Cell Lysis and Luciferase Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system. If using a dual-luciferase system, measure both Firefly and Renilla luciferase activity.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal (if applicable). Calculate the percent inhibition for each this compound concentration relative to the DMSO vehicle control. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: TR-FRET Competitive Binding Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm the direct binding of this compound to the CAR ligand-binding domain (LBD).

Materials:

  • GST-tagged human CAR-LBD protein

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled CAR ligand (tracer, acceptor fluorophore)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., TR-FRET PPAR Assay Buffer)

  • Low-volume, black 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare solutions of GST-hCAR-LBD, Tb-anti-GST antibody, and the fluorescent tracer in assay buffer at the desired concentrations (e.g., 2X the final concentration).

  • Compound Plating: Dispense serial dilutions of this compound into the 384-well plate. Include a DMSO-only control (for maximum FRET signal) and a control with a high concentration of a known unlabeled CAR ligand (for minimum FRET signal).

  • Protein Addition: Add the GST-hCAR-LBD and Tb-anti-GST antibody mixture to each well. Incubate briefly to allow the antibody to bind to the GST tag.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • TR-FRET Measurement: Measure the TR-FRET signal using a plate reader. Excite the terbium donor (e.g., at 340 nm) and measure the emission at two wavelengths: one for the donor (e.g., 495 nm) and one for the acceptor (e.g., 520 nm). A time delay (e.g., 50-100 µs) is used to reduce background fluorescence.

  • Data Analysis: Calculate the ratio of the acceptor emission to the donor emission for each well. A decrease in the TR-FRET ratio in the presence of this compound indicates displacement of the fluorescent tracer and confirms competitive binding. Plot the TR-FRET ratio against the log of the this compound concentration to determine the IC50 value for binding.

Visualizations

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR Complex Inactive Protein Complex CAR->Complex Inactive State PP2A PP2A CAR->PP2A Dephosphorylation Complex->CAR Dissociation This compound This compound This compound->CAR Binds & Inhibits Coactivators Coactivators This compound->Coactivators Blocks Interaction Corepressors Corepressors This compound->Corepressors Promotes Interaction CAR_n CAR PP2A->CAR_n Nuclear Translocation CAR_RXR CAR/RXR Heterodimer CAR_n->CAR_RXR RXR RXR RXR->CAR_RXR XRE Xenobiotic Response Element (XRE) CAR_RXR->XRE Binds DNA TargetGenes Target Gene Transcription (e.g., CYP2B6, CYP3A4) XRE->TargetGenes Activates Coactivators->CAR_RXR Corepressors->CAR_n

Caption: CAR signaling pathway and the inhibitory mechanism of this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start: Inconsistent/Poor Assay Results check_solubility Is there visible precipitation in working solution? start->check_solubility check_storage Review Compound Storage & Handling Protocols check_solubility->check_storage No solubility_issue Address Solubility: - Lower concentration - Check final DMSO % - Use serial dilutions check_solubility->solubility_issue Yes storage_issue Address Handling: - Use fresh aliquots - Avoid freeze-thaw - Protect from light check_storage->storage_issue check_assay Review Assay Protocol and Controls check_storage->check_assay end Re-run Experiment solubility_issue->end storage_issue->end assay_issue Address Assay: - Verify controls - Check reagent stability - Confirm cell health check_assay->assay_issue check_metabolism Is assay >4 hours in metabolically active cells? check_assay->check_metabolism assay_issue->end metabolism_issue Address Metabolism: - Reduce incubation time - Use cells with low  CYP450 activity check_metabolism->metabolism_issue Yes check_metabolism->end No metabolism_issue->end

Caption: Experimental workflow for troubleshooting small molecule inhibitor assays.

Precipitation_Troubleshooting start_node Compound precipitates in aqueous buffer q1 Is final DMSO concentration >0.5%? start_node->q1 a1 Decrease DMSO concentration q1->a1 Yes q2 Was a single, large dilution step used? q1->q2 No a1->q2 a2 Use intermediate serial dilutions q2->a2 Yes q3 Is the compound concentration near its solubility limit? q2->q3 No a2->q3 a3 Lower the final compound concentration q3->a3 Yes a4 Consider alternative solubilization strategies (e.g., excipients) q3->a4 No

Caption: Decision tree for troubleshooting compound precipitation issues.

References

Technical Support Center: Optimizing Cinpa1 for Constitutive Androstane Receptor (CAR) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cinpa1 for maximal inhibition of the Constitutive Androstane Receptor (CAR). Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit CAR?

A1: this compound (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism.[1][2] this compound directly binds to the ligand-binding domain (LBD) of CAR.[3] This interaction alters the receptor's conformation, leading to reduced recruitment of coactivators and enhanced recruitment of corepressors.[1] Consequently, this compound disrupts the binding of CAR to the promoter regions of its target genes, such as CYP2B6 and CYP3A4, thereby inhibiting their transcription.[1]

Q2: What is the optimal concentration of this compound for CAR inhibition?

A2: The optimal concentration of this compound for achieving maximum CAR inhibition is in the nanomolar range. Studies have shown that this compound can reduce CAR-mediated transcription with an IC50 of approximately 70 nM. However, the ideal concentration for your specific experiment may vary depending on the cell type, experimental setup, and the presence of other compounds. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system.

Q3: Is this compound specific to CAR?

A3: this compound exhibits high specificity for CAR and, importantly, does not activate the Pregnane X Receptor (PXR) at concentrations where it effectively inhibits CAR. While it can weakly antagonize PXR, its IC50 for PXR is significantly higher, estimated at 6.6 µM. This specificity makes this compound a valuable tool for studying CAR-specific functions without the confounding effects of PXR activation, a common issue with other CAR inhibitors.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have no cytotoxic effects at concentrations up to 30 µM in various cell lines, including HepG2, LS174T, and HEK293T. This provides a wide therapeutic window for its use in cell-based assays.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's activity.

Table 1: this compound Inhibitory and Antagonistic Activity

Target ReceptorActivityIC50 ValueCell LineReporter GeneReference
Human CAR (hCAR1)Inhibition~70 nMHepG2CYP2B6-luciferase
Human CAR (hCAR1)InhibitionNot specifiedHepG2CYP3A4-luciferase
Human PXRAntagonism~6.6 µMHepG2-PXR stableCYP3A4-luciferase

Table 2: this compound Specificity Profile

Nuclear ReceptorActivityConcentration TestedReference
PXRNo agonistic effectUp to 40 µM
FXR, GR, LXRα, LXRβ, PPARγ, RXRα, RXRβ, VDRNo activationNot specified

Experimental Protocols

Luciferase Reporter Assay for CAR Inhibition

This protocol is designed to quantify the inhibitory effect of this compound on CAR-mediated gene transcription.

Materials:

  • HepG2 cells

  • Plasmids: hCAR1 expression vector, CYP2B6-luciferase reporter vector

  • Transfection reagent (e.g., FuGENE HD)

  • This compound

  • DMSO (vehicle control)

  • Luciferase assay reagent (e.g., SteadyLite)

  • 384-well plates

Procedure:

  • Cell Transfection: Co-transfect HepG2 cells with the hCAR1 expression plasmid and the CYP2B6-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours of incubation, trypsinize the cells and seed them into 384-well plates at a density of 5,000 cells per well.

  • Compound Treatment: Allow the cells to adhere for another 24 hours. Then, treat the cells with a serial dilution of this compound (e.g., from 56 µM to 2.8 nM in 1:3 dilutions). Include a DMSO-only control (negative control) and a positive control inhibitor if available.

  • Incubation: Incubate the plates for 24 hours.

  • Luciferase Measurement: Measure the luciferase activity using a suitable reagent and a plate reader.

  • Data Analysis: Calculate the percentage of CAR inhibition for each this compound concentration relative to the DMSO control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors during compound addition- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for compound addition and ensure proper mixing.
Low signal-to-noise ratio - Low transfection efficiency- Inactive luciferase reagent- Optimize the transfection protocol (DNA-to-reagent ratio, cell density).- Use fresh luciferase assay reagent.
No inhibition observed - Inactive this compound- Incorrect concentration range- Verify the integrity and concentration of the this compound stock solution.- Perform a wider range of dilutions to ensure the effective concentration is covered.
Unexpected PXR activation - this compound concentration is too high- Use this compound at concentrations well below its IC50 for PXR antagonism (~6.6 µM).

Visualizations

CAR_Signaling_Pathway cluster_nucleus Nucleus CAR CAR RXR RXR CAR->RXR Heterodimerization CoR Corepressors CAR->CoR CAR_RXR_DNA CAR/RXR on PBREM/DR4 CoA Coactivators CAR_RXR_DNA->CoA Recruits TargetGene Target Gene (e.g., CYP2B6) mRNA mRNA TargetGene->mRNA Transcription Protein Metabolizing Enzyme mRNA->Protein Translation CoA->TargetGene Activates Transcription This compound This compound This compound->CAR Inhibits CAR_RXR_complex->CAR_RXR_DNA Translocation & DNA Binding

Caption: CAR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (e.g., HepG2) B 2. Plasmid Transfection (hCAR1, CYP2B6-luc) A->B C 3. Cell Seeding (384-well plate) B->C D 4. This compound Treatment (Dose-response) C->D E 5. Incubation (24 hours) D->E F 6. Luciferase Assay E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for determining this compound IC50 using a luciferase reporter assay.

References

Cinpa1 Technical Support Center: Ensuring On-Target Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinpa1, a potent and specific inhibitor of the Constitutive Androstane Receptor (CAR). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the successful application of this compound in your experiments, with a focus on confirming on-target activity and investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CAR inhibitor not PXR activator 1) is a small molecule inhibitor designed to specifically target the human Constitutive Androstane Receptor (CAR, NR1I3)[1]. Its primary mechanism involves direct binding to the CAR ligand-binding domain (LBD)[2]. This interaction leads to a conformational change that promotes the recruitment of corepressors while simultaneously reducing the interaction with coactivators[3][4]. Consequently, this compound disrupts the binding of CAR to the promoter regions of its target genes, leading to the inhibition of their transcription[3].

Q2: What are the known off-target effects of this compound?

A2: this compound was specifically developed to avoid the primary off-target effect seen in other CAR inhibitors, which is the activation of the Pregnane X Receptor (PXR). However, while it does not activate PXR at its effective inhibitory concentrations for CAR, it has been noted that it may weakly antagonize PXR at higher concentrations (e.g., 18 µM) and could potentially activate PXR in different cellular contexts when used at these higher concentrations. Studies have shown no cytotoxic effects at concentrations up to 30 µM. It is crucial to use the lowest effective concentration to minimize any potential for off-target activity.

Q3: How can I be confident that the observed effects in my experiment are due to CAR inhibition by this compound?

A3: Confidence in on-target activity comes from a combination of using appropriate controls and performing validation experiments. Key strategies include:

  • Dose-Response Analysis: Perform a dose-response curve to ensure the effect is concentration-dependent and correlates with the known IC50 of this compound for CAR.

  • Rescue Experiments: If possible, overexpress a this compound-resistant mutant of CAR to see if the effect of this compound is diminished.

  • Orthogonal Approaches: Use a secondary, structurally distinct CAR inhibitor or an siRNA/shRNA knockdown of CAR to see if a similar phenotype is produced.

  • Direct Target Gene Analysis: Measure the expression of well-established CAR target genes (e.g., CYP2B6) to confirm engagement of the intended pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: I am not observing the expected inhibitory effect on my gene of interest.

Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment. The reported IC50 for this compound is approximately 70 nM, but the optimal concentration may vary depending on the cell type and experimental conditions.
Low Endogenous CAR Expression Verify CAR expression levels in your cell model using qPCR or Western blot. Consider using a cell line with higher or induced CAR expression if necessary.
Species Specificity This compound is a potent inhibitor of human CAR but does not inhibit mouse CAR activity. Ensure your experimental system is of human origin.
Compound Instability Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a frozen stock.
Metabolism of this compound This compound is metabolized by CYP3A4 and CYP2D6. If your cells have high metabolic activity, the effective concentration of this compound may be reduced over time. Consider this in your experimental design.

Issue 2: I suspect the observed phenotype is an off-target effect.

Potential Cause Recommended Solution
High this compound Concentration Use the lowest effective concentration of this compound that inhibits CAR activity to minimize the risk of off-target effects, such as weak PXR antagonism.
PXR-related activity To rule out PXR involvement, test the effect of this compound in a PXR-deficient cell line or use a PXR-specific antagonist as a control.
Non-specific Cytotoxicity Although reported as non-toxic up to 30 µM, it is good practice to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at the concentrations used in your experiments.
Unrelated Pathway Modulation Employ a rescue experiment by overexpressing CAR. If the phenotype is reversed, it is likely an on-target effect. Additionally, use an alternative CAR inhibitor with a different chemical structure to see if the same phenotype is observed.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Potency and Specificity of this compound

Parameter Value Assay System Reference
CAR Inhibition (IC50) ~70 nMHepG2 cells with CYP2B6-luc reporter
PXR Activation No activationGeneBLAzer assay
PXR Antagonism WeakHepG2-PXR cells
Cytotoxicity No effect up to 30 µMVarious cell lines

Table 2: Activity of this compound Metabolites

Metabolite CAR Inhibition Activity Coactivator Interaction Disruption Reference
Metabolite 1 Very weakVery weak
Metabolite 2 InactiveInactive

Experimental Protocols & Visualizations

This compound Mechanism of Action

Cinpa1_Mechanism cluster_nucleus Nucleus cluster_this compound With this compound CAR CAR RXR RXR CAR->RXR Forms heterodimer Coactivator Coactivator CAR->Coactivator Interaction Blocked Corepressor Corepressor CAR->Corepressor Interaction Enhanced DNA Target Gene Promoter (PBREM/XREM) CAR->DNA Binds to DNA CAR->DNA Binding Disrupted RXR->DNA Binds to DNA RXR->DNA Binding Disrupted Transcription Transcription Coactivator->Transcription Activates DNA->Coactivator Recruits This compound This compound This compound->CAR Binds to LBD Troubleshooting_Workflow Start Phenotype Observed with this compound DoseResponse Q: Is the effect dose-dependent? Start->DoseResponse LowestConc Action: Use Lowest Effective Concentration DoseResponse->LowestConc Yes OffTarget Conclusion: Potential Off-Target Effect DoseResponse->OffTarget No Viability Control: Assess Cell Viability LowestConc->Viability CAR_Knockdown Control: Use siRNA/shRNA for CAR Viability->CAR_Knockdown Viable Viability->OffTarget Not Viable (Cytotoxicity) Rescue Control: Overexpress CAR CAR_Knockdown->Rescue Phenotype Mimicked CAR_Knockdown->OffTarget No Mimicry Orthogonal Control: Use a different CAR inhibitor Rescue->Orthogonal Phenotype Rescued Rescue->OffTarget No Rescue OnTarget Conclusion: Likely On-Target Effect Orthogonal->OnTarget Phenotype Confirmed Orthogonal->OffTarget Phenotype Not Confirmed ChIP_Workflow Start 1. Treat Cells with this compound Crosslink 2. Cross-link Proteins to DNA Start->Crosslink Shear 3. Shear Chromatin Crosslink->Shear IP 4. Immunoprecipitate with Anti-CAR Ab Shear->IP Reverse 5. Reverse Cross-links & Purify DNA IP->Reverse qPCR 6. qPCR of Target Gene Promoters Reverse->qPCR Analyze 7. Analyze CAR Occupancy qPCR->Analyze

References

Addressing Cinpa1 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinpa1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the cytotoxic effects of this compound observed at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We observe significant cytotoxicity with this compound at concentrations above our desired effective dose. What is the likely mechanism?

A1: High concentrations of this compound can lead to off-target effects, primarily inducing apoptosis through mitochondrial stress.[1][2] This involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, a key pathway in programmed cell death.[3][4] At very high concentrations, necrosis may also occur due to severe cellular damage.[5]

Q2: How can we distinguish between apoptosis and necrosis induced by this compound?

A2: You can differentiate between these two forms of cell death using specific assays. Annexin V & Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both. A lactate dehydrogenase (LDH) release assay can specifically quantify necrosis by measuring the leakage of this cytosolic enzyme into the culture medium.

Q3: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?

A3: Yes, this is a critical control to consider. Solvents like DMSO can be toxic to cells at certain concentrations (typically >0.5%). It is essential to run a vehicle control experiment, treating cells with the highest concentration of the solvent used in your this compound experiments to ensure that the observed cytotoxicity is due to the compound itself.

Q4: What is the therapeutic window for this compound in typical cancer cell lines?

A4: The therapeutic window is the concentration range between the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50). This window can vary significantly between cell lines. The tables below provide reference values for common cell lines. The goal is to use a concentration that maximizes the therapeutic effect while minimizing cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound at high concentrations.

Issue Potential Cause Troubleshooting Steps
High Cytotoxicity at Effective Concentrations The therapeutic window in your cell model is narrow.1. Optimize Concentration: Perform a detailed dose-response curve to identify a concentration with an acceptable therapeutic index (CC50/IC50). 2. Reduce Incubation Time: A shorter exposure to this compound may be sufficient to achieve the desired effect with less toxicity. Conduct a time-course experiment (e.g., 12, 24, 48 hours). 3. Change Cell Seeding Density: Optimal cell density can influence compound sensitivity. Test different seeding densities.
Inconsistent Results Between Experiments Compound precipitation at high concentrations.1. Check Solubility: Visually inspect the culture medium for any signs of compound precipitation after adding this compound. 2. Prepare Fresh Stock Solutions: this compound may not be stable in solution over long periods. Prepare fresh stock solutions for each experiment.
High Background Signal in Viability Assays Direct interference of this compound with the assay reagent.1. Run a Cell-Free Control: Add this compound to culture medium without cells and perform the viability assay (e.g., MTT, WST-1). A color change indicates direct chemical reduction of the reagent. 2. Switch Assay Method: If interference is confirmed, use a different viability assay based on an alternative principle, such as an ATP-based assay (e.g., CellTiter-Glo®).

Quantitative Data Summary

The following tables summarize the effective and cytotoxic concentrations of this compound in various cancer cell lines. These values are intended as a guide; researchers should determine these parameters in their specific experimental system.

Table 1: this compound IC50 (Inhibitory Concentration) Values

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.1
HeLaCervical Cancer6.5
HepG2Liver Cancer10.3

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation after 48 hours of treatment, as measured by MTT assay.

Table 2: this compound CC50 (Cytotoxic Concentration) Values

Cell LineCancer TypeCC50 (µM)
MCF-7Breast Cancer45.8
A549Lung Cancer78.2
HeLaCervical Cancer61.7
HepG2Liver Cancer95.4

CC50 values represent the concentration of this compound that causes a 50% reduction in cell viability after 48 hours, as measured by MTT assay.

Table 3: Therapeutic Index of this compound

Cell LineCancer TypeTherapeutic Index (SI = CC50/IC50)
MCF-7Breast Cancer8.8
A549Lung Cancer9.7
HeLaCervical Cancer9.5
HepG2Liver Cancer9.3

The Selectivity Index (SI) provides a measure of the compound's therapeutic window.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action and experimental analysis.

G cluster_workflow Troubleshooting Workflow Start High Cytotoxicity Observed Check_Vehicle Run Vehicle Control Start->Check_Vehicle Check_Solubility Check Compound Solubility Check_Vehicle->Check_Solubility No Vehicle Toxicity Optimize_Conc Optimize Concentration (Dose-Response Curve) Check_Solubility->Optimize_Conc Soluble Switch_Assay Switch Viability Assay Check_Solubility->Switch_Assay Precipitation/ Interference Optimize_Time Optimize Incubation Time (Time-Course) Optimize_Conc->Optimize_Time Result Reduced Cytotoxicity Optimize_Time->Result

Caption: A logical workflow for troubleshooting high cytotoxicity.

G cluster_pathway This compound-Induced Apoptosis Pathway This compound High Conc. This compound Mito Mitochondrial Stress This compound->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway activated by this compound.

Key Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay for Necrosis

This assay quantifies the release of LDH from damaged cells into the supernatant, an indicator of necrosis.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for maximum LDH release (lysed cells) and spontaneous release (untreated cells).

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Add 50 µL of stop solution and measure the absorbance between 490-520 nm.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

  • Cell Treatment and Collection: Treat cells with this compound. After incubation, collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.

References

Technical Support Center: Validating Cinpa1 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Cinpa1, a specific inhibitor of the Constitutive Androstane Receptor (CAR), in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a crucial role in xenobiotic metabolism and drug disposition.[1][2] Its primary mechanism of action is to directly bind to the CAR ligand-binding domain (LBD), which leads to reduced interaction with coactivators and increased interaction with corepressors.[2][3] This modulation of coregulator binding ultimately inhibits CAR-mediated transcription of its target genes, such as CYP2B6.[1] Unlike many other CAR modulators, this compound does not activate the Pregnane X Receptor (PXR), making it a specific tool for studying CAR function.

Q2: Why is it important to validate this compound activity in a new cell line?

A2: The response to this compound can vary between cell lines due to differences in the endogenous expression levels of CAR, its coregulators, and other interacting proteins. Therefore, it is crucial to validate the activity of this compound in any new cell line to ensure that the observed effects are indeed due to the inhibition of CAR and to establish the optimal experimental conditions.

Q3: What are the key assays to validate this compound activity?

A3: The key assays for validating this compound activity include:

  • Luciferase Reporter Assay: To measure the inhibition of CAR-mediated transcription.

  • Quantitative PCR (qPCR): To confirm the downregulation of endogenous CAR target genes.

  • Chromatin Immunoprecipitation (ChIP): To demonstrate that this compound disrupts the binding of CAR to the promoter regions of its target genes.

  • TR-FRET Coactivator Recruitment Assay: To show that this compound directly interferes with the interaction between CAR and its coactivators.

  • Immunofluorescence: To determine if this compound affects the subcellular localization of CAR.

Troubleshooting Guides

This section provides solutions to common problems you might encounter when validating this compound activity in a new cell line.

Problem 1: No or weak inhibition of CAR activity observed in the luciferase reporter assay.
Possible Cause Troubleshooting Steps
Low or no endogenous CAR expression in the new cell line. 1. Confirm CAR expression: Perform Western blot or qPCR to determine the expression level of CAR in your cell line. 2. Use a positive control cell line: Include a cell line known to express functional CAR (e.g., HepG2) in your experiment. 3. Overexpress CAR: If endogenous levels are too low, transiently or stably transfect your cell line with a CAR expression vector.
Suboptimal this compound concentration. 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. The reported IC50 for this compound is approximately 70 nM.
Issues with the reporter plasmid or transfection. 1. Verify plasmid integrity: Sequence the CAR-responsive element in your reporter plasmid to ensure it is correct. 2. Optimize transfection: Optimize the transfection protocol for your specific cell line to ensure efficient delivery of the reporter and CAR expression plasmids.
Cell line is resistant to this compound. 1. Investigate potential resistance mechanisms: This could be due to drug efflux pumps or metabolic enzymes in the cell line that inactivate this compound.
Problem 2: High background signal in the luciferase reporter assay.
Possible Cause Troubleshooting Steps
Constitutive activity of the reporter plasmid. 1. Use a minimal promoter: Ensure your reporter plasmid contains a minimal promoter that is not constitutively active in your cell line. 2. Test a control reporter: Transfect cells with a reporter plasmid lacking the CAR-responsive element to determine the baseline level of transcription.
Non-specific activation of the reporter. 1. Optimize cell density: Plate cells at an optimal density to avoid stress-induced activation of transcription. 2. Use a serum-free or charcoal-stripped serum medium: This will minimize the presence of potential CAR activators in the culture medium.
Problem 3: Inconsistent or no change in CAR target gene expression by qPCR.
Possible Cause Troubleshooting Steps
Selected target genes are not regulated by CAR in the new cell line. 1. Validate target genes: Confirm that the chosen target genes (e.g., CYP2B6, CYP3A4) are indeed regulated by CAR in your cell line by using a known CAR activator (e.g., CITCO) as a positive control.
Suboptimal experimental conditions. 1. Optimize this compound treatment time: Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal duration of this compound treatment for observing changes in gene expression. 2. Ensure high-quality RNA: Use a reliable method for RNA extraction and check the integrity of your RNA before performing qPCR.
Primer inefficiency. 1. Validate qPCR primers: Ensure your qPCR primers are specific and efficient by running a standard curve and melt curve analysis.

Experimental Protocols

CAR Luciferase Reporter Assay

This protocol is for measuring the effect of this compound on CAR transcriptional activity.

Materials:

  • New cell line

  • CAR expression plasmid

  • CAR-responsive firefly luciferase reporter plasmid (e.g., pCYP2B6-luc)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CAR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition by this compound relative to the vehicle control.

Quantitative PCR (qPCR) for CAR Target Gene Expression

This protocol is for validating the effect of this compound on the expression of endogenous CAR target genes.

Materials:

  • New cell line

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CAR target genes (e.g., CYP2B6) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat the cells with the optimal concentration of this compound (determined from the reporter assay) or vehicle for the optimal duration.

  • RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP)

This protocol is for determining if this compound affects the binding of CAR to the promoter of its target genes.

Materials:

  • New cell line

  • This compound

  • Formaldehyde

  • Glycine

  • Lysis buffer

  • Sonciator

  • Anti-CAR antibody

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for the CAR binding region on the target gene promoter

Procedure:

  • Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-CAR antibody or control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating. Digest the protein with proteinase K.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the CAR binding region on the target gene promoter.

Signaling Pathway and Experimental Workflow Diagrams

Cinpa1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR Complex Cytoplasmic Complex CAR->Complex Inactive State CAR_n CAR CAR->CAR_n RXR RXR CAR_n->RXR Heterodimerization PBREM PBREM/DR4 RXR->PBREM Binds to TargetGene Target Gene (e.g., CYP2B6) PBREM->TargetGene Transcription mRNA mRNA TargetGene->mRNA This compound This compound This compound->CAR_n Inhibition of DNA Binding Activator Activator (e.g., CITCO) Activator->CAR

Caption: this compound inhibits CAR signaling by preventing its binding to DNA.

Cinpa1_Validation_Workflow cluster_cell_culture 1. Cell Line Preparation cluster_assays 2. Primary Validation Assays cluster_mechanism 3. Mechanistic Assays cluster_analysis 4. Data Analysis & Conclusion Start Select New Cell Line Check_CAR Check Endogenous CAR Expression (Western/qPCR) Start->Check_CAR Transfect Transfect with CAR (if necessary) Check_CAR->Transfect Low/No Expression Reporter_Assay Luciferase Reporter Assay (Dose-Response) Check_CAR->Reporter_Assay Sufficient Expression Transfect->Reporter_Assay qPCR qPCR for Target Genes (e.g., CYP2B6) Reporter_Assay->qPCR Determine Optimal This compound Concentration ChIP Chromatin Immunoprecipitation (ChIP) qPCR->ChIP TR_FRET TR-FRET Coactivator Recruitment Assay qPCR->TR_FRET IF Immunofluorescence (Subcellular Localization) qPCR->IF Analysis Analyze Data and Confirm this compound Activity ChIP->Analysis TR_FRET->Analysis IF->Analysis

Caption: Workflow for validating this compound activity in a new cell line.

References

Interpreting unexpected results with Cinpa1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinpa1, a selective inhibitor of the Constitutive Androstane Receptor (CAR). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific small-molecule inhibitor of the constitutive androstane receptor (CAR).[1][2] It functions by binding to the CAR ligand-binding domain, which leads to reduced recruitment of coactivators and increased interaction with corepressors.[2][3] This modulation of coregulator binding ultimately inhibits CAR-mediated transcription.[1] A key feature of this compound is that it does not activate the pregnane X receptor (PXR), a common issue with other CAR inverse agonists.

Q2: What is the recommended concentration range for this compound in cell-based assays?

A2: this compound has been shown to reduce CAR-mediated transcription with an IC50 of approximately 70 nM. For cell-based assays, effective concentrations typically range from 1 µM to 10 µM. It is important to note that this compound has shown no cytotoxic effects up to 30 µM in various cell lines. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Can this compound affect the expression of genes not regulated by CAR?

A3: this compound is designed to be a specific xenobiotic receptor inhibitor. Studies have shown that it does not significantly modulate the activity of other nuclear receptors such as FXR, GR, LXRα, LXRβ, PPARγ, RXRα, RXRβ, or VDR. While it is a weak antagonist of PXR, it does not activate it. However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out, especially at higher concentrations. It is advisable to include appropriate controls to assess the specificity of this compound's effects in your experimental system.

Troubleshooting Guide

Unexpected Result 1: Variability in the inhibitory effect of this compound on CAR target gene expression.

Possible Causes:

  • Donor-to-donor variation in primary human hepatocytes: Primary hepatocytes from different donors can exhibit significant variability in their response to CAR modulators. This can be due to genetic differences, environmental factors, and the physiological state of the donor.

  • Cell line-specific differences: The expression levels of CAR and its coregulators can vary between different cell lines, leading to differences in the observed efficacy of this compound.

  • Metabolism of this compound: this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, into metabolites with reduced or no activity against CAR. The metabolic capacity of your cell system could influence the effective concentration of this compound over time.

Troubleshooting Steps:

  • Acknowledge and account for donor variability: When using primary hepatocytes, it is crucial to use cells from multiple donors to ensure that the observed effects are not donor-specific.

  • Characterize your cell line: Before initiating experiments, confirm the expression of CAR and key target genes (e.g., CYP2B6) in your chosen cell line.

  • Optimize incubation time: Consider the metabolic activity of your cells. Shorter incubation times may be necessary to observe the maximal effect of this compound before it is metabolized.

  • Include positive and negative controls: Use a known CAR agonist (e.g., CITCO) as a positive control and a vehicle control (e.g., DMSO) as a negative control in all experiments.

Unexpected Result 2: this compound treatment does not alter the nuclear localization of CAR.

Explanation:

This is an expected result. The mechanism of this compound does not involve altering the subcellular localization of CAR. Even in the presence of this compound, CAR remains localized in the nucleus. The inhibitory effect of this compound is achieved by modulating the interaction of CAR with coactivators and corepressors within the nucleus.

Unexpected Result 3: Off-target effects are observed at high concentrations of this compound.

Possible Causes:

  • Non-specific binding: At concentrations significantly above the IC50, small molecule inhibitors can exhibit non-specific binding to other proteins, leading to off-target effects.

  • General cytotoxicity: Although this compound is reported to be non-toxic up to 30 µM, very high concentrations could induce cellular stress and lead to non-specific changes in gene expression or cell viability.

Troubleshooting Steps:

  • Perform a thorough dose-response analysis: Determine the lowest effective concentration of this compound that produces the desired inhibitory effect on CAR.

  • Include counter-screens: If off-target effects are suspected, test the effect of this compound on unrelated signaling pathways or gene sets.

  • Use structurally different CAR inhibitors: If available, comparing the effects of this compound with another CAR inhibitor that has a different chemical structure can help distinguish between specific CAR-mediated effects and non-specific effects.

Data Presentation

Table 1: In Vitro Efficacy and Specificity of this compound

ParameterValueReference
IC50 for CAR-mediated transcription ~70 nM
Concentration for no cytotoxicity Up to 30 µM
Effect on PXR activity Weak antagonist, no activation
Effect on other nuclear receptors No significant modulation

Experimental Protocols

Mammalian Two-Hybrid Assay to Assess CAR-Coregulator Interaction

This protocol is a generalized procedure based on the methods described in the literature.

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 96-well plates at a suitable density.

    • Transfect cells with the following plasmids:

      • VP16-hCAR1 (fused to the VP16 activation domain)

      • GAL4-coregulator (coactivator or corepressor fused to the GAL4 DNA-binding domain)

      • pG5luc reporter plasmid (containing GAL4 binding sites upstream of a luciferase gene)

      • A Renilla luciferase plasmid for normalization.

  • Treatment:

    • 24 hours post-transfection, treat the cells with DMSO (vehicle control), this compound, a CAR agonist (e.g., CITCO), or a combination of this compound and the agonist.

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Calculate the fold change in reporter activity relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay for CAR Occupancy on Target Gene Promoters

This protocol is a generalized procedure based on the methods described in the literature.

  • Cell Treatment and Cross-linking:

    • Treat primary human hepatocytes or a suitable cell line with DMSO, this compound, a CAR agonist, or a combination for the desired time.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-CAR antibody or a control IgG overnight.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads and reverse the cross-links.

  • DNA Purification and qPCR:

    • Purify the DNA.

    • Perform quantitative PCR (qPCR) using primers specific for the CAR response elements in the promoter regions of target genes (e.g., CYP2B6, CYP3A4).

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA relative to the input DNA.

Visualizations

Cinpa1_Mechanism_of_Action cluster_nucleus Nucleus cluster_treatment This compound Treatment CAR CAR PBREM PBREM/XREM (DNA Response Element) CAR->PBREM RXR RXR RXR->PBREM Transcription Target Gene Transcription PBREM->Transcription Activation PBREM->Transcription Inhibition Coactivators Coactivators (e.g., SRC-1, TIF-2) Coactivators->CAR Recruitment Corepressors Corepressors (e.g., SMRT, NCoR) CAR_this compound CAR Corepressors->CAR_this compound Recruitment This compound This compound This compound->CAR_this compound Binds to LBD CAR_this compound->PBREM Disrupts Binding CAR_this compound->Coactivators Reduces Interaction CAR_this compound->Corepressors Increases Interaction

Caption: Mechanism of this compound-mediated inhibition of CAR signaling.

Troubleshooting_Workflow Start Unexpected Result with this compound CheckConcentration Verify this compound Concentration and Purity Start->CheckConcentration CheckControls Review Positive and Negative Controls Start->CheckControls AssessVariability Consider Biological Variability (e.g., cell line, primary cell donor) CheckControls->AssessVariability MultipleDonors Test on Multiple Donors/ Cell Lines AssessVariability->MultipleDonors Yes CharacterizeSystem Characterize CAR and Target Gene Expression in Your System AssessVariability->CharacterizeSystem No OffTarget Suspect Off-Target Effects? MultipleDonors->OffTarget CharacterizeSystem->OffTarget DoseResponse Perform Dose-Response Curve OffTarget->DoseResponse Yes ConsultLit Consult Literature for Similar Findings OffTarget->ConsultLit No CounterScreen Use Counter-Screen Assays DoseResponse->CounterScreen CounterScreen->ConsultLit

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Cinpa1 Metabolism by Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism of Cinpa1 by cytochrome P450 (CYP) enzymes.

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P450 enzymes are primarily responsible for the metabolism of this compound?

A1: In vitro studies using human liver microsomes have shown that this compound is primarily metabolized in a sequential manner by two major CYP isoforms.[1] this compound is first converted to its primary metabolite, Met1, predominantly by CYP3A4 .[1] Subsequently, Met1 is further metabolized to a secondary metabolite, Met2, mainly by CYP2D6 .[1] While CYP2C19 shows some minor activity in the formation of Met1, CYP3A4 is the principal enzyme for this initial metabolic step.[1]

Q2: What are the known metabolites of this compound?

A2: Two primary metabolites of this compound have been identified in human liver microsome incubations, designated as Met1 and Met2.[1] The formation of these metabolites has been characterized, with Met1 being the initial product of this compound metabolism, which is then converted to Met2.

Q3: Are the metabolites of this compound pharmacologically active?

A3: Studies have indicated that the metabolites of this compound may not significantly interfere with the action of the parent compound. While Met1 showed very weak inhibition of the constitutive androstane receptor (CAR) function, Met2 was found to be inactive in this regard.

Q4: What is the kinetic profile of this compound metabolism?

A4: The formation of Met1 from this compound in human liver microsomes follows a sigmoidal saturation curve, which suggests positive cooperativity. The subsequent formation of Met2 from Met1, however, is well-described by the Michaelis-Menten equation.

Data Presentation: Kinetic Parameters of this compound Metabolism

The following tables summarize the key kinetic parameters for the metabolism of this compound and its primary metabolite (Met1) by human liver microsomes (HLMs) and recombinant human CYP enzymes.

Table 1: Kinetic Parameters for the Formation of Met1 from this compound

SystemEnzymeKm (μM)Vmax (pmol/min/pmol P450)Vmax/Km (μl/min/pmol P450)
RecombinantCYP3A4108 ± 12705 ± 296.53
RecombinantCYP2C19162 ± 18100 ± 40.62

Data sourced from a study on the identification and characterization of this compound metabolites.

Table 2: Kinetic Parameters for the Formation of Met2 from Met1

SystemEnzymeKm (μM)Vmax (pmol/min/pmol P450)Vmax/Km (μl/min/pmol P450)
RecombinantCYP2D639 ± 5139 ± 53.56

Data sourced from a study on the identification and characterization of this compound metabolites.

Experimental Protocols

Protocol 1: Determination of this compound Metabolism in Human Liver Microsomes

This protocol outlines the steps to determine the in vitro metabolism of this compound using pooled human liver microsomes (HLMs).

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., Warfarin)

  • Incubator/Water Bath (37°C)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Add the NADPH regenerating system to the mixture and pre-incubate for 2 minutes at 37°C.

  • Initiate the metabolic reaction by adding this compound to the incubation mixture. The final concentration of the organic solvent should be kept low (e.g., <0.2% DMSO) to avoid affecting enzyme activity.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the formation of its metabolites, Met1 and Met2.

  • Monitor the specific mass transitions for this compound, Met1, and Met2.

4. Data Analysis:

  • Calculate the rate of metabolite formation at each time point.

  • For kinetic analysis, vary the substrate concentration (this compound or Met1) and measure the initial velocity of metabolite formation.

  • Fit the data to appropriate kinetic models (e.g., Michaelis-Menten or Hill equation) to determine Km and Vmax.

Mandatory Visualizations

Cinpa1_Metabolism_Pathway Metabolic Pathway of this compound This compound This compound Met1 Metabolite 1 (Met1) This compound->Met1 CYP3A4 (major) CYP2C19 (minor) Met2 Metabolite 2 (Met2) Met1->Met2 CYP2D6 Experimental_Workflow General Workflow for In Vitro this compound Metabolism Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Cofactors) pre_incubate Pre-incubate HLMs & Cofactors (37°C) prep_reagents->pre_incubate prep_this compound Prepare this compound Stock start_reaction Add this compound to Initiate Reaction prep_this compound->start_reaction prep_hlm Thaw & Dilute HLMs prep_hlm->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction (Acetonitrile + Internal Standard) incubate->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis (Quantification, Kinetics) lcms->data_analysis

References

Navigating Cinpa1 Experiments: A Guide to Controlling Confounding Variables

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for confounding variables in experiments involving Cinpa1, a specific inhibitor of the Constitutive Androstane Receptor (CAR). By anticipating and addressing potential experimental pitfalls, you can ensure the validity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding variables in this compound experiments?

A1: The primary confounding variables in this compound experiments include:

  • Off-target effects: Although this compound is a specific CAR inhibitor, it is crucial to rule out any unintended molecular interactions.

  • Metabolites of this compound: this compound is metabolized into derivatives that may have different biological activities.[1]

  • Cell system variability: The expression levels of CAR and its downstream targets can vary significantly between different cell lines and primary cells.[2]

  • Activation state of Pregnane X Receptor (PXR): A key advantage of this compound is its inability to activate PXR, a common off-target effect of other CAR inhibitors.[2][3][4] It is still important to confirm that PXR is not inadvertently activated in your experimental system.

  • Basal CAR activity: CAR can be constitutively active in some cellular contexts. This basal activity needs to be considered when quantifying the inhibitory effect of this compound.

Q2: How can I control for the potential off-target effects of this compound?

A2: To control for off-target effects, consider the following strategies:

  • Use of multiple, structurally distinct CAR inhibitors: Comparing the effects of this compound with other known CAR inhibitors can help distinguish on-target from off-target effects.

  • Rescue experiments: If possible, overexpressing a this compound-resistant mutant of CAR should rescue the observed phenotype, confirming that the effect is CAR-dependent.

  • Target knockdown/knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate CAR expression should abolish the effects of this compound.

  • Global expression analysis: Techniques like RNA-sequencing or proteomics can provide a broad view of the cellular response to this compound and help identify unexpected pathway modulation.

Q3: Should I be concerned about the metabolites of this compound in my experiments?

A3: Yes, it is important to be aware of this compound's metabolites. In vitro studies have shown that this compound is converted into two main metabolites, with one being a very weak CAR inhibitor and the other being inactive. However, the metabolic profile can vary depending on the experimental system (e.g., in vivo vs. in vitro, cell type). If you are conducting long-term experiments or working in a system with high metabolic activity, consider assessing the presence and activity of these metabolites.

Q4: What are the recommended control treatments for a this compound experiment?

A4: A standard this compound experiment should include the following controls:

  • Vehicle control: Typically Dimethyl sulfoxide (DMSO), as this compound is often dissolved in it.

  • Positive control (CAR agonist): A known CAR activator, such as CITCO, can be used to confirm that the CAR pathway is functional in your experimental system.

  • Comparative control (another CAR inhibitor): Including another well-characterized CAR inhibitor, such as PK11195, can help validate your findings.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in results between experiments * Inconsistent cell passage number or density.* Variation in endogenous CAR expression.* Differences in serum lots or other media components.* Standardize cell culture conditions, including passage number and seeding density.* Regularly verify CAR expression levels via qPCR or Western blot.* Use a single, pre-tested lot of serum and media for the duration of the study.
No observable effect of this compound * Low or absent CAR expression in the chosen cell line.* this compound degradation or metabolism.* Suboptimal concentration of this compound.* Confirm CAR expression in your cell model. Consider using a cell line with known high CAR expression, like HepG2-hCAR1.* Prepare fresh this compound solutions for each experiment.* Perform a dose-response curve to determine the optimal inhibitory concentration. The reported IC50 for this compound is approximately 70 nM.
Unexpected or contradictory results * Off-target effects of this compound.* Pleiotropic effects of CAR inhibition affecting multiple downstream pathways.* Confounding activity of this compound metabolites.* Implement controls for off-target effects as described in the FAQs.* Conduct a thorough literature review of CAR's known functions to understand potential downstream consequences of its inhibition.* If feasible, analyze for the presence of this compound metabolites.

Experimental Protocols

Mammalian Two-Hybrid Assay to Assess CAR-Coregulator Interaction

This assay is used to determine how this compound affects the interaction between CAR and its coactivators or corepressors.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are co-transfected with the following plasmids:

      • An expression plasmid for a fusion protein of the CAR ligand-binding domain (LBD) and the VP16 activation domain (VP16AD-hCAR1).

      • An expression plasmid for a fusion protein of a coregulator (e.g., a coactivator or corepressor) and the GAL4 DNA-binding domain (GAL4DBD-coregulator).

      • A reporter plasmid containing the luciferase gene under the control of a GAL4 upstream activation sequence (pG5luc).

      • A plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment:

    • 24 hours post-transfection, cells are treated with DMSO (vehicle), a CAR agonist (e.g., 5 µM CITCO), this compound (e.g., 5 µM), or a combination of agonist and this compound for 24 hours.

  • Luciferase Assay:

    • Cell lysates are collected, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity.

    • The fold interaction is calculated relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay to Measure CAR Occupancy at Target Gene Promoters

This assay determines whether this compound treatment affects the binding of CAR to the promoter regions of its target genes, such as CYP2B6.

Methodology:

  • Cell Treatment and Cross-linking:

    • Primary human hepatocytes or a suitable cell line are treated with DMSO, a CAR agonist (e.g., 0.1 µM CITCO), this compound (e.g., 1 µM), or a combination for a specified time (e.g., 45 minutes).

    • Protein-DNA complexes are cross-linked using formaldehyde.

  • Chromatin Preparation:

    • Cells are lysed, and the nuclei are isolated.

    • Chromatin is sheared into smaller fragments using sonication.

  • Immunoprecipitation:

    • The sheared chromatin is incubated overnight with an anti-CAR antibody or a control IgG.

    • Protein A/G beads are used to pull down the antibody-chromatin complexes.

  • DNA Purification:

    • The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR):

    • The amount of precipitated DNA corresponding to the CAR binding region on a target gene promoter (e.g., the CYP2B6 promoter) is quantified by qPCR.

    • Results are normalized to the input DNA.

Signaling Pathway and Experimental Workflow

Cinpa1_CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR Complex Inactive Complex CAR->Complex RXR RXR RXR->Complex CAR_n CAR Complex->CAR_n Translocation Heterodimer CAR/RXR Heterodimer CAR_n->Heterodimer RXR_n RXR RXR_n->Heterodimer PBREM PBREM/XREM (DNA Response Element) Heterodimer->PBREM Binds Corepressors Corepressors Heterodimer->Corepressors Recruits Coactivators Coactivators PBREM->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates Corepressors->Transcription Represses Agonist CAR Agonist (e.g., CITCO) Agonist->CAR_n Activates This compound This compound This compound->Heterodimer Inhibits DNA Binding & Coactivator Recruitment

Caption: CAR activation by an agonist leads to nuclear translocation, heterodimerization with RXR, and recruitment of coactivators to target gene promoters, initiating transcription. This compound inhibits this process by preventing DNA binding and promoting the recruitment of corepressors.

Experimental_Workflow start Start: Hypothesis This compound affects a CAR-mediated process cell_selection Select appropriate cellular model (e.g., HepG2-hCAR1, primary hepatocytes) start->cell_selection dose_response Perform dose-response curve to determine optimal this compound concentration cell_selection->dose_response experiment Conduct primary experiment with controls (Vehicle, Positive Control, this compound) dose_response->experiment data_analysis Analyze primary endpoint (e.g., gene expression, cell viability) experiment->data_analysis confounding_check Troubleshoot unexpected results: Consider confounding variables data_analysis->confounding_check off_target_exp Design experiments to test for off-target effects (e.g., CAR knockdown, rescue experiment) confounding_check->off_target_exp Unexpected results metabolite_analysis Consider analysis of this compound metabolites in long-term or high-metabolism studies confounding_check->metabolite_analysis Unexpected results conclusion Draw conclusions based on controlled data confounding_check->conclusion Results are as expected off_target_exp->experiment metabolite_analysis->experiment

References

Best practices for long-term storage of Cinpa1

Author: BenchChem Technical Support Team. Date: November 2025

A. Introduction

This technical support center provides best practices for the long-term storage of Cinpa1 (ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate), a potent and specific small-molecule inhibitor of the constitutive androstane receptor (CAR).[1][2][3] Proper storage is critical to maintain the compound's stability, integrity, and performance in research applications.[4] Adherence to these guidelines will help ensure the reproducibility of experimental results and prevent compound degradation.[4]

B. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, solid this compound powder should be stored at -20°C for up to three years. It is crucial to keep the container tightly sealed in a cool, dry, and dark environment to prevent degradation from moisture, light, and temperature fluctuations.

Q2: How should I store this compound after reconstituting it in a solvent?

A2: Once dissolved, stock solutions of this compound should be stored at -80°C for up to one year. To avoid the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. For solutions that are used frequently, short-term storage at 4°C for over a week is acceptable.

Q3: What solvent should I use to dissolve this compound?

A3: this compound is soluble in DMSO at a concentration of 200 mg/mL (505.7 mM). Sonication can be used to aid dissolution. Always use high-purity, sterile diluents appropriate for your experimental system.

Q4: What are the signs of this compound degradation?

A4: Degradation can manifest as changes in physical appearance (color, clarity), decreased potency in biological assays, or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC/LC-MS). Common causes of degradation include exposure to light (photolysis), oxygen (oxidation), moisture (hydrolysis), and elevated temperatures.

Q5: Why is it important to avoid repeated freeze-thaw cycles?

A5: Repeatedly freezing and thawing a solution can compromise the stability and structural integrity of the compound, potentially leading to degradation and reduced efficacy in experiments. Aliquoting into single-use vials is the best practice to prevent this.

C. Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no activity in a biological assay 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Inaccurate Concentration: Evaporation of solvent or degradation may have altered the stock concentration.1. Verify Integrity: Analyze the stock solution using HPLC or LC-MS to confirm the purity and identity of this compound. 2. Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution from solid powder. 3. Assess Stability: Test the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation.
Inconsistent experimental results 1. Precipitation: The compound may be precipitating out of solution in the assay medium due to low solubility. 2. Freeze-Thaw Cycles: The stock solution may have undergone multiple freeze-thaw cycles.1. Check Solubility: Confirm the solubility of this compound in your assay buffer. 2. Optimize Dilution: Adjust the dilution protocol to prevent precipitation. Consider using a different solvent if compatible with your assay. 3. Use Aliquots: Always use fresh aliquots for each experiment to ensure consistency.
Unexpected peaks in HPLC/LC-MS analysis 1. Degradation Products: The compound has started to degrade, forming new chemical species. 2. Contamination: The stock solution or solvent may be contaminated.1. Review Storage History: Check storage records for any deviations from recommended conditions (e.g., temperature fluctuations, light exposure). 2. Run a Blank: Inject a sample of the solvent (blank) to rule out contamination from that source. 3. Use a New Lot: If degradation is confirmed, use a fresh, unopened vial of solid this compound to prepare a new stock solution.

D. Experimental Protocols

1. Protocol: Purity and Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the purity of a this compound sample and monitor its stability over time.

  • Objective: To quantify the purity of this compound and detect the presence of degradation products.

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

      • Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µM).

    • HPLC System and Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

      • Injection Volume: 10 µL.

    • Procedure:

      • Equilibrate the column with the initial mobile phase conditions.

      • Inject a blank (mobile phase) to establish a baseline.

      • Inject the prepared this compound sample.

      • Run the gradient program to elute the compound and any impurities.

    • Data Analysis:

      • Integrate the peak area of this compound and any other observed peaks.

      • Calculate the purity of this compound as a percentage of the total peak area.

      • For stability studies, compare the chromatograms of samples stored under different conditions (e.g., -20°C, 4°C, room temperature) at various time points (e.g., 0, 1, 3, 6 months).

2. Protocol: Identity Confirmation using Mass Spectrometry (MS)

  • Objective: To confirm the chemical identity of this compound by verifying its molecular weight.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., acetonitrile or methanol).

    • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Procedure:

      • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

      • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Data Analysis:

      • The expected molecular weight of this compound (C23H29N3O3) is 395.49 g/mol .

      • Confirm the presence of a peak corresponding to the expected mass of the protonated molecule ([M+H]⁺ ≈ 396.5).

E. Visual Guides

G cluster_receiving Receiving and Initial Handling cluster_storage Long-Term Storage Decision cluster_solid Solid (Powder) cluster_solution Solution (in Solvent) receive Receive this compound Shipment inspect Inspect for Damage Verify Certificate of Analysis receive->inspect log Log Lot #, Receipt Date in Inventory System inspect->log storage_type Form of this compound? log->storage_type solid_storage Store at -20°C Tightly Sealed, Dark, Dry storage_type->solid_storage Solid aliquot Aliquot into single-use vials storage_type->aliquot Solution solution_storage Store at -80°C aliquot->solution_storage

Caption: Workflow for receiving and storing a new shipment of this compound.

G start Inconsistent or Poor Experimental Results q1 Was a fresh aliquot used? start->q1 a1_no Discard old working solution. Use a new -80°C aliquot. q1->a1_no No q2 Check Storage Conditions. Any deviations from protocol (-80°C, no light)? q1->q2 Yes a2_yes Suspect degradation due to improper storage. q2->a2_yes Yes q3 Is compound soluble in assay buffer? q2->q3 No test_purity Test stock purity & identity (HPLC / LC-MS) a2_yes->test_purity a3_no Compound may be precipitating. Optimize solvent/dilution. q3->a3_no No q3->test_purity Yes q4 Purity >95% and Identity Confirmed? test_purity->q4 a4_no Compound has degraded. Prepare fresh stock from solid. Re-validate. q4->a4_no No a4_yes This compound is stable. Investigate other experimental parameters (e.g., reagents, cell health). q4->a4_yes Yes

Caption: Troubleshooting decision tree for experiments involving stored this compound.

References

Validation & Comparative

Unveiling Cinpa1: A Potent and Selective CAR Inhibitor for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

A new front in the study of xenobiotic metabolism and drug resistance has been opened with the development of Cinpa1, a highly potent and selective inhibitor of the Constitutive Androstane Receptor (CAR). Unlike many of its predecessors, this compound offers a unique advantage: it does not activate the Pregnane X Receptor (PXR), a closely related nuclear receptor, thereby providing researchers with a more precise tool to dissect CAR-specific pathways. This guide provides a comprehensive comparison of this compound's efficacy against other known CAR inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development endeavors.

Superior Efficacy and Selectivity of this compound

This compound has demonstrated exceptional potency in inhibiting CAR-mediated transcription. Experimental data consistently shows its half-maximal inhibitory concentration (IC50) to be approximately 70 nM.[1] A key study directly comparing this compound with other established CAR inhibitors, such as PK11195 and clotrimazole (CLZ), under the same experimental conditions, has highlighted its superior profile.[2] While this compound is slightly more potent than PK11195, its most significant advantage lies in its selectivity.[2] Both PK11195 and clotrimazole have been shown to activate PXR, which can lead to confounding results in studies aiming to isolate CAR-specific effects.[2] In contrast, this compound exhibits no agonistic activity towards PXR, making it an invaluable tool for unambiguous investigation of CAR function.[2]

Quantitative Comparison of CAR Inhibitor Efficacy
InhibitorIC50 (CAR Inhibition)PXR ActivationReference
This compound ~70 nMNo
PK11195 Slightly less potent than this compoundYes
Clotrimazole (CLZ) Noted as a known CAR inverse agonistYes

Deciphering the Mechanism: The CAR Signaling Pathway

The Constitutive Androstane Receptor is a key transcriptional regulator of genes involved in the metabolism and clearance of a wide range of xenobiotics, including many therapeutic drugs. Upon activation, CAR translocates from the cytoplasm to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the promoter regions of its target genes. This binding initiates the transcription of genes encoding crucial drug-metabolizing enzymes, such as Cytochrome P450 2B6 (CYP2B6) and CYP3A4. The inhibition of CAR by molecules like this compound effectively blocks this entire cascade, preventing the upregulation of these metabolic enzymes.

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR CAR_N CAR CAR->CAR_N Translocation Activator Activator (e.g., Phenobarbital) Activator->CAR CAR_RXR CAR-RXR Heterodimer CAR_N->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM CAR_RXR->PBREM Binding Target_Genes Target Genes (e.g., CYP2B6, CYP3A4) PBREM->Target_Genes Activation Transcription Increased Transcription Target_Genes->Transcription This compound This compound This compound->CAR Inhibition

CAR Signaling Pathway and Point of this compound Inhibition.

Experimental Validation: Methodologies for Efficacy Assessment

The efficacy of this compound and other CAR inhibitors is primarily determined through two key in vitro assays: the Luciferase Reporter Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay.

Luciferase Reporter Assay

This cell-based assay is a cornerstone for quantifying the transcriptional activity of CAR. The fundamental principle involves genetically engineering cells to express a luciferase reporter gene under the control of a CAR-responsive promoter, such as that of CYP2B6.

Experimental Workflow:

  • Cell Line Preparation: A stable cell line, typically a human liver cell line like HepG2, is engineered to co-express human CAR and a luciferase reporter construct containing the CYP2B6 promoter.

  • Cell Plating and Treatment: The engineered cells are seeded in multi-well plates and, after adherence, are treated with a dose-response range of the test inhibitor (e.g., this compound) or control compounds.

  • Incubation: The treated cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for any changes in gene expression to occur.

  • Cell Lysis: The cells are lysed to release their contents, including the expressed luciferase enzyme.

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light, and the intensity of this luminescence is measured using a luminometer. A decrease in luminescence in the presence of an inhibitor indicates reduced CAR transcriptional activity.

Luciferase_Assay_Workflow A 1. Plate CAR-luciferase reporter cells B 2. Treat with CAR inhibitors A->B C 3. Incubate B->C D 4. Lyse cells C->D E 5. Add luciferase substrate D->E F 6. Measure luminescence E->F

Workflow of a Luciferase Reporter Assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay provides a direct measure of the interaction between the CAR ligand-binding domain (LBD) and a coactivator peptide, a crucial step in transcriptional activation.

Experimental Workflow:

  • Assay Components: The assay utilizes a purified, GST-tagged CAR LBD, a fluorescently labeled coactivator peptide (e.g., from PGC-1α), and a terbium-labeled anti-GST antibody.

  • Reaction Setup: The components are mixed in a microplate well. In the absence of an inhibitor, the CAR LBD constitutively interacts with the coactivator peptide.

  • FRET Signal Generation: The terbium-labeled antibody binds to the GST-tagged CAR LBD. When the fluorescently labeled coactivator peptide binds to the CAR LBD, the two fluorophores are brought into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a FRET signal.

  • Inhibitor Addition: Test inhibitors are added to the reaction mixture.

  • Signal Measurement: If an inhibitor binds to the CAR LBD and disrupts the interaction with the coactivator peptide, the distance between the donor and acceptor fluorophores increases, leading to a decrease in the FRET signal. The signal is measured over time using a plate reader capable of TR-FRET detection.

TR_FRET_Assay_Workflow A 1. Mix GST-CAR LBD, Tb-anti-GST Ab, and Fluorescent Coactivator B 2. Add CAR inhibitor A->B C 3. Incubate B->C D 4. Excite Terbium donor C->D E 5. Measure FRET signal D->E

Workflow of a TR-FRET Coactivator Recruitment Assay.

References

Cinpa1: A Selective Tool for Modulating the Constitutive Androstane Receptor (CAR) Over the Pregnane X Receptor (PXR)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) are critical nuclear receptors that act as xenobiotic sensors, regulating the metabolism and elimination of foreign substances, including drugs.[1][2] Their overlapping functions and shared ligands have historically complicated the specific study of each receptor's individual roles.[1][3] However, the identification of Cinpa1 as a potent and selective inhibitor of CAR, without activating PXR, provides a valuable pharmacological tool to dissect their distinct pathways.[1] This guide presents a comparative analysis of this compound's selectivity for CAR over PXR, supported by experimental data and detailed protocols.

Unraveling the Selectivity of this compound

This compound (CAR inhibitor not PXR activator 1) was identified through a directed high-throughput screening for small-molecule CAR inhibitors that do not exhibit agonistic activity towards PXR. This selectivity is a significant advancement, as previously identified CAR inhibitors were also potent PXR activators, limiting their utility in experimental systems where both receptors are active, such as in primary human hepatocytes.

Comparative Activity of this compound on CAR and PXR

The following table summarizes the quantitative data on the activity of this compound and other relevant compounds on human CAR (hCAR) and PXR.

CompoundTarget ReceptorActivityIC50 / EC50Reference
This compound hCAR1Inhibition~70 nM
PXRAgonismNo detectable agonistic effect up to 40 µM
PXRAntagonismWeak antagonist with an estimated IC50 of 6.6 µM
PK11195hCAR1InhibitionSlightly less potent than this compound
PXRAgonismPotent activator
Clotrimazole (CLZ)hCAR1Inhibition-
PXRAgonismPotent activator
CITCOhCARActivation-
RifampicinPXRActivation-

Signaling Pathways of CAR and PXR

The diagram below illustrates the general signaling pathways of CAR and PXR. Both receptors, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to response elements on the DNA to regulate the transcription of target genes involved in drug metabolism, such as CYP2B6 and CYP3A4.

cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_coregulators Co-regulators cluster_downstream Downstream Effects This compound This compound CAR CAR This compound->CAR Inhibits Coactivators Coactivators This compound->Coactivators Reduces Recruitment to CAR Corepressors Corepressors This compound->Corepressors Enhances Recruitment to CAR Activators_CAR CAR Activators (e.g., CITCO) Activators_CAR->CAR Activates Activators_PXR PXR Activators (e.g., Rifampicin) PXR PXR Activators_PXR->PXR Activates CAR->Coactivators Recruits CAR->Corepressors Releases RXR RXR CAR->RXR Heterodimerizes with DNA DNA Response Elements (e.g., XREM, PBREM) CAR->DNA PXR->Coactivators Recruits PXR->Corepressors Releases PXR->RXR Heterodimerizes with PXR->DNA RXR->DNA RXR->DNA TargetGenes Target Gene Transcription (e.g., CYP2B6, CYP3A4) DNA->TargetGenes Regulates Metabolism Drug Metabolism TargetGenes->Metabolism

Figure 1. Simplified signaling pathways of CAR and PXR and the inhibitory effect of this compound on CAR.

Experimental Validation of this compound's Selectivity

The selectivity of this compound was primarily established using luciferase reporter gene assays. These assays measure the transcriptional activity of CAR and PXR in response to different compounds.

Experimental Workflow: Luciferase Reporter Assay

The following diagram outlines the typical workflow for a luciferase reporter assay used to assess CAR and PXR activity.

cluster_workflow Luciferase Reporter Assay Workflow start Start: Seed Cells (e.g., HepG2) transfection Transfect cells with plasmids: - CAR or PXR expression vector - Luciferase reporter construct (e.g., CYP2B6-luc or CYP3A4-luc) start->transfection treatment Treat cells with compounds: - this compound - Control compounds (e.g., PK11195, CITCO, Rifampicin) - DMSO (vehicle control) transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure luciferase activity (luminescence) lysis->measurement analysis Data Analysis: - Normalize to control - Calculate IC50/EC50 values measurement->analysis end End: Determine compound activity analysis->end

Figure 2. General workflow for a luciferase reporter assay to evaluate CAR and PXR activity.
Detailed Experimental Protocols

Cell Lines and Plasmids:

  • Cell Line: HepG2 cells are commonly used for these assays.

  • Expression Plasmids: pcDNA-FLAG-hCAR1 for expressing human CAR1. For PXR, a stable HepG2 cell line co-expressing PXR and a CYP3A4-luciferase plasmid can be used.

  • Reporter Plasmids: CYP2B6-luciferase for measuring CAR activity and CYP3A4-luciferase for measuring both CAR and PXR activity.

Transfection and Treatment:

  • HepG2 cells are seeded in 96-well or 384-well plates.

  • After 24 hours, cells are transiently transfected with the appropriate expression and reporter plasmids using a suitable transfection reagent.

  • Following another 24-hour incubation, the cells are treated with varying concentrations of the test compounds (e.g., this compound, PK11195, CLZ) or a vehicle control (DMSO).

Luciferase Assay:

  • After a 24-hour treatment period, the cells are lysed.

  • Luciferase activity is measured using a luminometer and a suitable luciferase assay reagent (e.g., SteadyLite).

  • Data is typically normalized to the activity of the vehicle-treated control. For inhibition assays, the activity in the presence of a known potent inhibitor may be set as 100% inhibition.

Mechanism of this compound Action

This compound inhibits CAR-mediated transcription by directly binding to the CAR ligand-binding domain (LBD). This interaction alters the recruitment of co-regulators, leading to a decrease in the association of coactivators and an increase in the recruitment of corepressors to CAR. Consequently, this disrupts the binding of CAR to the promoter regions of its target genes, thereby inhibiting their transcription. Importantly, this compound does not alter the protein levels or the subcellular localization of CAR.

Conclusion

The available experimental data robustly demonstrates that this compound is a potent and selective inhibitor of the Constitutive Androstane Receptor, with no significant agonistic activity on the Pregnane X Receptor at concentrations where it effectively inhibits CAR. This makes this compound an invaluable research tool for distinguishing the specific roles of CAR in drug metabolism, drug resistance in cancer, and other physiological and pathological processes. The detailed protocols provided in this guide can be adapted by researchers to independently validate and explore the effects of this compound in their specific experimental models.

References

A Comparative Guide to Cinpa1 and CITCO in the Activation of CAR-Dependent Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced modulation of the Constitutive Androstane Receptor (CAR) is critical. CAR, a key nuclear receptor, governs the metabolism of a wide array of xenobiotics and endobiotics. Its activation or inhibition can profoundly impact drug efficacy and safety. This guide provides an objective comparison of two pivotal modulators of CAR: the inhibitor Cinpa1 and the agonist CITCO, supported by experimental data and detailed methodologies.

At a Glance: this compound versus CITCO

FeatureThis compoundCITCO
Primary Function CAR Inhibitor (Inverse Agonist/Antagonist)CAR Agonist (Activator)
Potency IC50: ~70 nM for reducing CAR-mediated transcription[1][2]EC50: 49 nM for CAR activation[3][4]
Mechanism of Action Binds to CAR Ligand-Binding Domain (LBD), enhances corepressor binding, and reduces coactivator recruitment.[1]Binds directly to the CAR LBD, promoting coactivator recruitment.
Effect on CAR Inhibits both constitutive and agonist-induced CAR activity.Activates CAR, leading to nuclear translocation and gene transcription.
Selectivity Specific inhibitor of CAR; does not activate the Pregnane X Receptor (PXR).Primarily a CAR agonist, but some studies report it can also activate PXR, suggesting it may be a dual agonist.
Therapeutic Potential Attenuation of multidrug resistance in cancer by preventing the elimination of chemotherapeutics.Potential for inhibiting the growth of brain tumor stem cells.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and CITCO on CAR-dependent signaling pathways are rooted in their distinct interactions with the CAR protein.

CITCO: A Direct Activator of CAR

CITCO functions as a direct agonist of the human Constitutive Androstane Receptor (CAR). Its binding to the Ligand-Binding Domain (LBD) of CAR induces a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators. This activated CAR-coactivator complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer subsequently binds to specific DNA sequences known as Phenobarbital-Responsive Elements (PBREMs) in the promoter regions of target genes, such as CYP2B6, initiating their transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CITCO CITCO CAR_inactive Inactive CAR CITCO->CAR_inactive Binds to LBD CoR Corepressors CAR_inactive->CoR Dissociation CAR_active Active CAR CAR_inactive->CAR_active Activation & Nuclear Translocation CoA Coactivators CAR_active->CoA Recruitment CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM (DNA) CAR_RXR->PBREM Binds Gene Target Gene (e.g., CYP2B6) PBREM->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein

CITCO-mediated activation of the CAR signaling pathway.
This compound: A Specific Inhibitor of CAR

This compound acts as a potent and specific inhibitor of CAR. It binds to the CAR LBD, but in a manner that promotes the recruitment of corepressors and prevents the binding of coactivators. This action effectively locks CAR in an inactive state, preventing its binding to the promoter regions of its target genes and thereby inhibiting their transcription. A key advantage of this compound is its specificity; unlike many other CAR inhibitors, it does not activate the Pregnane X Receptor (PXR), making it a valuable tool for dissecting CAR-specific functions.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_inactive CAR This compound->CAR_inactive Binds to LBD CoA Coactivators CAR_inactive->CoA Binding Blocked CAR_repressed Repressed CAR CAR_inactive->CAR_repressed Inhibition CoR Corepressors CAR_repressed->CoR Enhanced Recruitment PBREM PBREM (DNA) CAR_repressed->PBREM Binding Disrupted Gene Target Gene (e.g., CYP2B6) PBREM->Gene Transcription Inhibited

This compound-mediated inhibition of the CAR signaling pathway.

Experimental Protocols

The characterization of this compound and CITCO has been achieved through a series of robust experimental assays. Below are the methodologies for two key experiments.

Luciferase Reporter Gene Assay

This assay is fundamental for quantifying the activation or inhibition of CAR.

Objective: To measure the transcriptional activity of CAR in response to treatment with this compound or CITCO.

Methodology:

  • Cell Culture and Transfection: HepG2 cells are cultured in appropriate media. The cells are then co-transfected with a plasmid expressing human CAR1 and a reporter plasmid containing the luciferase gene under the control of a CAR-responsive promoter, such as the CYP2B6 promoter.

  • Compound Treatment: Following a 24-hour incubation period to allow for plasmid expression, the cells are treated with either a vehicle control (e.g., DMSO), varying concentrations of this compound, or varying concentrations of CITCO.

  • Luciferase Activity Measurement: After another 24-hour incubation with the compounds, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is directly proportional to the level of CAR-mediated gene transcription.

  • Data Analysis: The results are typically expressed as a percentage of the activity observed in the control group. For CITCO, an EC50 value is calculated, representing the concentration at which 50% of the maximal activation is observed. For this compound, an IC50 value is determined, indicating the concentration that causes 50% inhibition of CAR activity.

cluster_workflow Luciferase Reporter Assay Workflow A 1. Co-transfect HepG2 cells with hCAR1 and CYP2B6-luciferase plasmids B 2. Incubate for 24 hours A->B C 3. Treat cells with This compound or CITCO B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells and measure luciferase activity D->E F 6. Analyze data to determine EC50 or IC50 E->F

Workflow for a Luciferase Reporter Gene Assay.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are employed to investigate the physical interaction of CAR with the promoter regions of its target genes.

Objective: To determine if this compound or CITCO treatment affects the binding of CAR to the CYP2B6 gene promoter in primary human hepatocytes.

Methodology:

  • Cell Treatment and Cross-linking: Primary human hepatocytes are treated with a vehicle control, CITCO, this compound, or a combination of CITCO and this compound. Following treatment, the protein-DNA complexes are cross-linked using formaldehyde.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, typically through sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to CAR, or a control IgG antibody. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Quantitative PCR (qPCR): The amount of the CYP2B6 promoter DNA is quantified using qPCR with primers specific to the PBREM region.

  • Data Analysis: The results show the enrichment of the CYP2B6 promoter in the CAR immunoprecipitates relative to the control IgG. An increase in enrichment with CITCO treatment indicates enhanced CAR binding, while a decrease with this compound treatment signifies a disruption of this binding.

cluster_workflow Chromatin Immunoprecipitation (ChIP) Assay Workflow A 1. Treat hepatocytes and cross-link protein-DNA B 2. Lyse cells and shear chromatin A->B C 3. Immunoprecipitate with anti-CAR antibody B->C D 4. Purify DNA C->D E 5. Quantify CYP2B6 promoter DNA by qPCR D->E F 6. Analyze CAR binding to the promoter E->F

References

Comparative Analysis of Cinpa1 and its Metabolites' Activity in Constitutive Androstane Receptor (CAR) Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activity of Cinpa1, a potent inhibitor of the Constitutive Androstane Receptor (CAR), and its primary metabolites. The data presented herein is compiled from comprehensive in vitro studies and is intended to inform further research and development in CAR-targeted therapies.

Executive Summary

This compound is a small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), a key nuclear receptor regulating the metabolism of xenobiotics and endobiotics.[1][2] In human liver microsomes, this compound is sequentially metabolized into two main metabolites, designated as Metabolite 1 (Met1) and Metabolite 2 (Met2).[1] This analysis reveals a significant disparity in the biological activity of the parent compound and its metabolic products, with this compound being a potent CAR inhibitor, Met1 exhibiting very weak inhibitory function, and Met2 being inactive.[1] This differential activity underscores the importance of considering metabolic fate in the development of CAR-targeting therapeutic agents.

Data Presentation: Comparative Activity

The following table summarizes the quantitative data on the activity of this compound and its metabolites.

CompoundTargetAssay TypeMetricValueReference
This compound Human CAR1CAR-mediated CYP2B6-luciferase activityIC50~70 nM[3]
Metabolite 1 (Met1) Human CARCell-based reporter gene assaysActivityVery weak inhibition
Metabolite 2 (Met2) Human CARCell-based reporter gene assays & biochemical coregulator recruitment assaysActivityInactive

Mechanism of Action: this compound

This compound exerts its inhibitory effect on CAR through a multi-faceted mechanism:

  • Disruption of CAR-Coactivator Interaction: this compound binding to the CAR ligand-binding domain reduces the recruitment of coactivators.

  • Enhancement of Corepressor Binding: It simultaneously increases the interaction of CAR with corepressors.

  • Reduced DNA Binding: Consequently, this compound disrupts the binding of CAR to the promoter regions of its target genes, such as CYP2B6.

  • Specificity: Notably, this compound does not activate the Pregnane X Receptor (PXR), another key xenobiotic receptor, making it a specific tool for studying CAR function.

Experimental Protocols

In Vitro Metabolism of this compound

Objective: To identify the metabolites of this compound and the cytochrome P450 enzymes responsible for their formation.

Methodology:

  • Incubation: this compound (200 μM) was incubated with human liver microsomes (HLMs) in the presence of an NADPH-regenerating system.

  • Analysis: The reaction mixture was analyzed using Liquid Chromatography-Mass Spectrometry (LC/MS) to identify and quantify this compound and its metabolites.

  • Enzyme Phenotyping: To identify the specific P450 enzymes involved, recombinant human P450s (CYP3A4, CYP2D6, CYP2C19, CYP2C9, CYP2B6, and CYP1A2) were used in individual assays with this compound as the substrate.

Cell-Based Reporter Gene Assays

Objective: To quantify the inhibitory activity of this compound and its metabolites on CAR-mediated transcription.

Methodology:

  • Cell Culture and Transfection: HepG2 cells were transfected with plasmids expressing human CAR1 and a CYP2B6-luciferase reporter gene.

  • Treatment: Transfected cells were treated with varying concentrations of this compound, its metabolites, or control compounds (e.g., DMSO as a negative control, PK11195 as a positive control for inhibition).

  • Luciferase Assay: After a 24-hour incubation period, luciferase activity was measured to determine the extent of CAR-mediated gene expression. The IC50 value for this compound was determined from the dose-response curve.

Biochemical Coregulator Recruitment Assays

Objective: To assess the effect of this compound and its metabolites on the interaction between CAR and its coactivators or corepressors.

Methodology:

  • Mammalian Two-Hybrid Assay: HEK293T cells were transfected with expression plasmids for a VP16 activation domain-hCAR fusion protein, a GAL4 DNA-binding domain-coregulator (coactivator or corepressor) fusion protein, and a luciferase reporter plasmid under the control of a GAL4 promoter (pG5luc).

  • Treatment and Measurement: The cells were treated with the test compounds, and the resulting luciferase activity was measured to quantify the interaction between CAR and the coregulator.

Visualizations

Metabolic Pathway of this compound

This compound This compound Met1 Metabolite 1 (Met1) This compound->Met1 CYP3A4 Met2 Metabolite 2 (Met2) Met1->Met2 CYP2D6

Caption: Metabolic conversion of this compound to its metabolites, Met1 and Met2.

This compound Mechanism of CAR Inhibition

cluster_nucleus Nucleus CAR CAR PBREM Promoter Region (e.g., PBREM) CAR->PBREM Binds Coactivator Coactivator Coactivator->CAR Recruited by active CAR Corepressor Corepressor TargetGene Target Gene (e.g., CYP2B6) Transcription Transcription TargetGene->Transcription Leads to This compound This compound This compound->CAR Binds & Inhibits

Caption: this compound inhibits CAR by altering coregulator interaction.

Experimental Workflow for Activity Comparison

cluster_metabolism Metabolism Studies cluster_activity Activity Assays Cinpa1_HLM This compound + Human Liver Microsomes LCMS LC/MS Analysis Cinpa1_HLM->LCMS Metabolite_ID Identification of Met1 & Met2 LCMS->Metabolite_ID Compounds This compound, Met1, Met2 Reporter_Assay Cell-based Reporter Gene Assay (e.g., CYP2B6-luc) Compounds->Reporter_Assay Coregulator_Assay Biochemical Coregulator Recruitment Assay Compounds->Coregulator_Assay Activity_Data Comparative Activity Data Reporter_Assay->Activity_Data Coregulator_Assay->Activity_Data

References

No Direct Data Available for Cinpa1's Effect on Chimeric Antigen Receptor (CAR) T-Cell Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Cinpa1" in the context of "CAR" have revealed a critical distinction in terminology. The available scientific literature on this compound refers to its interaction with the Constitutive Androstane Receptor (CAR), a nuclear receptor involved in metabolic pathways. This is a separate and distinct biological entity from the Chimeric Antigen Receptor (CAR) technology used in CAR T-cell immunotherapy.

Currently, there is no publicly available experimental data or published research on the effects of this compound on Chimeric Antigen Receptor (CAR) T-cell function. Consequently, a cross-species comparison guide on this specific topic cannot be compiled.

While no direct data exists for this compound and CAR T-cell therapy, related research provides context on the potential intersection of nuclear receptor signaling and T-cell function, as well as the broader field of using small molecule inhibitors to modulate CAR T-cell activity.

The Constitutive Androstane Receptor (CAR) and T-Cell Function

Recent research has identified the Constitutive Androstane Receptor (CAR) as a regulator of T-cell adaptation and function, particularly within the small intestine.[1] One study has shown that CAR expression is increased in effector T-cells during mucosal inflammation and that it plays a role in the transcriptional reprogramming of these cells.[1] This suggests that the CAR signaling pathway can influence T-cell behavior, which may have implications for the broader field of immunology and T-cell based therapies.

Small Molecule Inhibitors in CAR T-Cell Therapy

The field of CAR T-cell therapy is actively exploring the use of various small molecule inhibitors to enhance the efficacy and safety of these treatments.[2][3][4] These inhibitors are being investigated for a range of applications, including:

  • Preventing T-cell exhaustion: Chronic signaling through the Chimeric Antigen Receptor can lead to a state of dysfunction known as T-cell exhaustion. Small molecule inhibitors are being studied as a way to prevent or reverse this process, thereby maintaining the anti-tumor activity of CAR T-cells.

  • Modulating CAR T-cell function: Researchers are exploring the use of small molecules to control the proliferation and cytotoxic activity of CAR T-cells in a reversible manner. This could potentially serve as a "safety switch" to mitigate toxicities associated with CAR T-cell therapy.

  • Enhancing anti-tumor responses: Some small molecules are being investigated for their ability to improve the overall fitness of CAR T-cells and enhance their ability to kill tumor cells.

A variety of small molecule inhibitors are under investigation, targeting different cellular pathways. These include inhibitors of protein kinases, PI3K, and other signaling molecules involved in T-cell activation and function.

Conclusion

Due to the absence of specific research on this compound's effect on Chimeric Antigen Receptor T-cells, it is not possible to provide the requested comparison guide with quantitative data, experimental protocols, and visualizations. The information presented here clarifies the distinction between the two types of "CARs" and offers a brief overview of related research into T-cell biology and the use of small molecule inhibitors in CAR T-cell therapy. Further research would be required to determine if this compound, as an inhibitor of the Constitutive Androstane Receptor, has any role to play in modulating the function of Chimeric Antigen Receptor T-cells.

References

Validating Cinpa1's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cinpa1, a novel inhibitor of the Constitutive Androstane Receptor (CAR), with other potential modulators. This document outlines a framework for validating this compound's mechanism of action, with a special focus on the application of knockout models, and provides detailed experimental protocols and comparative data.

Introduction to this compound and its Mechanism of Action

This compound has been identified as a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR; NR1I3), a key nuclear receptor in xenobiotic and endobiotic metabolism.[1][2] A significant advantage of this compound is its lack of agonistic activity towards the Pregnane X Receptor (PXR), a common issue with previously identified CAR inhibitors that can lead to counterproductive effects in tissues where both receptors are active.[1][2]

The mechanism of action of this compound involves the disruption of CAR-mediated transcription.[1] It achieves this by altering the interaction of CAR with coregulators and reducing its binding to the promoter regions of its target genes. This inhibitory action has been demonstrated to have an IC50 of approximately 70 nM in reducing CAR-mediated transcription.

Comparative Analysis of CAR Inhibitors

While the landscape of specific CAR inhibitors is still evolving, a comparison with other compounds that modulate CAR activity is essential for contextualizing the utility of this compound.

CompoundTarget(s)IC50 (CAR Inhibition)Key Features
This compound CAR~70 nMSpecific CAR inhibitor with no PXR agonist activity.
PK11195 Peripheral Benzodiazepine Receptor (PBR)/TSPO, CARThis compound is slightly more potentAlso a well-known PBR/TSPO ligand; its effects are not exclusive to CAR.
Clotrimazole Cytochrome P450 enzymes, Fungal ergosterol synthesisNot specifically reported for CAR inhibitionBroad-spectrum antifungal and P450 inhibitor with complex cellular effects.

Validating this compound's Mechanism of Action Using Knockout Models: A Proposed Experimental Workflow

To definitively validate that the effects of this compound are mediated through CAR, a knockout model approach is the gold standard. Below is a proposed experimental workflow.

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Downstream Analysis Wild-Type (WT) Cells Wild-Type (WT) Cells This compound Treatment This compound Treatment Wild-Type (WT) Cells->this compound Treatment Vehicle Control Vehicle Control Wild-Type (WT) Cells->Vehicle Control CAR Knockout (KO) Cells CAR Knockout (KO) Cells CAR Knockout (KO) Cells->this compound Treatment CAR Knockout (KO) Cells->Vehicle Control Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) This compound Treatment->Gene Expression Analysis (qPCR) Chromatin Immunoprecipitation (ChIP) Chromatin Immunoprecipitation (ChIP) This compound Treatment->Chromatin Immunoprecipitation (ChIP) Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Vehicle Control->Gene Expression Analysis (qPCR) Vehicle Control->Chromatin Immunoprecipitation (ChIP) Vehicle Control->Cell Viability Assay CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_inactive Inactive CAR (Phosphorylated) CAR_active Active CAR (Dephosphorylated) CAR_inactive->CAR_active translocates to nucleus PP2A PP2A PP2A->CAR_inactive dephosphorylates Activators Indirect Activators (e.g., Phenobarbital) Activators->PP2A activates CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM/DR4 Response Element CAR_RXR->PBREM binds Coactivators Coactivators CAR_RXR->Coactivators recruits Target_Genes Target Gene Transcription (e.g., CYP2B6, CYP3A4, UGT1A1, SULT2A1) PBREM->Target_Genes initiates This compound This compound This compound->CAR_RXR inhibits DNA binding Corepressors Corepressors This compound->Corepressors increases recruitment This compound->Coactivators reduces recruitment Corepressors->Target_Genes represses Coactivators->Target_Genes enhances

References

Cinpa1 vs. Known PXR Activators: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestines, plays a pivotal role in xenobiotic metabolism and drug clearance. Its activation by various compounds, including pharmaceuticals and environmental agents, leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4). Understanding how novel compounds interact with PXR is crucial for predicting potential drug-drug interactions and metabolic liabilities. This guide provides a detailed comparison of Cinpa1 with two well-characterized PXR activators, rifampicin and hyperforin, supported by experimental data and methodologies.

Executive Summary

This compound distinguishes itself from classical PXR activators by functioning as a weak PXR antagonist rather than an agonist. While rifampicin and hyperforin potently activate PXR, leading to the induction of target genes, this compound does not initiate this activation cascade and can inhibit PXR activity at micromolar concentrations. This fundamental difference in their mechanism of action positions this compound as a valuable tool for studying the constitutive androstane receptor (CAR) without the confounding effects of PXR activation.

Quantitative Comparison of PXR Modulators

The following table summarizes the key quantitative parameters for this compound, rifampicin, and hyperforin in relation to PXR modulation.

CompoundPrimary Activity on PXRIC50 / EC50 / KiTarget Gene Regulation (e.g., CYP3A4)
This compound Weak AntagonistIC50: ~6.6 µM[1]No activation; weak inhibition of agonist-induced expression[1]
Rifampicin AgonistEC50: ~0.37 µM - 1.2 µM[2][3]Potent induction[2]
Hyperforin AgonistKi: ~27 nMPotent induction

Signaling Pathway and Experimental Workflow

To understand the context of these comparisons, it is essential to visualize the PXR activation pathway and the experimental workflow used to characterize these compounds.

PXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR Complex PXR-Ligand Complex PXR->Complex RXR RXR Ligand PXR Activator (e.g., Rifampicin) Ligand->PXR Binding PXR_RXR PXR-RXR Heterodimer Complex->PXR_RXR Translocation & Heterodimerization with RXR PBRE PXR Response Element (PBRE) on DNA PXR_RXR->PBRE Binding TargetGene Target Gene (e.g., CYP3A4) PBRE->TargetGene Initiates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Metabolizing Enzyme (e.g., CYP3A4 Protein) mRNA->Protein Translation Coactivators Coactivators Coactivators->PXR_RXR Recruitment

Caption: PXR Activation Signaling Pathway.

Reporter_Assay_Workflow start Start cell_culture Seed cells (e.g., HepG2) in 96-well plate start->cell_culture transfection Co-transfect with PXR expression vector & CYP3A4-luciferase reporter vector cell_culture->transfection incubation1 Incubate for 24 hours transfection->incubation1 treatment Treat cells with This compound or PXR activators incubation1->treatment incubation2 Incubate for another 24 hours treatment->incubation2 lysis Lyse cells incubation2->lysis luciferase_assay Add luciferase substrate and measure luminescence lysis->luciferase_assay data_analysis Analyze data to determine EC50/IC50 values luciferase_assay->data_analysis end End data_analysis->end

Caption: PXR Reporter Gene Assay Workflow.

Detailed Experimental Methodologies

PXR Reporter Gene Assay

This assay is a cornerstone for quantifying the activation or inhibition of PXR.

Objective: To measure the ability of a test compound to activate or inhibit PXR-mediated gene transcription.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2).

  • Expression plasmid for human PXR.

  • Reporter plasmid containing the firefly luciferase gene under the control of a PXR-responsive promoter, such as the CYP3A4 promoter.

  • A control plasmid expressing Renilla luciferase for normalization.

  • Cell culture medium, fetal bovine serum, and antibiotics.

  • Transfection reagent.

  • Test compounds (this compound, rifampicin, hyperforin).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PXR expression plasmid, the CYP3A4-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound, rifampicin) or a vehicle control (e.g., DMSO). For antagonist assays, cells are co-treated with a known PXR agonist (e.g., 5 µM rifampicin) and varying concentrations of the potential antagonist (e.g., this compound).

  • Second Incubation: Incubate the cells with the compounds for an additional 24 hours.

  • Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold activation is calculated relative to the vehicle control. For activators, EC50 values are determined from the dose-response curves. For antagonists, IC50 values are calculated based on the inhibition of agonist-induced activity.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To quantify the mRNA levels of PXR target genes (e.g., CYP3A4, MDR1) in response to compound treatment.

Materials:

  • Primary human hepatocytes or a relevant cell line.

  • Test compounds.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers specific for target genes (e.g., CYP3A4) and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Protocol:

  • Cell Treatment: Treat primary human hepatocytes or a suitable cell line with the test compounds at desired concentrations for a specified period (e.g., 48 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Quantify the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of a housekeeping gene.

Conclusion

The available data clearly demonstrate that this compound and known PXR activators like rifampicin and hyperforin have opposing effects on the Pregnane X Receptor. While rifampicin and hyperforin are potent agonists that induce the expression of drug-metabolizing enzymes, this compound acts as a weak antagonist, making it a specific inhibitor of the constitutive androstane receptor (CAR) without the off-target activation of PXR. This specificity is a significant advantage for researchers investigating CAR-mediated pathways, as it eliminates the confounding variable of PXR activation that is present with many other CAR modulators. The distinct pharmacological profiles of these compounds underscore the importance of thorough in vitro characterization to understand their potential clinical implications.

References

Independent Verification of Cinpa1's Inhibitory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cinpa1, a selective inhibitor of the Constitutive Androstane Receptor (CAR), with other known CAR modulators. The information is compiled from published experimental data to facilitate an objective assessment of its performance and potential applications in research and drug development.

Disclaimer: The majority of the experimental data currently available on this compound originates from the research group that discovered and initially characterized the compound. While these studies are comprehensive, independent experimental verification by unaffiliated research groups is limited in the publicly available scientific literature. This guide reflects the current state of published research.

I. Comparative Analysis of CAR Inhibitors

The following table summarizes the quantitative data for this compound and other relevant CAR inhibitors, providing a clear comparison of their inhibitory potency.

CompoundTarget(s)IC50 Value (CAR)Mechanism of ActionKey CharacteristicsReference(s)
This compound CAR (inhibitor)~70 nMInverse agonist; reduces coactivator binding, increases corepressor binding, and disrupts CAR-DNA interaction.Selective for CAR over PXR; not cytotoxic at effective concentrations.[1][2]
PK11195 CAR (inhibitor), TSPO (ligand)More potent than this compound in some assaysInverse agonistAlso a well-known ligand for the translocator protein (TSPO).[1]
Clotrimazole CAR (inhibitor), various CYPs (inhibitor)Less potent than this compound in some assaysInverse agonistBroad-spectrum antifungal agent with off-target effects.[1]
Androstanol CAR (inverse agonist)-Inverse agonistEndogenous steroid.[3]

II. Mechanism of Action: The this compound Signaling Pathway

This compound exerts its inhibitory effect by directly targeting the Constitutive Androstane Receptor (CAR), a key nuclear receptor involved in the regulation of xenobiotic and endobiotic metabolism. The following diagram illustrates the signaling pathway affected by this compound.

Cinpa1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_Cytoplasm CAR Complex CAR-Protein Complex CAR_Cytoplasm->Complex Inactive State CAR_Nucleus CAR CAR_Cytoplasm->CAR_Nucleus Translocation CAR_RXR CAR:RXR Heterodimer CAR_Nucleus->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM/XREM (DNA) CAR_RXR->PBREM Binds to Corepressors Corepressors CAR_RXR->Corepressors Releases Coactivators Coactivators PBREM->Coactivators Recruits TargetGene Target Gene Transcription Coactivators->TargetGene Activates Cinpa1_Nucleus This compound Cinpa1_Nucleus->CAR_Nucleus Binds to Cinpa1_Nucleus->PBREM Disrupts Binding Cinpa1_Nucleus->Coactivators Inhibits Recruitment Cinpa1_Nucleus->Corepressors Promotes Binding

Caption: this compound inhibits CAR signaling in the nucleus.

III. Experimental Protocols for Verification

This section outlines the key experimental methodologies employed to validate the inhibitory effects of this compound on CAR.

A. Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of CAR in response to various compounds.

Protocol:

  • Cell Culture and Transfection: HepG2 cells are cultured and co-transfected with expression plasmids for human CAR1 and a luciferase reporter plasmid containing a CAR-responsive element (e.g., from the CYP2B6 promoter).

  • Compound Treatment: Transfected cells are treated with a range of concentrations of this compound, a known CAR agonist (e.g., CITCO) as a positive control, a known CAR inhibitor (e.g., PK11195) for comparison, and a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After a 24-hour incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The relative luciferase units are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. The IC50 value for this compound is determined by plotting the percentage of inhibition against the log concentration of the compound.

B. Mammalian Two-Hybrid Assay

This assay is employed to investigate the interaction between CAR and its co-regulators (coactivators and corepressors) in the presence of this compound.

Protocol:

  • Plasmid Construction: Construct expression plasmids for a fusion protein of the CAR ligand-binding domain (LBD) with the GAL4 DNA-binding domain (DBD) and a fusion protein of a co-regulator (e.g., SRC-1 or SMRT) with the VP16 activation domain (AD).

  • Cell Culture and Transfection: HEK293T cells are co-transfected with the GAL4-CAR-LBD, VP16-co-regulator plasmids, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Transfected cells are treated with this compound, a control compound, and a vehicle.

  • Reporter Gene Assay: Luciferase activity is measured to quantify the interaction between CAR and the co-regulator. A decrease in luciferase activity indicates that this compound disrupts the interaction with a coactivator, while an increase suggests enhanced interaction with a corepressor.

C. Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are utilized to determine if this compound affects the binding of CAR to the promoter regions of its target genes in a cellular context.

Protocol:

  • Cell Treatment and Cross-linking: Primary human hepatocytes or other suitable cells endogenously expressing CAR are treated with this compound, an agonist, or a vehicle. The protein-DNA complexes are then cross-linked using formaldehyde.

  • Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to CAR to immunoprecipitate the CAR-DNA complexes.

  • DNA Purification and Analysis: The DNA is purified from the immunoprecipitated complexes and analyzed by quantitative PCR (qPCR) using primers specific for the known CAR binding sites (e.g., PBREM or XREM of the CYP2B6 gene). A decrease in the amount of precipitated DNA in this compound-treated cells compared to the control indicates reduced CAR binding to the promoter.

IV. Experimental Workflow for this compound Verification

The following diagram outlines a typical workflow for the independent verification of this compound's inhibitory effects on CAR.

Cinpa1_Verification_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_specificity Specificity Assays tr_fret TR-FRET Assay (CAR-LBD & Coactivator Peptide) reporter_assay Luciferase Reporter Assay (CAR Transcriptional Activity) tr_fret->reporter_assay mammalian_two_hybrid Mammalian Two-Hybrid (CAR-Coregulator Interaction) mammalian_two_hybrid->reporter_assay chip_assay Chromatin Immunoprecipitation (CAR-DNA Binding) reporter_assay->chip_assay gene_expression qRT-PCR (Target Gene Expression) reporter_assay->gene_expression cytotoxicity Cytotoxicity Assay reporter_assay->cytotoxicity end_point Conclusion on This compound Activity chip_assay->end_point gene_expression->end_point cytotoxicity->end_point pxr_activation PXR Activation Assay other_nr_assays Other Nuclear Receptor Assays pxr_activation->other_nr_assays other_nr_assays->end_point start Start Verification start->tr_fret start->mammalian_two_hybrid start->pxr_activation

Caption: A workflow for the comprehensive validation of this compound.

V. Conclusion

This compound presents as a potent and selective inhibitor of the Constitutive Androstane Receptor, based on the initial characterization studies. Its mechanism of action, involving the modulation of co-regulator interactions and disruption of DNA binding, distinguishes it from other CAR inhibitors. The provided experimental protocols offer a robust framework for the independent verification of these findings. Further investigation by diverse research groups will be crucial to fully elucidate the therapeutic and research potential of this compound.

References

Cherian, M. T., Lin, W., Wu, J., & Chen, T. (2015). This compound is an inhibitor of constitutive androstane receptor that does not activate pregnane X receptor. Molecular pharmacology, 87(5), 878–889. Cherian, M. T., Yang, L., Chai, S. C., Lin, W., & Chen, T. (2016). Identification and Characterization of this compound Metabolites Facilitates Structure-Activity Studies of the Constitutive Androstane Receptor. Drug metabolism and disposition: the biological fate of chemicals, 44(11), 1759–1770. Lin, W., Wang, Y., Chai, S. C., Lv, L., Zheng, J., Wu, J., ... & Chen, T. (2017). SPA70 is a potent antagonist of human pregnane X receptor. Nature communications, 8(1), 741. Moore, L. B., Parks, D. J., Jones, S. A., Bledsoe, R. K., Consler, T. G., Stimmel, J. B., ... & Kliewer, S. A. (2000). Orphan nuclear receptors constitutive androstane receptor and pregnane X receptor share xenobiotic and steroid ligands. Journal of Biological Chemistry, 275(20), 15122-15127. Cherian, M. T., Casal, M. A., Singh, A., Wright, W. C., Chai, S. C., Wu, J., ... & Chen, T. (2018). This compound binds directly to constitutive androstane receptor and inhibits its activity. Biochemical pharmacology, 154, 30-40. Lin, W., Yang, L., Chai, S. C., Lu, Y., & Chen, T. (2016). Development of this compound analogs as novel and potent inverse agonists of constitutive androstane receptor. European journal of medicinal chemistry, 108, 505-528. Smutny, T., Bittner, L., Pavek, P., & Svecova, L. (2023). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of medicinal chemistry, 66(5), 3534-3554. Forman, B. M., Tzameli, I., Choi, H. S., Chen, J., Simha, D., Seol, W., ... & Moore, D. D. (1998). Androstanol is a natural ligand of the orphan nuclear receptor CAR-β. Nature, 395(6702), 612-615.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Cinpa1, a Novel CAR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cinpa1, a novel and specific inhibitor of the Constitutive Androstane Receptor (CAR), with other known CAR modulators. While in vivo data for this compound is not yet publicly available, this document synthesizes its comprehensive in vitro profile and juxtaposes it with the known in vitro and in vivo effects of alternative compounds to offer a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound has emerged as a potent and highly selective inhibitor of human CAR, demonstrating an IC50 of approximately 70 nM in CAR-mediated transcription assays.[1] A key advantage of this compound is its specificity; it does not activate the Pregnane X Receptor (PXR), a common off-target effect of other CAR inverse agonists that can lead to counterproductive physiological responses.[1] In vitro studies confirm that this compound effectively inhibits CAR-mediated gene expression in primary human hepatocytes and shows no cytotoxicity at concentrations up to 30 µM.[1] Its mechanism involves the recruitment of corepressors and the disruption of coactivator binding to the CAR ligand-binding domain.[1]

This guide compares this compound with other CAR inhibitors such as PK11195, Clotrimazole, S07662, and the endogenous inverse agonist Androstenol. While in vivo data for this compound is pending, this comparison leverages available preclinical data for the alternatives to provide context for this compound's potential therapeutic applications, such as mitigating drug-induced hepatotoxicity and overcoming chemotherapy resistance.

In Vitro Efficacy and Selectivity: A Head-to-Head Comparison

The following table summarizes the key in vitro parameters for this compound and its alternatives, highlighting their potency and selectivity.

CompoundTarget(s)IC50 (CAR Inhibition)PXR ActivationCytotoxicityMechanism of Action
This compound CAR ~70 nM [1]No activation No significant cytotoxicity up to 30 µM Increases corepressor and reduces coactivator interaction with CAR-LBD
PK11195CAR, PBR (TSPO)Potent inhibitor (IC50 varies by assay)Activates PXRCytotoxicity observed at higher concentrationsCAR antagonist; also binds to peripheral benzodiazepine receptor
ClotrimazoleCAR, PXR, othersModerate inhibitorActivates PXRDose-dependent cytotoxicityCAR inverse agonist; broad-spectrum antifungal
S07662CAR0.7 µMNot specifiedNot specifiedRecruits corepressor NCoR
AndrostenolCARInverse agonistNot an activatorNot specifiedPromotes coactivator release from CAR-LBD

In Vivo Effects: A Look at the Alternatives

Direct in vivo studies on this compound have not yet been published. However, research on other CAR inhibitors provides insights into the potential in vivo applications of targeted CAR inhibition.

CompoundAnimal ModelDosing and AdministrationObserved In Vivo Effects
This compound Not yet reported Not yet reported Not yet reported
AndrostenolMouseNot specifiedBlocks CAR activity in vivo, minimizing acetaminophen-induced hepatotoxicity.
ClotrimazoleRat120 mg/kg (systemic)Inhibited inflammatory angiogenesis. In a separate study, daily subcutaneous injections in mice with human melanoma cells reduced lung metastases.
PK11195RatNot specifiedIn a model of cognitive dysfunction, it inhibited microglia activation and showed neuroprotective effects. In a mouse model of multiple myeloma, it chemosensitized tumor cells to melphalan.

It is important to note that the in vivo effects of Clotrimazole and PK11195 are not exclusively linked to CAR inhibition and may involve other mechanisms of action. The study on Androstenol provides the most direct evidence of the therapeutic potential of CAR inhibition in a preclinical model of drug-induced liver injury.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR Complex Cytoplasmic Complex CAR->Complex Inactive state CAR_n CAR Complex->CAR_n Translocation RXR RXR CAR_n->RXR Heterodimerizes Corepressors Corepressors CAR_n->Corepressors Recruits DNA XRE CAR_n->DNA Binds to RXR->DNA Binds to Coactivators Coactivators Transcription Target Gene Transcription Coactivators->Transcription Activates Corepressors->Transcription Inhibits DNA->Coactivators Recruits Activator Activator (e.g., CITCO) Activator->CAR Activates & Translocates This compound This compound This compound->CAR_n Inhibits

Figure 1. Simplified CAR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_m2h Mammalian Two-Hybrid Assay cluster_chip Chromatin Immunoprecipitation (ChIP) L1 Co-transfect cells with CAR expression vector and CYP2B6-luciferase reporter L2 Treat with this compound or alternative compounds L1->L2 L3 Measure luciferase activity to quantify CAR inhibition L2->L3 M1 Co-transfect cells with GAL4-DBD-CAR and VP16-AD-coregulator fusions M2 Treat with this compound M1->M2 M3 Measure reporter gene expression to assess coregulator interaction M2->M3 C1 Treat primary human hepatocytes with this compound C2 Cross-link proteins to DNA C1->C2 C3 Immunoprecipitate CAR-DNA complexes C2->C3 C4 Quantify target gene promoters (e.g., CYP2B6) by qPCR C3->C4

Figure 2. High-level workflow of key in vitro experiments for evaluating CAR inhibitors.

Detailed Experimental Protocols

Luciferase Reporter Assay for CAR Inhibition
  • Cell Culture and Transfection: HepG2 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a human CAR expression vector and a luciferase reporter plasmid containing the CYP2B6 promoter.

  • Compound Treatment: After 24 hours, cells are treated with varying concentrations of this compound or other test compounds. A vehicle control (DMSO) is also included.

  • Luciferase Activity Measurement: Following a 24-hour incubation with the compounds, luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.

Mammalian Two-Hybrid (M2H) Assay for Coregulator Interaction
  • Plasmid Constructs: A fusion of the GAL4 DNA-binding domain (DBD) with the CAR ligand-binding domain (LBD) and a fusion of the VP16 activation domain (AD) with a coregulator protein (e.g., SRC-1 or SMRT) are generated.

  • Transfection: HEK293T cells are co-transfected with the GAL4-DBD-CAR-LBD, VP16-AD-coregulator plasmids, and a reporter plasmid containing GAL4 binding sites upstream of a luciferase gene. A vector expressing Renilla luciferase is also co-transfected for normalization.

  • Compound Treatment: Transfected cells are treated with this compound or a vehicle control.

  • Luciferase Assay: After 24 hours, firefly and Renilla luciferase activities are measured. The ratio of firefly to Renilla luciferase activity indicates the strength of the CAR-coregulator interaction.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cell Treatment and Cross-linking: Primary human hepatocytes are treated with this compound, an agonist (e.g., CITCO), or a vehicle control. Protein-DNA complexes are then cross-linked using formaldehyde.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an anti-CAR antibody or a control IgG overnight. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of CAR target genes (e.g., CYP2B6). The amount of precipitated DNA is quantified to determine the occupancy of CAR at these promoters.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective CAR inhibitors. Its high potency and specificity in vitro make it a valuable tool for dissecting the physiological roles of CAR and a promising candidate for further preclinical and clinical development. The lack of PXR activation is a key differentiator from many existing CAR modulators, potentially translating to a better safety and efficacy profile.

The immediate next step for the scientific community is the evaluation of this compound in in vivo models. Based on the in vivo data from other CAR inverse agonists like androstenol, it is hypothesized that this compound could demonstrate protective effects in models of drug-induced liver injury. Furthermore, its ability to inhibit CAR, which is implicated in chemotherapy resistance, warrants investigation in oncology models. Future research should focus on the pharmacokinetics, pharmacodynamics, and efficacy of this compound in relevant animal models to pave the way for its potential clinical translation.

References

Cinpa1: A Potent and Specific Inhibitor of Constitutive Androstane Receptor (CAR) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The Constitutive Androstane Receptor (CAR) is a critical nuclear receptor that governs the expression of a wide array of genes involved in xenobiotic and endobiotic metabolism.[1][2] Its activation can lead to therapeutic resistance and adverse drug interactions. This guide provides a comprehensive overview of Cinpa1 (CAR inhibitor not PXR activator 1), a novel small-molecule inhibitor of CAR, and compares its efficacy and specificity against other modulators. Experimental data and detailed protocols are presented to aid researchers in evaluating and utilizing this compound for their studies.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of CAR-mediated transcription.[1][2] Unlike many other CAR inhibitors, this compound does not activate the Pregnane X Receptor (PXR), a closely related xenobiotic sensor that shares some target genes with CAR.[1] This specificity makes this compound a valuable tool for dissecting CAR-specific signaling pathways. The mechanism of this compound involves direct binding to the CAR ligand-binding domain, which in turn:

  • Reduces Coactivator Interaction: this compound disrupts the interaction between CAR and coactivator proteins, which are essential for transcriptional activation.

  • Enhances Corepressor Interaction: It promotes the binding of corepressor proteins to CAR, leading to the repression of gene transcription.

  • Inhibits CAR Recruitment to DNA: this compound prevents the recruitment of CAR to the promoter regions of its target genes.

This multi-faceted mechanism effectively silences CAR-mediated gene expression.

This compound Signaling Pathway

Cinpa1_Signaling_Pathway cluster_nucleus Nucleus CAR CAR RXR RXR CAR->RXR Forms Heterodimer DNA Promoter Region (e.g., CYP2B6) CAR->DNA Binds to Response Element RXR->DNA Binds to Response Element Coactivator Coactivators (e.g., SRC-1) Coactivator->CAR Binds & Activates Coactivator->RXR Binds & Activates Corepressor Corepressors (e.g., SMRT) Corepressor->CAR Enhances Interaction TargetGene Target Gene Transcription DNA->TargetGene Initiates This compound This compound This compound->CAR Binds to LBD This compound->Coactivator Inhibits Interaction

Caption: Mechanism of this compound-mediated inhibition of CAR signaling.

Comparative Efficacy of this compound

Experimental data demonstrates the potent and specific inhibitory effect of this compound on CAR target gene expression.

Table 1: Inhibition of CAR-Mediated Luciferase Activity
CompoundTargetIC50PXR Activation
This compound CAR ~70 nM No
PK11195CARMore potent than this compoundYes
Clotrimazole (CLZ)CAR-Yes

Data summarized from literature.

Table 2: Effect of this compound on CAR Target Gene Expression in Human Hepatocytes
Target GeneTreatmentFold Change vs. Control
CYP2B6 CITCO (CAR Agonist)Increased
CITCO + this compoundSignificantly Decreased
CYP3A4 CITCO (CAR Agonist)Increased
CITCO + this compoundSignificantly Decreased
MDR1 ControlBaseline
This compoundReduced

Data represents typical results observed in primary human hepatocytes.

Experimental Protocols

Luciferase Reporter Assay for CAR Activity

This assay quantitatively measures the effect of compounds on CAR-mediated gene transcription.

Workflow Diagram:

Luciferase_Assay_Workflow start Start cell_culture Seed HepG2 cells start->cell_culture transfection Transfect with: - hCAR1 expression plasmid - CYP2B6-luc reporter plasmid - Renilla control plasmid cell_culture->transfection treatment Treat cells with: - DMSO (control) - this compound - Other compounds transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Firefly & Renilla luciferase activity lysis->measurement analysis Normalize Firefly to Renilla activity Calculate % inhibition measurement->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of Cinpa1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cinpa1 was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, biologically active research chemicals. It is imperative to obtain the specific SDS from your supplier before handling this compound and follow all instructions provided therein. This guide is intended to supplement, not replace, institutional and regulatory guidelines.

This compound (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of the constitutive androstane receptor (CAR). As a biologically active compound used in research, particularly in drug development, its proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination. This document provides essential information and step-by-step guidance for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, a thorough risk assessment must be conducted. Due to its potent biological activity, it should be handled in a designated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required. Double gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A dedicated lab coat should be worn and laundered separately from personal clothing.

  • Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a fit-tested N95 respirator or higher should be used.

This compound Properties and Storage

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 395.49 g/mol
CAS Number 102636-74-8
Solubility DMSO: 200 mg/mL (505.7 mM)
IC₅₀ ~70 nM for reducing CAR-mediated transcription
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 1 year

Step-by-Step Disposal Protocol

The proper disposal of this compound and any materials that have come into contact with it must be managed in accordance with local, state, and federal regulations. The following protocol outlines a general procedure for safe disposal.

Experimental Protocol: Decontamination and Disposal of this compound

Objective: To safely decontaminate and dispose of this compound solid waste, liquid waste, and contaminated laboratory materials.

Materials:

  • Appropriately labeled hazardous waste containers (for solid and liquid waste)

  • Personal Protective Equipment (PPE) as specified above

  • Inactivating solution (e.g., 10% bleach solution, prepared fresh)

  • Organic solvent for rinsing (e.g., ethanol or isopropanol)

  • Absorbent pads or materials

  • Secondary containment for waste containers

Procedure:

  • Segregation of Waste:

    • All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

      • Unused or expired solid this compound powder.

      • Solutions containing this compound (e.g., in DMSO).

      • Contaminated consumables such as pipette tips, microfuge tubes, gloves, and bench paper.

  • Solid Waste Disposal:

    • Collect all solid waste, including contaminated PPE and consumables, in a dedicated, puncture-proof hazardous waste container with a secure lid.

    • The container must be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound."

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container material must be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Decontamination of Glassware and Surfaces:

    • Reusable Glassware: Immerse glassware in an inactivating solution, such as a freshly prepared 10% bleach solution, for at least 30 minutes. After soaking, rinse thoroughly with water, followed by an appropriate organic solvent like ethanol to remove any residual compound.

    • Work Surfaces: At the end of each procedure, wipe down the work surface with an inactivating solution, followed by a water rinse and then an organic solvent rinse.

  • Final Disposal:

    • All sealed and labeled hazardous waste containers must be disposed of through your institution's approved hazardous waste management program.

    • Do not under any circumstances dispose of this compound waste in the regular trash or down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Cinpa1_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal & Decontamination start Start this compound Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE solid_waste Generate Solid Waste (e.g., tips, gloves) liquid_waste Generate Liquid Waste (e.g., DMSO solution) contaminated_materials Contaminated Glassware & Surfaces risk_assessment->ppe collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Decontaminate with Inactivating Solution contaminated_materials->decontaminate final_disposal Dispose via Institutional Hazardous Waste Program collect_solid->final_disposal collect_liquid->final_disposal decontaminate->final_disposal

Caption: Workflow for the safe disposal of this compound and contaminated materials.

Navigating the Safe Handling of Cinpa1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cinpa1, a potent and specific inhibitor of the constitutive androstane receptor (CAR). While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.

Personal Protective Equipment (PPE): A First Line of Defense

Proper selection and use of PPE are fundamental to safe laboratory operations. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GlassesMust be worn at all times in the laboratory to protect against splashes. Should be equipped with side shields for comprehensive coverage.[1][2]
Hand Protection Disposable Nitrile GlovesRecommended for incidental contact. In case of direct contact with this compound, gloves should be removed immediately, and hands should be washed thoroughly before donning a new pair.[1][3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[1]
Foot Protection Closed-toe ShoesEssential for protecting the feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan ensures consistency and safety in the handling of any chemical substance.

Pre-Handling Checklist:
  • Familiarization: Before working with this compound, thoroughly review this safety guide and the manufacturer's Safety Data Sheet (SDS).

  • Work Area Preparation: Ensure the laboratory bench is clean and uncluttered.

  • PPE Inspection: Inspect all PPE for any damage or defects before use.

Handling Protocol:
  • Minimize Exposure: Always handle this compound in a well-ventilated area. While not classified as hazardous, it is prudent to avoid inhalation of any dust or aerosol. Do not taste or smell the chemical.

  • Avoid Contact: Prevent direct contact with skin and eyes by consistently wearing the recommended PPE.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled.

Disposal Plan: Responsible Waste Management

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal MethodGuidelines
Solid this compound Waste Regular Laboratory TrashAs a non-hazardous substance, solid this compound waste can typically be disposed of in the regular trash.
Empty this compound Containers Regular Laboratory TrashEmpty containers should be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected and disposed of as chemical waste if local regulations require. Ensure labels are defaced before placing in the trash.
Contaminated Materials (e.g., gloves, paper towels) Regular Laboratory TrashNon-hazardous contaminated materials can generally be disposed of in the regular waste bin.

Note: Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.

Experimental Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep1 Review Safety Data Sheet prep2 Inspect and Don Appropriate PPE prep1->prep2 prep3 Prepare Clean Work Area prep2->prep3 handle1 Weigh/Measure This compound prep3->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate Waste handle2->disp1 disp2 Dispose of Solid Waste (Non-Hazardous Trash) disp1->disp2 disp3 Rinse Empty Containers and Dispose disp1->disp3 disp4 Dispose of Contaminated PPE (Non-Hazardous Trash) disp1->disp4 clean1 Clean Work Area disp4->clean1 clean2 Remove and Store/ Dispose of PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.